(R,S)-N-Ethylnornicotine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLBTSUIZUVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405316 | |
| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86900-39-2 | |
| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Positioning (R,S)-N-Ethylnornicotine in Nicotinic Alkaloid Research
An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine: Chemical Properties, Synthesis, and Analysis
This compound is a synthetic homologue of nicotine and a derivative of nornicotine, compounds central to the study of nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it differs from nicotine by the substitution of a methyl group with an ethyl group on the pyrrolidine nitrogen.[3] This seemingly minor modification significantly alters its pharmacological profile, making it a valuable tool for researchers. Initially identified in Nicotiana tabacum (tobacco) and its smoke condensate, its primary significance now lies in its differential affinity for major nAChR subtypes in the brain, specifically the α4β2 and α7 receptors.[3]
Research demonstrates that the ethyl substitution leads to a marked reduction in interaction with α4β2 receptors compared to nicotine, while its affinity for α7 receptors is less affected.[3] This selectivity enables this compound to be used as a pharmacological probe to dissect the distinct physiological and behavioral roles mediated by these specific receptor subtypes.[3] Furthermore, it has gained prominence in analytical and regulatory science as a characteristic impurity used to distinguish between synthetic and tobacco-derived nicotine products and as a robust internal standard for quantifying other nicotinic alkaloids.[3]
This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis methodologies, analytical characterization, and pharmacological context from the perspective of an application scientist.
Core Chemical and Physical Properties
The foundational characteristics of a compound dictate its handling, solubility, and analytical behavior. This compound is typically encountered as a light orange to dark brown oil, with solubility in chloroform and methanol.[4][5] Its core properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |
| Molecular Weight | 176.26 g/mol | [1][2][3] |
| Accurate Mass | 176.1313 | [2] |
| CAS Number | 86900-39-2 | [1][2][3] |
| Appearance | Light Orange to Dark Brown Oil | [4][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][5] |
| Storage | Refrigerator (2-8°C) | [4][6] |
| InChI Key | VXSLBTSUIZUVFX-UHFFFAOYSA-N | [1] |
Molecular Structure and Stereochemistry
This compound possesses a chiral center at the 2'-position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)-N-Ethylnornicotine and (S)-N-Ethylnornicotine. The "(R,S)" designation indicates a racemic mixture containing equal amounts of both enantiomers. This stereochemistry is critical, as the biological activity of many chiral molecules, including nicotinic alkaloids, can differ significantly between enantiomers.
Caption: Structure of N-Ethylnornicotine with the chiral center (C*) marked in red.
Synthesis of this compound
The synthesis of N-Ethylnornicotine can be approached through racemic methods, which are often more straightforward for producing the mixture, or through more complex asymmetric routes to yield a specific enantiomer.
Racemic Synthesis: N-Alkylation of Nornicotine
A common and direct method for producing this compound is through the N-alkylation of (R,S)-nornicotine. Nornicotine serves as the direct precursor, possessing the required pyridine and pyrrolidine rings. The reaction involves introducing an ethyl group onto the secondary amine of the pyrrolidine ring.
Protocol: Synthesis via Reductive Amination This protocol is a reliable method for the ethylation of nornicotine. The choice of a reducing agent like sodium triacetoxyborohydride is advantageous as it is mild and selective for the reduction of the intermediate iminium ion, minimizing side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve (R,S)-nornicotine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution. The acetaldehyde will react with the secondary amine of nornicotine to form an intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirring mixture. The reaction is typically conducted at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nornicotine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.
Asymmetric Synthesis of (S)-N-Ethylnornicotine
For pharmacological studies where a specific stereoisomer is required, asymmetric synthesis is necessary. One effective strategy involves starting with a chiral precursor to guide the stereochemistry of the final product.
A reported successful route begins with TIPS-protected (S)-2-amino-2-pyridylethanol.[3] This method leverages the pre-existing stereocenter to construct the pyrrolidine ring with high stereochemical control. This pathway has been shown to produce (S)-N-Ethylnornicotine with a high degree of optical purity, achieving 97% enantiomeric excess.[3] Such methods are critical for investigating the specific contributions of each enantiomer to the overall pharmacological effect.
Caption: Workflow for the racemic synthesis of this compound.
Analytical Characterization and Enantiomeric Separation
Given the chiral nature of N-Ethylnornicotine, robust analytical methods are required not only to confirm its identity and purity but also to separate and quantify its (R)- and (S)-enantiomers.
Spectroscopic and Spectrometric Analysis
Standard analytical techniques are used to confirm the molecular structure of the synthesized compound.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra for N-Ethylnornicotine will show characteristic signals for the aromatic protons of the pyridine ring, as well as the aliphatic protons of the pyrrolidine ring and the N-ethyl group.[3]
-
High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and exact mass of the molecule by identifying the molecular ion peak.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for separating the enantiomers of N-Ethylnornicotine and determining the enantiomeric excess (ee) of a sample.[3] The underlying principle is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
System Preparation: Use an HPLC system equipped with a UV detector. The choice of a Chiral Stationary Phase is critical; polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. An isocratic elution is generally preferred for this separation.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. The two enantiomers will separate and elute at different times.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).
-
Data Analysis: Two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
Pharmacological Profile: Interaction with nAChRs
The primary pharmacological interest in this compound stems from its interaction with nicotinic acetylcholine receptors (nAChRs).[3] Its activity is best understood by comparing it to nicotine and nornicotine.
| Compound | Receptor Subtype | Interaction Effect | Source |
| N-Ethylnornicotine | α4β2 | Significantly reduced interaction compared to nicotine.[3] | [3] |
| N-Ethylnornicotine | α7 | Interaction is much less affected compared to α4β2.[3] | [3] |
| Nicotine | α4β2 | Potent agonist; mediates primary addictive properties.[3] | [3] |
| Nornicotine | Various nAChRs | Active at nAChRs. | [3] |
The N-ethyl substitution significantly alters the binding affinity and functional activity at nAChRs compared to the N-methyl group of nicotine.[3] Studies on related N-n-alkylnicotinium analogs have shown that while affinity for the α7 nAChR subtype is generally low, affinity for the α4β2* subtype can vary.[3] These analogs often act as competitive antagonists at the α4β2* receptor, suggesting that this compound may function similarly, blocking rather than activating the receptor.[3] This differential profile makes it a useful tool for isolating the functions of α7 receptors from those of α4β2 receptors in experimental models.
In Vitro Metabolism
Understanding the metabolic fate of a compound is crucial for interpreting its in vivo activity and potential toxicity. The primary metabolic pathway for N-alkylamines like N-Ethylnornicotine is oxidative N-dealkylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily.[3]
By analogy to nicotine metabolism, which is primarily handled by CYP2A6 (with contributions from CYP2B6), it is highly probable that these same isozymes are involved in the oxidative de-ethylation of N-Ethylnornicotine.[3] This metabolic process involves the hydroxylation of the carbon on the ethyl group attached to the pyrrolidine nitrogen.[3] The cleavage of the N-ethyl group is predicted to yield two primary metabolites: nornicotine and acetaldehyde.[3]
Caption: Predicted primary metabolic pathway of this compound.
Conclusion
This compound is more than a simple structural analog of nicotine. Its distinct chemical properties and unique pharmacological profile, characterized by selective interaction with nAChR subtypes, establish it as a specialized tool for neuropharmacological research. Furthermore, its defined synthesis pathways and clear analytical signatures make it an indispensable reference compound in the regulatory analysis of nicotine products. For researchers and drug development professionals, a thorough understanding of its synthesis, stereochemistry, analysis, and biological activity is essential for leveraging its full potential in both fundamental research and applied analytical science.
References
- This compound | 86900-39-2 - Benchchem. (URL: )
-
Total enantioselective synthesis of (S)-Nicotine. (URL: [Link])
- CN107406411B - The preparation method of (R,S)
- US8367837B2 - Process for the preparation of (R,S)
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI.GOV. (URL: [Link])
-
Efficient Method of (S)-Nicotine Synthesis - PMC - PubMed Central - NIH. (URL: [Link])
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. (URL: [Link])
-
Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science. (URL: [Link])
-
Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue | ChemRxiv. (URL: [Link])
-
Metabolism of tobacco-specific N-nitrosamines by cultured human tissues - PMC - NIH. (URL: [Link])
-
Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed. (URL: [Link])
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. (URL: [Link])
-
3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem. (URL: [Link])
-
Nicotine chemistry, metabolism, kinetics and biomarkers - PubMed. (URL: [Link])
-
R&S Stereodescriptors for Heteroatoms (N, P, S, etc.) - YouTube. (URL: [Link])
Sources
Synthesis of racemic N-Ethylnornicotine
An In-depth Technical Guide to the Synthesis of Racemic N-Ethylnornicotine
Introduction
N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, is a tertiary amine of significant interest to researchers in pharmacology and medicinal chemistry.[1][2] As a synthetic analogue of naturally occurring tobacco alkaloids, it serves as a crucial reference compound in studies analyzing tobacco products and as a pharmacological tool for investigating the structure-activity relationships of nicotinic acetylcholine receptors (nAChRs).[3] The substitution of the methyl group in nicotine with an ethyl group in N-Ethylnornicotine provides a subtle yet important structural modification that helps scientists probe the binding pockets and functional properties of nAChRs.[3]
This guide provides a comprehensive technical overview of the principal methodologies for the synthesis of racemic N-Ethylnornicotine. It is designed for an audience of researchers and drug development professionals, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore the synthesis starting from its essential precursor, racemic nornicotine, and detail the most effective methods for the subsequent N-ethylation.
Part 1: Synthesis of the Key Precursor: Racemic Nornicotine
The synthesis of N-Ethylnornicotine logically begins with the preparation of its immediate precursor, nornicotine. Nornicotine is an alkaloid chemically similar to nicotine but lacking the N-methyl group on the pyrrolidine ring.[4] For the purpose of synthesizing the racemic target compound, it is most efficient to start with racemic nornicotine.
The most common and effective route to racemic nornicotine is through the reduction of myosmine.[4][5] Myosmine, which contains an imine bond within its dihydropyrrole ring, can be readily reduced to the corresponding secondary amine, nornicotine, using standard reducing agents. This approach is advantageous as it directly yields the racemic mixture.
Workflow: Reduction of Myosmine to Racemic Nornicotine
Caption: Reduction of myosmine to produce racemic nornicotine.
Experimental Protocol: Reduction of Myosmine with Sodium Borohydride
This protocol is adapted from methodologies described for myosmine reduction.[5]
-
Dissolution: Dissolve myosmine (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cooling: Cool the stirred solution to approximately 15 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.3-1.5 eq) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 20-25 °C. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent runaway conditions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 2-3 hours after the final addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the myosmine spot is no longer visible.
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Make the aqueous residue alkaline (pH > 10) with a strong base (e.g., NaOH solution) and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic nornicotine, which can be further purified by vacuum distillation if necessary.
Part 2: Core Synthesis of Racemic N-Ethylnornicotine
With racemic nornicotine in hand, the final step is the introduction of the ethyl group onto the pyrrolidine nitrogen. Two primary methods are commonly considered for this transformation: Reductive Amination and Direct N-Alkylation.
Method A: Reductive Amination (Preferred Route)
Reductive amination is a highly efficient and controlled one-pot procedure for forming amines.[6][7] It involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent.[8] This method is often preferred over direct alkylation because it significantly reduces the risk of over-alkylation, which can be a problematic side reaction with reactive alkyl halides.[7]
For the synthesis of N-Ethylnornicotine, racemic nornicotine (a secondary amine) is reacted with acetaldehyde. The resulting iminium ion is then reduced to the target tertiary amine.
Causality Behind Reagent Choice: The success of this one-pot reaction hinges on the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[7][8] They are mild enough that they will not significantly reduce the starting aldehyde (acetaldehyde), but they are sufficiently reactive to rapidly reduce the electrophilic iminium ion as it forms.[8] This selectivity ensures that the reaction proceeds cleanly to the desired product.
Mechanism: Reductive Amination of Nornicotine
Caption: Two-step sequence of reductive amination.
Experimental Protocol: Reductive Amination
-
Initial Mixture: To a stirred solution of racemic nornicotine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetaldehyde (1.1-1.5 eq).
-
Formation of Intermediate: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hemiaminal and subsequently the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any mild effervescence.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-Ethylnornicotine can be purified by column chromatography on silica gel or by vacuum distillation.
| Parameter | Details |
| Starting Amine | Racemic Nornicotine |
| Carbonyl Source | Acetaldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | >85% |
Method B: Direct N-Alkylation
Direct N-alkylation is a classical approach for forming C-N bonds, involving the reaction of an amine with an alkyl halide via an Sₙ2 reaction. In this context, racemic nornicotine would be treated with an ethylating agent like ethyl iodide or ethyl bromide.
Causality and Potential Issues: The pyrrolidine nitrogen of nornicotine is a nucleophile that can attack the electrophilic carbon of the ethyl halide. While this reaction can be effective, its primary drawback is the potential for competitive alkylation. Although the pyrrolidine nitrogen is significantly more basic and nucleophilic than the pyridine nitrogen, alkylation of the pyridine ring can still occur, leading to the formation of a quaternary ammonium salt as a side product.[9] This necessitates careful control of reaction conditions (e.g., using a 1:1 stoichiometry of reactants) and often requires more rigorous purification to isolate the desired tertiary amine from unreacted starting material and the quaternary salt by-product.
Reaction Scheme: Direct Alkylation
Caption: Direct N-alkylation showing the desired product and a potential side product.
Experimental Protocol: Direct N-Alkylation
-
Setup: Dissolve racemic nornicotine (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq) to act as an acid scavenger.
-
Addition of Alkylating Agent: Add ethyl iodide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature. Using a slight excess of the alkylating agent can drive the reaction to completion, but significantly increases the risk of side products.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate N-Ethylnornicotine from any unreacted starting material and polar by-products.
Part 3: Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.
-
Purification: For both methods, column chromatography using silica gel with a mobile phase gradient (e.g., dichloromethane with an increasing percentage of methanol and a small amount of triethylamine to prevent the amine from streaking on the acidic silica) is highly effective. Alternatively, for larger scales, vacuum distillation can be employed.
-
Characterization: The structure and purity of the synthesized racemic N-Ethylnornicotine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the ethyl group attached to the nitrogen.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of an ethyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the product is a racemic mixture, a chiral HPLC method can be used.[3] This analysis should show two peaks of equal area, corresponding to the (R)- and (S)-enantiomers.
-
Conclusion
The synthesis of racemic N-Ethylnornicotine is a straightforward process that is crucial for research in neuropharmacology and related fields. The process begins with the reliable synthesis of the key precursor, racemic nornicotine, typically via the reduction of myosmine. For the final ethylation step, two primary methods are available. While direct N-alkylation with an ethyl halide is a viable option, it carries the inherent risk of side reactions. The preferred and more robust methodology is reductive amination , which offers superior control, minimizes the formation of by-products, and generally provides higher yields of the desired N-Ethylnornicotine. Proper purification and thorough analytical characterization are essential to ensure the quality of the final compound for its use in scientific applications.
References
-
Wikipedia. Nornicotine. [Link]
- Google Patents.
-
MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]
-
Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. [Link]
-
PubMed. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. [Link]
-
Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]
- Google Patents.
-
PubMed. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. [Link]
-
PubMed. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. [Link]
- Google Patents.
-
Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. [Link]
-
Wordpress. Reductive Amination. [Link]
-
Datapdf.com. The iodomethylation of nicotine. An unusual example of competitive. [Link]
-
National Institutes of Health. Nornicotine | C9H12N2 | CID 91462 - PubChem. [Link]
-
Semantic Scholar. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 4. Nornicotine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. datapdf.com [datapdf.com]
Asymmetric synthesis of (S)-N-Ethylnornicotine
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-N-Ethylnornicotine
Introduction
(S)-N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, is a chiral alkaloid of significant interest in medicinal chemistry and neuropharmacology.[1][2] Its structure, featuring a pyridine ring linked to an N-ethylated pyrrolidine ring at the C2 position, makes it a valuable scaffold for probing nicotinic acetylcholine receptors (nAChRs). The biological activity of such compounds is often highly dependent on their stereochemistry, making the enantioselective synthesis of the (S)-enantiomer a critical objective for researchers.[3] The development of robust, stereocontrolled synthetic routes is paramount for accessing optically pure material for pharmacological evaluation and potential drug development.
This guide provides a comprehensive overview of the primary strategies for the asymmetric synthesis of (S)-N-Ethylnornicotine. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present comparative data to inform methodological choices. The core challenge lies in the stereoselective construction of the chiral center at the C2 position of the pyrrolidine ring, which is typically addressed by synthesizing the key intermediate, (S)-nornicotine, followed by a straightforward N-alkylation.
Retrosynthetic Analysis and Strategic Overview
The most logical and widely adopted retrosynthetic approach for (S)-N-Ethylnornicotine involves disconnecting the ethyl group from the pyrrolidine nitrogen. This simplifies the target to the pivotal chiral intermediate, (S)-nornicotine. This strategy is advantageous because the final N-alkylation step is a reliable, high-yielding reaction that does not disturb the established stereocenter.
The primary synthetic challenge, therefore, is the enantioselective synthesis of (S)-nornicotine. This guide will explore three field-proven methodologies to achieve this:
-
Chiral Auxiliary-Directed Synthesis: Employing a recoverable chiral auxiliary to direct the formation of the stereocenter.
-
Biocatalytic Asymmetric Reduction: Utilizing enzymes for the highly selective reduction of a prochiral precursor.
-
Resolution of a Racemic Mixture: Separating the desired (S)-enantiomer from a racemic mixture of nornicotine.
Caption: Retrosynthetic pathway for (S)-N-Ethylnornicotine.
Strategy 1: Chiral Auxiliary-Mediated Synthesis of (S)-Nornicotine
This approach represents a classic and robust method for establishing the stereochemistry of (S)-nornicotine with high fidelity. The strategy hinges on the temporary attachment of a chiral auxiliary to a precursor, which sterically guides a subsequent alkylation reaction to form the desired stereoisomer. A commonly used and effective auxiliary is (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, derived from the chiral pool.[3][4]
The causality behind this choice lies in the rigid bicyclic structure of the pinanone auxiliary. Once condensed with 3-(aminomethyl)pyridine to form a chiral ketimine, it creates a sterically hindered environment. The subsequent approach of the alkylating agent is directed to the less hindered face of the enolate intermediate, ensuring high diastereoselectivity.
Experimental Workflow: Chiral Auxiliary Method
Caption: Workflow for the chiral auxiliary-directed synthesis of (S)-Nornicotine.
Detailed Protocol: Synthesis of (S)-(-)-Nornicotine[3][4]
-
Ketimine Formation:
-
A solution of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water, driving the condensation reaction to completion.
-
The solvent is removed under reduced pressure to yield the crude chiral ketimine, which can be used directly in the next step.
-
-
Diastereoselective C-Alkylation:
-
The chiral ketimine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is added dropwise to generate the corresponding lithiated enolate.
-
3-Bromopropan-1-ol is then added to the solution, and the reaction is allowed to slowly warm to room temperature. The alkylation proceeds with high diastereoselectivity.
-
The reaction is quenched with a proton source (e.g., saturated NH₄Cl solution) and the product is extracted.
-
-
Deprotection and Cyclization:
-
The crude alkylated ketimine is treated with hydroxylamine hydrochloride (NH₂OH·HCl) to cleave the auxiliary, yielding the corresponding amino alcohol.[4]
-
The resulting amino alcohol is then treated with hydrobromic acid (HBr) to convert the terminal alcohol into a bromide, facilitating cyclization.
-
Finally, base-catalyzed intramolecular ring closure is effected to yield (S)-(-)-nornicotine.
-
Purification is typically achieved by column chromatography or distillation.
-
| Parameter | Reported Value | Source |
| Enantiomeric Excess (ee) | 91% | [4] |
| Overall Yield | Good | [3] |
Strategy 2: Biocatalytic Synthesis via Asymmetric Reduction
The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of (S)-nornicotine, imine reductases (IREDs) have emerged as powerful catalysts.[5][6] This method involves the asymmetric reduction of the prochiral imine, myosmine, directly to (S)-nornicotine.
The expertise embodied in this approach is the selection or engineering of an enzyme that positions the substrate and a hydride source (typically from a cofactor like NADPH) in a precise orientation, leading to the formation of almost exclusively one enantiomer.
Caption: Biocatalytic reduction of myosmine to (S)-nornicotine.
Conceptual Protocol: Enzymatic Reduction
-
Reaction Setup: A buffered aqueous solution is prepared containing myosmine, the selected imine reductase, and a cofactor regeneration system (e.g., a glucose/glucose dehydrogenase system to regenerate NADPH from NADP⁺).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-37 °C) and pH until substrate conversion is complete, as monitored by HPLC or GC.
-
Workup and Isolation: The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The (S)-nornicotine is then purified.
This method often achieves exceptionally high enantiomeric excess (>99% ee) and is highly attractive for industrial-scale production due to its efficiency and sustainability.[5]
Strategy 3: N-Ethylation of (S)-Nornicotine to Yield (S)-N-Ethylnornicotine
Once optically pure (S)-nornicotine is obtained through one of the methods described above, the final step is a standard nucleophilic substitution reaction to introduce the ethyl group onto the pyrrolidine nitrogen.[7]
Causality in Reagent Selection
-
Ethylating Agent: Common choices include ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄). Ethyl iodide is highly reactive, while diethyl sulfate is often more economical for larger-scale synthesis. Other alkylating agents like ethyl triflate or ethyl tosylate could also be used. The choice of leaving group (I⁻, SO₄²⁻, etc.) influences reactivity.[7]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base without interfering with the nucleophilic amine.
Detailed Protocol: N-Ethylation
-
Reaction Setup: To a solution of (S)-nornicotine in acetonitrile, an excess of potassium carbonate is added.
-
Addition of Alkylating Agent: Ethyl iodide (typically 1.1-1.5 equivalents) is added to the stirred suspension.
-
Reaction: The mixture is heated (e.g., to 50-60 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is redissolved in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The final product, (S)-N-Ethylnornicotine, is purified by column chromatography on silica gel or distillation.
Summary and Outlook
The asymmetric synthesis of (S)-N-Ethylnornicotine is most effectively achieved via a two-stage process: the enantioselective synthesis of the key (S)-nornicotine intermediate, followed by N-ethylation.
| Method for (S)-Nornicotine Synthesis | Key Principle | Typical ee | Advantages | Considerations |
| Chiral Auxiliary | Diastereoselective alkylation | 81-91%[4] | Reliable, well-established, good selectivity. | Multi-step, requires stoichiometric chiral auxiliary. |
| Biocatalytic Reduction | Enzyme-catalyzed asymmetric reduction | >99% | Exceptional enantioselectivity, mild conditions, green. | Enzyme availability and cost, process optimization.[5] |
| Chiral Resolution | Separation of diastereomeric salts | Up to 92% (can be improved)[5] | Access to both enantiomers, applicable to racemic material. | Potentially lower yield (max 50% theoretical), requires efficient crystallization. |
The choice of method depends on the specific requirements of the research or development program. The chiral auxiliary method is robust and predictable for lab-scale synthesis. For industrial applications where enantiopurity and sustainability are paramount, the biocatalytic route is increasingly the method of choice. The final N-alkylation step is a standard and high-yielding transformation that reliably converts the chiral intermediate into the final target molecule without compromising its optical purity.
References
-
(2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]
-
(2024). Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]
-
(1998). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. PubMed. Available at: [Link]
-
(2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Semantic Scholar. Available at: [Link]
-
(2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. Available at: [Link]
-
(n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS. Available at: [Link]
-
(n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. PubChem. Available at: [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine (CAS Number: 86900-39-2)
This guide provides a comprehensive technical overview of this compound, a homologue of nicotine and a derivative of nornicotine. Synthesizing chemical, pharmacological, and analytical data, this document serves as a critical resource for researchers engaged in the study of nicotinic acetylcholine receptor (nAChR) ligands and their potential applications.
Section 1: Chemical Identity and Physicochemical Properties
This compound, a racemic mixture of (R)- and (S)-enantiomers, is a synthetic compound structurally related to nicotine. Its core structure consists of a pyridine ring linked to an N-ethylpyrrolidine ring. Understanding its fundamental chemical properties is essential for its synthesis, handling, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86900-39-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [2] |
| Synonyms | Homonicotine, 3-(1-Ethyl-2-pyrrolidinyl)pyridine, (±)-N-Ethylnornicotine | [1][2] |
| Appearance | Neat | [2] |
| Storage Temperature | 4°C |
Section 2: Synthesis and Structural Elucidation
The synthesis of this compound is conceptually straightforward, involving the N-alkylation of nornicotine. While a specific, detailed protocol for N-ethylation is not extensively published, the methodology can be inferred from established procedures for the N-methylation of nornicotine to produce nicotine. The fundamental principle lies in the nucleophilic character of the secondary amine on the pyrrolidine ring of nornicotine.
General Synthetic Approach: N-Ethylation of Nornicotine
The synthesis of this compound can be achieved through the reductive amination of (R,S)-nornicotine with acetaldehyde or via direct alkylation with an ethylating agent like ethyl iodide. A common and effective method for N-alkylation of secondary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde for methylation. A modified version using acetaldehyde would be a plausible route for ethylation.
Conceptual N-Ethylation Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Structural Confirmation
Post-synthesis, the structural integrity and purity of this compound must be rigorously confirmed. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: These techniques are used to confirm the presence and connectivity of the pyridine and N-ethylpyrrolidine rings. The spectra should show characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the pyrrolidine ring, and the ethyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing an accurate mass measurement of the molecular ion.
Section 3: Analytical Methodologies
Accurate and precise analytical methods are paramount for the quantification and chiral separation of this compound, especially in complex matrices such as biological fluids or in the context of distinguishing synthetic from tobacco-derived nicotine.[3]
Chiral Separation of Enantiomers
The separation of the (R)- and (S)-enantiomers of N-Ethylnornicotine is crucial for stereospecific pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Table 2: Exemplar Chiral HPLC Parameters for Nicotine Analogs
| Parameter | Description | Source(s) |
| Column | Chiral stationary phases (CSPs) such as those based on derivatized cellulose or amylose are commonly used. For nicotine analogs, columns like Chiracel OJ-3 have proven effective. | [4][5] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol) is typical for normal-phase chiral separations. Additives like trifluoroacetic acid and triethylamine can be used to improve peak shape. | [5] |
| Detection | UV detection at a wavelength around 254 nm is suitable for the pyridine chromophore. | [5] |
| Flow Rate | Typically around 1 mL/min. | [5] |
Quantification by Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the sensitive and selective quantification of this compound.
Table 3: General LC-MS/MS Parameters for Nornicotine Analogs
| Parameter | Description | Source(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI) is typically used for these basic compounds. | [6] |
| Precursor Ion | The protonated molecule [M+H]⁺ of this compound (m/z 177.1). | [7] |
| Product Ions | Characteristic fragment ions are selected for Multiple Reaction Monitoring (MRM) to ensure specificity. For nornicotine, a common transition is m/z 149 -> 130. | [6] |
| Chromatography | Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). | [8] |
Section 4: Pharmacology and Mechanism of Action
This compound, as a nicotine homologue, exerts its pharmacological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.
Interaction with nAChR Subtypes
The affinity and functional activity of this compound at different nAChR subtypes determine its pharmacological profile. The α4β2 and α7 subtypes are of particular interest due to their high abundance in the brain and their roles in cognitive function and addiction.
Table 4: Comparative Activity of Nicotine and N-Ethylnornicotine at nAChR Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Source(s) |
| Nicotine | α4β2 | 1 | 1.3 | [9] |
| N-Ethylnornicotine | α4β2 | 26 | 130 | [9] |
| Nicotine | α7 | 1,700 | 12 | [9] |
| N-Ethylnornicotine | α7 | 2,400 | 17 | [9] |
These data indicate that N-Ethylnornicotine has a lower binding affinity and functional potency at both α4β2 and α7 nAChRs compared to nicotine. The ethyl substitution on the pyrrolidine nitrogen likely alters the interaction with the receptor binding pocket.
Downstream Signaling
Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This depolarization of the cell membrane can trigger a cascade of downstream events, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Caption: Simplified signaling pathway of nAChR activation.
Section 5: Metabolism and Pharmacokinetics
The metabolic fate of this compound is a critical determinant of its duration of action and potential for drug-drug interactions.
Primary Metabolic Pathway
The primary metabolic pathway for N-alkylamines like N-Ethylnornicotine is oxidative N-dealkylation. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver. The process involves the hydroxylation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield nornicotine and acetaldehyde.
Caption: Oxidative N-dealkylation of this compound.
In Vitro Metabolism Studies
The metabolic stability of this compound can be assessed in vitro using liver microsomes. This experimental system contains a high concentration of CYP450 enzymes and is a standard tool in drug metabolism studies.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add human liver microsomes to the buffer at a final protein concentration of 0.5-1.0 mg/mL.
-
Add this compound to the mixture at a final concentration of 1-10 µM.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
Section 6: Toxicological Profile
The toxicological profile of this compound is not well-characterized in the public domain. However, some inferences can be drawn from its structural similarity to nicotine and nornicotine.
-
Acute Toxicity: As a nicotine homologue, this compound is expected to exhibit acute toxicity. Nornicotine is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] this compound is classified as a dangerous good for transport.[1]
-
Genotoxicity: In vitro studies on nicotine have shown some evidence of genotoxicity at high concentrations.[11] Nornicotine has also been shown to induce a nicotine-like genotoxic response in vitro.[11] The genotoxic potential of this compound has not been specifically reported.
-
Carcinogenicity: A primary concern with nornicotine is its potential to be a precursor to the carcinogen N'-nitrosonornicotine (NNN).[12] The potential for in vivo nitrosation of this compound is unknown.
It is imperative that comprehensive toxicological studies be conducted to fully assess the safety profile of this compound.
Section 7: Summary and Future Directions
This compound is a valuable research compound for elucidating the structure-activity relationships of ligands for nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical methodologies, pharmacology, and metabolism.
Future research should focus on:
-
Detailed characterization of the pharmacological effects of the individual (R)- and (S)-enantiomers.
-
Elucidation of the specific CYP450 isoforms responsible for its metabolism.
-
Comprehensive in vivo pharmacokinetic and toxicological studies to establish a complete safety profile.
This information will be crucial for any potential development of this compound or its analogs for therapeutic or other applications.
References
-
Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Available at: [Link]
- Comparative Activity of Nicotine and N-Ethylnornicotine at nAChR Subtypes.
-
Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 24(1), 43-49. Available at: [Link]
-
Nornicotine | C9H12N2 | CID 91462 - PubChem. Available at: [Link]
-
A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - ResearchGate. Available at: [Link]
-
LC/MS/MS conditions for the analysis of nicotine and nornicotine - ResearchGate. Available at: [Link]
-
In vitro toxicological evaluation of pouched portioned oral nicotine products - Frontiers. Available at: [Link]
-
Genotoxicity evaluation of tobacco and nicotine delivery products: Part Two. In vitro micronucleus assay - ResearchGate. Available at: [Link]
-
Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia. Available at: [Link]
- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents.
-
Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) - Korea Science. Available at: [Link]
-
Mode-of-action analysis of the effects induced by nicotine in the in vitro micronucleus assay - Wiley Online Library. Available at: [Link]
-
Efficient Method of (S)-Nicotine Synthesis - Semantic Scholar. Available at: [Link]
-
Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples | Reynolds Science. Available at: [Link]
-
Analysis of (S)- and (R)-nicotine in various nicotine samples and in e-liquids - CORESTA. Available at: [Link]
-
6-Methylnicotine - Wikipedia. Available at: [Link]
-
A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed. Available at: [Link]
-
3: N-demethylation of nicotine to nornicotine by CYP82E4 from Nicotiana tabacum - ResearchGate. Available at: [Link]
- Chiral analysis method for nicotine in tobacco juice of electronic cigarette - Google Patents.
-
Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS - UniTo. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 3. This compound | 86900-39-2 | Benchchem [benchchem.com]
- 4. reynoldsscience.com [reynoldsscience.com]
- 5. coresta.org [coresta.org]
- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nornicotine [sitem.herts.ac.uk]
- 10. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of N-Ethylnornicotine
Preamble: A nuanced perspective on a classic scaffold
In the vast landscape of nicotinic acetylcholine receptor (nAChR) research, the pyridine-pyrrolidine scaffold of nicotine has served as the foundational template for countless investigations. While nicotine itself remains the most studied ligand, its close relatives and metabolic derivatives offer a rich field for exploring the subtle structural modifications that govern receptor subtype selectivity and functional outcomes. N-Ethylnornicotine (NEN), a homologue of nicotine where the N-methyl group is replaced by an ethyl moiety, represents a key tool in this exploration.[1][2][3] This guide provides a comprehensive technical overview of the pharmacological profile of NEN, intended for researchers and drug development professionals seeking to understand and leverage its unique properties for advancing neuroscience and therapeutic discovery.
Section 1: Molecular Characteristics and Synthesis
N-Ethylnornicotine, chemically known as 3-(1-ethyl-2-pyrrolidinyl)pyridine, is a derivative of nornicotine, the primary demethylated metabolite of nicotine.[1] Its structure is distinguished from nicotine solely by the substitution of an ethyl group for the methyl group on the pyrrolidine nitrogen. This seemingly minor alteration confers distinct pharmacological properties that differentiate it from its parent compounds.[4]
-
Synonyms: Homonicotine, (±)-3-(1-Ethyl-2-pyrrolidinyl)pyridine[2]
The synthesis of NEN can be achieved through standard organic chemistry routes, typically involving the N-alkylation of nornicotine. Nornicotine itself can be synthesized via several methods, including the demethylation of nicotine or the reduction of myosmine.[5] Understanding the stereochemistry is critical, as biological activity often resides in a specific enantiomer, typically the (S)-enantiomer for nicotinic ligands.
Section 2: Pharmacodynamics at Nicotinic Acetylcholine Receptors (nAChRs)
The central nervous system (CNS) expresses a diverse array of nAChR subtypes, with the α4β2 and α7 subtypes being the most abundant and extensively studied.[4][6][7][8] These subtypes are implicated in a wide range of physiological processes, including learning, memory, attention, and reward pathways, making them key targets for therapeutic development.[6][9][10] N-Ethylnornicotine's primary pharmacological significance lies in its differential affinity and activity at these key nAChR subtypes.
Receptor Binding Affinity
Binding affinity, typically quantified by the inhibition constant (Kᵢ), measures the strength of the interaction between a ligand and a receptor. Studies comparing NEN with nicotine reveal a distinct selectivity profile. NEN demonstrates a significantly lower affinity for the high-affinity α4β2 nAChR subtype compared to nicotine. In contrast, its affinity for the α7 nAChR subtype is more comparable to that of nicotine, indicating a shift in selectivity away from α4β2.[4] Research into a series of N-n-alkylnicotinium analogs has shown that while affinity for the α7 subtype remains generally low, increasing the alkyl chain length can modulate affinity for the α4β2* receptor.[4]
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source(s) |
| Nicotine | α4β2 | 1 | [4] |
| N-Ethylnornicotine | α4β2 | 26 | [4] |
| Nicotine | α7 | 1,700 | [4] |
| N-Ethylnornicotine | α7 | 2,400 | [4] |
Functional Activity
Functional assays, which measure the receptor's response to ligand binding (e.g., ion flux), provide crucial information on whether a compound acts as an agonist, antagonist, or partial agonist. These studies are often conducted using heterologous expression systems, such as Xenopus oocytes, coupled with electrophysiological techniques like the two-electrode voltage clamp (TEVC).
Data indicates that N-Ethylnornicotine acts as an agonist at both α4β2 and α7 nAChRs, but with substantially reduced potency at the α4β2 subtype compared to nicotine.[4] The potency at the α7 receptor, however, is largely preserved and comparable to that of nicotine.[4] This functional selectivity profile is a key characteristic of NEN.
| Compound | Receptor Subtype | Functional Potency (EC₅₀, µM) | Source(s) |
| Nicotine | α4β2 | 1.3 | [4] |
| N-Ethylnornicotine | α4β2 | 130 | [4] |
| Nicotine | α7 | 12 | [4] |
| N-Ethylnornicotine | α7 | 17 | [4] |
Receptor Selectivity Profile
The combined binding and functional data reveal that the ethyl substitution on the nornicotine scaffold significantly diminishes activity at the α4β2 nAChR while maintaining activity at the α7 nAChR. This makes NEN a valuable research tool for dissecting the distinct physiological roles of these two major nAChR subtypes. The α4β2 receptors are critically involved in the primary reinforcing and addictive properties of nicotine, whereas α7 receptors are more closely linked to cognitive functions and modulating neurotransmitter release.[4][6][7][8] The distinct profile of NEN suggests its effects on dopamine and GABA systems would differ substantially from those of nicotine.[4]
Caption: Comparative activity of Nicotine vs. N-Ethylnornicotine at nAChR subtypes.
Section 3: In Vitro Experimental Protocols
To empower researchers to validate and expand upon these findings, this section provides detailed, field-standard protocols for characterizing the pharmacodynamics of novel nicotinic ligands like NEN.
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., NEN) by measuring its ability to displace a known radioligand from a specific nAChR subtype.
Causality: Radioligand binding assays are the gold standard for quantifying binding affinity due to their sensitivity and robustness.[11] The choice of radioligand and receptor source is critical for subtype specificity. For α4β2* nAChRs, [³H]Cytisine or [³H]Epibatidine are commonly used high-affinity radioligands. For α7 nAChRs, [¹²⁵I]α-Bungarotoxin is the classic selective antagonist radioligand.
Methodology:
-
Receptor Preparation:
-
Prepare membrane homogenates from cell lines stably expressing the human nAChR subtype of interest (e.g., M10 cells for α4β2) or from dissected brain regions known to be rich in the target receptor (e.g., rodent thalamus for α4β2).[12]
-
Homogenize tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.
-
Wash the pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine or epibatidine) to saturate all specific binding sites.
-
Competition: Receptor membranes + radioligand + increasing concentrations of the test compound (e.g., NEN, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
-
Incubation:
-
Add a fixed concentration of the chosen radioligand (typically near its Kₔ value) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[12]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
-
Quantification and Analysis:
-
Place filters in scintillation vials with scintillation cocktail.
-
Count radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay
This protocol measures ligand-induced ion channel activity in Xenopus oocytes expressing a specific nAChR subtype, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).
Causality: The Xenopus oocyte is a robust and widely used expression system for ion channels.[13][14] TEVC allows for the direct measurement of current flow through the expressed channels in response to agonist application by clamping the oocyte's membrane potential at a fixed value.[13][15][16][17]
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes manually or enzymatically (e.g., with collagenase).
-
Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[13]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with 3M KCl: one for voltage sensing and one for current injection.[14][17]
-
Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where nAChR currents are readily measured (e.g., -60 mV to -80 mV).[15]
-
-
Compound Application:
-
Establish a stable baseline current.
-
Apply the test compound (e.g., NEN) at various concentrations via the perfusion system. Apply each concentration until the current response reaches a peak or plateau.
-
Ensure complete washout with recording solution between applications to allow the receptor to recover.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current elicited by each concentration of the agonist.
-
Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or epibatidine) to determine relative efficacy (Iₘₐₓ).
-
Plot the normalized current response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.
-
Section 4: Pharmacokinetics and Metabolism
Data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of N-Ethylnornicotine is limited in publicly available literature. However, logical inferences can be drawn from the extensive knowledge of its parent compounds, nicotine and nornicotine.
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6.[18][19] The major metabolic pathway is C-oxidation to form cotinine, followed by further metabolism. A minor pathway for nicotine is N-demethylation to form nornicotine.[20]
It is plausible that NEN undergoes similar metabolic transformations. The ethyl group may be a target for hydroxylation or dealkylation by CYP enzymes. Given that nornicotine is a metabolite of nicotine, it is also possible that NEN could be metabolized to nornicotine via N-de-ethylation. Further research, including in vitro metabolism studies with human liver microsomes and in vivo pharmacokinetic studies in animal models, is required to fully elucidate the metabolic fate of NEN.
Section 5: In Vivo and Behavioral Pharmacology
The in vivo effects of NEN are predicted by its in vitro receptor profile: a reduced α4β2-mediated effect and a preserved α7-mediated effect. The α4β2* nAChRs are strongly implicated in the rewarding and addictive effects of nicotine, including dopamine release in the meso-accumbens pathway and effects on locomotor activity.[6][21] In contrast, α7 nAChRs are more involved in cognitive processes and the modulation of nicotine-seeking behavior triggered by environmental cues.[6][7][8][22]
While direct behavioral studies on NEN are not extensively reported, studies on nornicotine show it can produce psychomotor effects and substitute for nicotine in drug discrimination paradigms, suggesting it contributes to the neuropharmacological effects of tobacco use.[23][24] Given NEN's significantly lower potency at α4β2 receptors, one could hypothesize that it would have a lower abuse liability and weaker effects on nicotine self-administration compared to nicotine itself.[4] Conversely, its preserved activity at α7 receptors suggests it may retain effects on cognitive domains.[10] These hypotheses require direct testing in established rodent behavioral models of nicotine dependence, withdrawal, and cognitive function.[25][26][27]
Section 6: Toxicological Profile
There is no specific, comprehensive toxicological profile for N-Ethylnornicotine available.[28] As a homologue of nicotine, it should be handled with appropriate caution, assuming a similar, potent physiological activity. A key toxicological concern for its parent compound, nornicotine, is its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during tobacco curing and can also form in vivo.[5][29] Any research or development involving NEN should include a thorough toxicological assessment to characterize its safety profile and its potential for nitrosation.
Section 7: Conclusion and Future Directions
N-Ethylnornicotine presents a compelling pharmacological profile characterized by a significant shift in functional selectivity from α4β2 to α7 nAChRs when compared to nicotine. This makes it an invaluable chemical probe for differentiating the complex in vivo roles of these receptor subtypes. Its reduced potency at α4β2 receptors suggests a potentially lower liability for dependence, while its preserved α7 activity may offer avenues for exploring cognitive enhancement or therapeutic strategies for relapse prevention.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetics: A full ADME profile in preclinical species is necessary to understand its bioavailability, metabolic fate, and potential for drug-drug interactions.
-
In Vivo Behavioral Characterization: Head-to-head studies against nicotine in models of self-administration, reward, cognition, and withdrawal are needed to validate the hypotheses derived from its in vitro profile.
-
Toxicology: A thorough safety assessment is required to understand its acute and chronic toxicity and its potential to form carcinogenic nitrosamines.
By systematically addressing these knowledge gaps, the scientific community can fully harness the potential of N-Ethylnornicotine as both a critical research tool and a potential scaffold for novel therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α.
- Benchchem. (n.d.). (R,S)-N-Ethylnornicotine | 86900-39-2.
- Mukherjee, J., et al. (n.d.). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. PMC.
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).
- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry.
- Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC).
- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.
- Marks, M. J., et al. (n.d.). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology.
- CymitQuimica. (n.d.). (R,S)-N-Ethyl Nornicotine.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services.
- Arias, H. R., et al. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules.
- Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology.
- Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?
- PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine.
- Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Dwoskin, L. P., et al. (1999). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology.
- Wikipedia. (n.d.). Nornicotine.
- Jorgensen, W. L., et al. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV.
- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy.
- Hoffman, A. C., & Evans, S. E. (2013). Nicotine-Like Behavioral Effects of the Minor Tobacco Alkaloids Nornicotine, Anabasine, and Anatabine in Male Rodents. Nicotine & Tobacco Research.
- Hukkanen, J., et al. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological Reviews.
- Grokipedia. (n.d.). Nornicotine.
- Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology.
- Balle, T., et al. (n.d.). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen.
- Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews.
- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy.
- LGC Standards. (n.d.). (R,S)-N-Ethyl Nornicotine.
- Hecht, S. S., et al. (1996). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis.
- Papke, R. L., et al. (2020). Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation. Journal of Medicinal Chemistry.
- Auerbach, A., et al. (2007). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology.
- Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.
- Yang, B., et al. (2016). Maximum current (Imax) and EC50 values for nicotinic acetylcholine... ResearchGate.
- Hecht, S. S., et al. (1996). Metabolism and Pharmacokinetics of N′-Nitrosonornicotine in the Patas Monkey. Sci-Hub.
- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Semantic Scholar.
- Wallace, T. L., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research.
- Caine, S. B., et al. (2014). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. Nicotine & Tobacco Research.
- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. ResearchGate.
- Tejeda, H. A. (2012). Characterization Of The Behavioral, Biochemical And Molecular Indices Of Stress Produced By Nicotine Exposure And Withdrawal In. ScholarWorks@UTEP.
- Alasmari, F., et al. (2023). Investigating Behavioral and Neuronal Changes in Adolescent Mice Following Prenatal Exposure to Electronic Cigarette (E-Cigarette) Vapor Containing Nicotine. Toxics.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profiles. CDC.
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 4. This compound | 86900-39-2 | Benchchem [benchchem.com]
- 5. Nornicotine - Wikipedia [en.wikipedia.org]
- 6. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the α 4 β 2- and α 7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarworks.utep.edu [scholarworks.utep.edu]
- 27. mdpi.com [mdpi.com]
- 28. Toxicological Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 29. grokipedia.com [grokipedia.com]
Section 1: Foundational Biochemistry - The Nornicotine Precursor
An In-Depth Technical Guide to the Metabolic Pathways of N-Ethylnornicotine in Nicotiana Species
Abstract: The genus Nicotiana is renowned for its complex profile of pyridine alkaloids, dominated by nicotine. The metabolic fate of these alkaloids is of significant interest to agricultural, pharmacological, and drug development sectors. While the conversion of nicotine to nornicotine is well-characterized, the metabolism of other minor alkaloids, such as N-Ethylnornicotine, remains largely unexplored. This guide provides a comprehensive overview of the hypothesized metabolic pathways of N-Ethylnornicotine in Nicotiana species. Grounded in the established biochemistry of major tobacco alkaloids, we outline the likely enzymatic steps for its formation and degradation. Furthermore, this document serves as a practical manual for researchers, detailing robust, field-proven experimental protocols—from metabolite profiling using tandem mass spectrometry to in vitro enzymatic assays—required to elucidate and validate these proposed pathways.
To understand the metabolism of N-Ethylnornicotine, it is essential to first grasp the biosynthesis of its immediate precursor, nornicotine. In most commercial Nicotiana tabacum varieties, nicotine is the principal alkaloid, constituting over 90% of the total alkaloid pool.[1] Nornicotine is a secondary alkaloid produced via the N-demethylation of nicotine.[1][2] This process, often termed "conversion," is particularly active during leaf senescence and curing.[3]
The enzymatic conversion of nicotine to nornicotine is catalyzed by a specific group of cytochrome P450 monooxygenases belonging to the CYP82E subfamily.[1][4] In N. tabacum, three key functional enzymes have been identified:
-
CYP82E4: This is the major enzyme responsible for nicotine demethylation, especially in "converter" tobacco lines where its expression is strongly upregulated during senescence.[1][5][6] The expression of CYP82E4 can be influenced by epigenetic factors, such as DNA methylation, and is induced by senescence-related signaling pathways.[5][7]
-
CYP82E5v2: This enzyme also functions as a nicotine N-demethylase, with higher transcript accumulation observed in green, non-senescing leaves compared to CYP82E4.[6][8]
-
CYP82E10: Originating from the ancestral N. sylvestris parent, this enzyme contributes to the overall nornicotine pool.[3]
These enzymes collectively mediate the oxidative removal of the N-methyl group from the pyrrolidine ring of nicotine to yield nornicotine.[1][3] Creating knockout mutations in all three of these genes has been shown to dramatically reduce nornicotine content in tobacco plants.[3]
Sources
- 1. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of the cytochrome P450 gene CYP82E5v2 that mediates nicotine to nornicotine conversion in the green leaves of tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Methylation in CYP82E4 Regulates Nicotine Conversion of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comprehensive Technical Guide to the Biological Activity of N-Ethylnornicotine Enantiomers
Abstract
N-Ethylnornicotine, a synthetic homologue of nicotine, presents a compelling case study in stereopharmacology. As a derivative of nornicotine, it interacts with neuronal nicotinic acetylcholine receptors (nAChRs), but the introduction of an N-ethyl group on the pyrrolidine ring dramatically and selectively alters its biological activity in a subtype-dependent manner. This technical guide provides an in-depth exploration of the (R)- and (S)-enantiomers of N-Ethylnornicotine, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of its synthesis and enantiomeric separation, provide a detailed analysis of its pharmacodynamic interactions with key nAChR subtypes, and outline its predicted metabolic fate. This document furnishes field-proven experimental protocols for its characterization and synthesizes the current understanding of how its stereochemistry dictates its pharmacological profile, offering insights into the rational design of selective nAChR ligands.
Introduction to N-Ethylnornicotine
N-Ethylnornicotine is a pyridine alkaloid structurally related to nicotine and its primary metabolite, nornicotine.[1] Unlike its more famous counterparts, which feature a methyl group on the pyrrolidine nitrogen, N-Ethylnornicotine possesses an ethyl group at this position. This seemingly minor modification introduces additional steric bulk, which profoundly influences the molecule's ability to bind and activate different subtypes of nicotinic acetylcholine receptors (nAChRs).[2]
The molecule possesses a single chiral center at the 2-position of the pyrrolidine ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In pharmacology, it is a well-established principle that stereoisomers can exhibit vastly different affinities, efficacies, and metabolic profiles. Early research into related compounds like nornicotine has demonstrated that desirable therapeutic effects and undesirable side effects can be segregated between enantiomers.[3] Therefore, understanding the distinct biological activities of (R)- and (S)-N-Ethylnornicotine is paramount for evaluating its therapeutic potential and toxicological profile.
This guide serves as a technical resource, detailing the stereoselective synthesis, separation, and biological characterization of N-Ethylnornicotine enantiomers. We will explore its subtype-specific interactions with nAChRs, contrasting its activity with that of nicotine, and provide robust, validated protocols for its study in both in vitro and in vivo settings.
Physicochemical Properties and Stereochemistry
The fundamental properties of N-Ethylnornicotine are summarized below. The critical feature is its stereochemistry, which dictates the three-dimensional arrangement of its atoms and, consequently, its interaction with chiral biological targets like receptors.
| Property | Value | Reference(s) |
| Chemical Name | 3-(1-Ethyl-2-pyrrolidinyl)pyridine | [1][4] |
| Synonyms | Homonicotine, (±)-N-Ethylnornicotine | [1][4] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][4] |
| Molecular Weight | 176.26 g/mol | [1][4] |
| CAS Number (Racemate) | 86900-39-2 | [4] |
The structural difference between the (R) and (S) enantiomers lies in the spatial orientation of the pyridine ring relative to the pyrrolidine ring at the C2 chiral center. This orientation is a crucial determinant of the ligand's fit within the binding pocket of nAChR subtypes.
Synthesis and Enantiomeric Resolution
The study of individual enantiomers necessitates either their direct, stereoselective synthesis (asymmetric synthesis) or the synthesis of a racemic mixture followed by chiral separation.
Asymmetric Synthesis of (S)-N-Ethylnornicotine
An effective method for producing a single, optically pure enantiomer involves using a chiral precursor to guide the stereochemistry of the final product. The synthesis of (S)-N-Ethylnornicotine has been achieved with high optical purity (97% enantiomeric excess) starting from TIPS-protected (S)-2-amino-2-pyridylethanol.[2] This approach leverages a pre-existing stereocenter to ensure the desired stereochemical outcome.
Enantiomeric Separation via Chiral HPLC
When a racemic mixture is synthesized, the individual (R)- and (S)-enantiomers must be separated for discrete biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical and preparative technique for this purpose.[2]
-
Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), known for resolving pyridine alkaloids.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase typically consisting of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to add to the mobile phase to reduce peak tailing and improve the resolution of basic compounds like N-Ethylnornicotine.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic (R,S)-N-Ethylnornicotine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 254 nm or 260 nm, where the pyridine ring exhibits strong absorbance.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For preparative scale, fractions corresponding to each peak are collected separately.
-
Post-Run Verification: The absolute configuration of the separated enantiomers should be confirmed using a reference standard or by other chiroptical methods like circular dichroism (CD) spectroscopy.
Caption: General Signaling Pathway for nAChR-Mediated Neurotransmitter Release.
Anticipated Stereospecific Activity
Drawing parallels from the well-characterized enantiomers of nornicotine, we can formulate a strong hypothesis regarding the differential activities of (R)- and (S)-N-Ethylnornicotine. For nornicotine, the S(-)-enantiomer carries the desirable analgesic properties, while the R(+)-enantiomer is associated with more pronounced undesirable motor side effects. [3]It is therefore highly probable that (S)-N-Ethylnornicotine will exhibit a different, and potentially more therapeutically favorable, profile at α7 and other nAChR subtypes compared to its (R)-counterpart.
Pharmacokinetics and Metabolism
The metabolic fate of a drug candidate is a critical component of its overall profile. By analogy with nicotine, N-Ethylnornicotine is predicted to be a substrate for cytochrome P450 (CYP) enzymes, primarily CYP2A6, which is responsible for nicotine metabolism. [5] The primary metabolic pathway is expected to be oxidative N-dealkylation. [2]This involves the hydroxylation of the carbon on the ethyl group attached to the pyrrolidine nitrogen. The resulting unstable carbinolamine intermediate would spontaneously decompose to yield two primary metabolites:
-
Nornicotine: The de-ethylated parent compound. [2]2. Acetaldehyde: The aldehyde corresponding to the cleaved ethyl group. [2]
Caption: Predicted Metabolic Pathway of N-Ethylnornicotine.
Protocols for Biological Characterization
To experimentally validate the hypothesized activities, a series of standardized in vitro and in vivo assays are required.
Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of each enantiomer for specific nAChR subtypes.
-
Source Material: Use cell membranes from a stable cell line (e.g., HEK-293) expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or homogenized brain tissue from a relevant species.
-
Radioligand: Select a high-affinity radioligand for the target receptor, such as [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer with physiological salts).
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test compound ((R)- or (S)-N-Ethylnornicotine).
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol: In Vivo Brain Microdialysis for Dopamine Release
This protocol measures the effect of each enantiomer on dopamine release in the nucleus accumbens, a key reward center.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens shell. Allow the animals to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer a specific dose of (R)- or (S)-N-Ethylnornicotine (or vehicle control) via subcutaneous or intravenous injection.
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC coupled with electrochemical detection (HPLC-ED), which offers high sensitivity.
-
Data Analysis: Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration. Compare the time course and peak effect on dopamine release between the two enantiomers and the control group.
Summary of Comparative Biological Activity
The following table summarizes the known and hypothesized pharmacological properties of N-Ethylnornicotine enantiomers in comparison to key related compounds.
| Compound | Target nAChR Subtype | Binding Affinity (Kᵢ) / Potency (EC₅₀) | Key Biological Effect / Implication | Reference(s) |
| (S)-Nicotine | α4β2 | High Affinity & Potency | Mediates addiction, reward, cognitive enhancement. | [2][6] |
| α7 | Moderate Affinity & Potency | Contributes to cognitive effects. | [5] | |
| (S)-Nornicotine | α4β2 | High Affinity & Potency | Active metabolite, contributes to nicotinic effects. | [3][7] |
| α7 | High Response (EC₅₀ ≈ 17 µM) | Potent agonist activity. | [7] | |
| α6-containing | High Response (EC₅₀ ≈ 4 µM) | Potent agonist, linked to dopamine release. | [7] | |
| This compound | α4β2 | Significantly Reduced / Detrimental | Suggests low addiction potential. | [2] |
| α7 | Activity is Largely Preserved | Suggests potential for pro-cognitive effects without α4β2-mediated addictive properties. | [2] | |
| (S)-N-Ethylnornicotine | α7, α6 | Hypothesized Higher Affinity/Potency than (R)-enantiomer | Hypothesized to carry the primary therapeutic (e.g., pro-cognitive, analgesic) activity. | [3] |
| (R)-N-Ethylnornicotine | Various | Hypothesized Lower Affinity/Potency or different efficacy than (S) | Hypothesized to contribute more to side effects (e.g., motor impairment). | *[3] |
*Properties for N-Ethylnornicotine enantiomers are hypothesized based on data from nornicotine enantiomers.
Conclusion and Future Directions
The enantiomers of N-Ethylnornicotine represent a fascinating example of how subtle structural modifications can lead to dramatic shifts in pharmacological selectivity. The available evidence strongly indicates that the N-ethyl substitution ablates activity at the addiction-related α4β2 nAChR while preserving activity at the cognition-related α7 nAChR. [2]This profile is highly desirable for the development of novel therapeutics for cognitive disorders or neurodegeneration, where activating α7 receptors is a key goal.
Furthermore, the principle of stereopharmacology, supported by data on nornicotine enantiomers, predicts that the (S)- and (R)-forms of N-Ethylnornicotine will likely possess distinct therapeutic windows and side-effect profiles. [3] Future research should focus on:
-
Quantitative Characterization: Obtaining precise Kᵢ and EC₅₀ values for both (R)- and (S)-N-Ethylnornicotine across a wide panel of nAChR subtypes (including α3β4, α6β2, etc.).
-
In Vivo Behavioral Studies: Systematically evaluating the separated enantiomers in animal models of cognition, pain, and addiction to confirm the hypothesized segregation of therapeutic effects and side effects.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer to determine their viability as drug candidates.
By pursuing these avenues, the scientific community can fully elucidate the therapeutic potential of N-Ethylnornicotine enantiomers as highly selective, next-generation nicotinic receptor modulators.
References
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI. [Link]
-
A Novel Approach for the Synthesis of (R) and (S)-Nicotine - SciRP.org. [Link]
-
A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed. [Link]
-
Nornicotine - Wikipedia. [Link]
-
The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed. [Link]
-
(PDF) A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - ResearchGate. [Link]
-
Nornicotine | C9H12N2 | CID 91462 - PubChem - NIH. [Link]
- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google P
-
Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed. [Link]
- CA3085245A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google P
-
Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - PMC. [Link]
-
Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. [Link]
-
Nicotinic acetylcholine receptor - Wikipedia. [Link]
-
Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC - NIH. [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. This compound | 86900-39-2 | Benchchem [benchchem.com]
- 3. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,S)-N-Ethylnornicotine as a nicotine homologue
An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine: A Nicotine Homologue for Research and Analysis
Introduction
The study of nicotinic alkaloids, rooted in the historical use of the tobacco plant, has been a cornerstone of neuropharmacology. The isolation of nicotine in 1828 and the subsequent elucidation of its structure paved the way for understanding its mechanism of action via what we now know as nicotinic acetylcholine receptors (nAChRs).[1] This foundational work spurred the development of numerous synthetic analogues designed to probe the structure-activity relationships that govern nAChR interaction.[1] Among these is this compound, a homologue of nicotine and a derivative of nornicotine.[2][3][4]
This molecule, where the methyl group on the pyrrolidine nitrogen of nicotine is replaced by an ethyl group, presents a subtle yet significant structural modification.[1] This alteration confers distinct pharmacological properties and has established this compound as a critical tool in two primary domains: as a high-fidelity internal standard for the analytical quantification of nicotine and its metabolites, and as a pharmacological probe to investigate the nuanced functions of nAChR subtypes.[1] This guide offers a comprehensive technical overview of this compound, detailing its synthesis, analytical applications, and pharmacological profile for researchers, chemists, and drug development professionals.
Chemical Profile and Synthesis
This compound is a racemic mixture containing both the (R) and (S) enantiomers. Its fundamental chemical properties are summarized below.
| Property | Value | References |
| IUPAC Name | 3-(1-ethylpyrrolidin-2-yl)pyridine | [3][4] |
| Synonyms | Homonicotine, (±)-N-Ethylnornicotine | [2][5] |
| CAS Number | 86900-39-2 | [2][4][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [2][4][5] |
| Molecular Weight | 176.26 g/mol | [2][4][5] |
| Appearance | Neat/Oil | [2] |
Synthetic Strategy
The most direct synthesis of this compound involves the N-alkylation of its immediate precursor, (R,S)-nornicotine. Nornicotine itself is typically prepared via the reduction of myosmine.[6] This multi-step approach provides a reliable and scalable method for producing the target compound.
Experimental Protocol: Synthesis of (R,S)-Nornicotine from Myosmine
This protocol describes the catalytic hydrogenation of myosmine to produce the racemic nornicotine precursor.[6][7][8]
Causality: Catalytic hydrogenation is chosen for its high efficiency and yield in reducing the imine bond of myosmine without affecting the pyridine ring. Palladium on carbon (Pd/C) is a standard and robust catalyst for this type of transformation.[7]
Materials:
-
Myosmine
-
Methanol (or Ethanol)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve myosmine in methanol under an inert atmosphere.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount is typically 5-10% by weight relative to the myosmine.
-
Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude (R,S)-nornicotine. The product can be further purified by vacuum distillation.
Experimental Protocol: N-Ethylation of (R,S)-Nornicotine
This protocol details the final step: the addition of the ethyl group to the pyrrolidine nitrogen of nornicotine.
Causality: This is a standard nucleophilic substitution reaction. Nornicotine's secondary amine is nucleophilic and attacks the electrophilic ethyl group of an ethylating agent like ethyl iodide. A weak base is included to neutralize the HI byproduct, driving the reaction to completion.
Materials:
-
(R,S)-Nornicotine
-
Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Dichloromethane and water for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve (R,S)-nornicotine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add anhydrous potassium carbonate to the mixture (typically 1.5-2.0 equivalents).
-
Ethylating Agent Addition: Add ethyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture gently (e.g., to 40-50 °C) and stir overnight. Monitor the reaction's completion by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution. Purify the resulting crude this compound by flash column chromatography on silica gel or by vacuum distillation to yield a clear, colorless oil.[9]
Analytical Applications
The primary and most significant application of this compound is as an internal standard in analytical chemistry for the quantification of nicotine and its metabolites.[1]
Trustworthiness of the Method: The use of an internal standard is a self-validating system. An ideal internal standard behaves identically to the analyte during sample preparation and analysis. Because N-Ethylnornicotine is structurally and chemically very similar to nicotine and cotinine, it effectively corrects for variations in sample extraction efficiency and instrument response.[1] This mimicry ensures that any loss of analyte during the process is mirrored by a proportional loss of the internal standard, thus keeping their ratio constant and leading to highly accurate and precise quantification.[1] Studies have shown excellent analytical recovery (102% for nicotine) and strong correlations between different analytical methods when N-Ethylnornicotine is used.[1]
Protocol: Quantification of Nicotine and Cotinine in Urine via LC-MS/MS
Materials:
-
Urine sample
-
This compound internal standard solution (known concentration)
-
Nicotine and Cotinine calibration standards
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
pH adjustment buffers
-
HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Aliquot 100 µL of urine sample, calibration standards, and quality control samples into microcentrifuge tubes.
-
Internal Standard Addition: Add a precise volume (e.g., 10 µL) of the this compound internal standard solution to every tube. Vortex briefly.
-
pH Adjustment: Make the samples alkaline (pH ~9-10) by adding a suitable buffer (e.g., sodium hydroxide) to ensure the analytes are in their free base form for efficient extraction.
-
Extraction: Add 500 µL of extraction solvent, vortex vigorously for 1 minute, and centrifuge to separate the layers.
-
Evaporation & Reconstitution: Carefully transfer the organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for nicotine, cotinine, and N-Ethylnornicotine.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of nicotine and cotinine in the unknown samples from this curve.
Application in Synthetic Nicotine Authentication
Recently, this compound has gained relevance in tobacco regulatory science. It has been identified as a characteristic impurity in some commercial synthetic nicotine products.[1][10] Its presence can therefore serve as a marker to help distinguish synthetic nicotine from tobacco-derived nicotine, which is crucial for regulatory compliance and product characterization.[1][11]
Pharmacological Profile
The ethyl substitution on the pyrrolidine ring significantly alters the pharmacological profile of N-Ethylnornicotine compared to nicotine.[1] Its effects are mediated through interactions with various nAChR subtypes.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The primary significance of N-Ethylnornicotine's pharmacology lies in its differential affinity for the two major nAChR subtypes in the brain: α4β2 and α7.[1]
-
α4β2 Receptors: These receptors are strongly linked to the addictive and rewarding properties of nicotine.[1][12] Research indicates that this compound displays significantly reduced activity and potency at α4β2 receptors compared to nicotine.[1]
-
α7 Receptors: Conversely, its interaction with the α7 nAChR subtype is largely preserved .[1] These receptors are involved in modulating the release of other neurotransmitters and are implicated in cognitive processes.
This differential activity demonstrates that while N-Ethylnornicotine is a nicotinic agonist, its actions are not uniformly "nicotine-like."[1] The reduced ability to activate α4β2 receptors suggests it would be substantially less potent in eliciting the primary reinforcing effects of nicotine.[1]
| Compound | α4β2 nAChR Activity | α7 nAChR Activity | Primary CNS Implication |
| Nicotine | High Agonist Potency | Agonist | Strong reinforcing/addictive effects |
| Nornicotine | Agonist | High Agonist Potency | Contributes to tobacco dependence |
| This compound | Significantly Reduced Potency | Preserved Agonist Activity | Reduced reinforcing effects predicted |
Table based on synthesized data from multiple sources.[1][13][14]
Neuropharmacological and Peripheral Effects
-
Dopamine Release: The rewarding effects of nicotine are largely mediated by dopamine release in brain regions like the nucleus accumbens, an effect strongly tied to α4β2 and α6-containing nAChRs.[13][15] Nornicotine, the parent compound of N-Ethylnornicotine, has been shown to evoke calcium-dependent dopamine release and has reinforcing effects in animal models.[14][16][17][18] Given N-Ethylnornicotine's reduced activity at α4β2 receptors, it is predicted to be a much weaker stimulus for dopamine release than nicotine, though its activity at other subtypes (like α7 and potentially α6) may still play a modulatory role.[1]
-
Peripheral Effects: As a homologue of nicotine, this compound is described as having vasoconstrictor action, a classic peripheral effect mediated by nAChRs in autonomic ganglia.[2][3][4]
Predicted Metabolic Pathways
While specific metabolic studies on this compound are not extensively detailed in the literature, its metabolic fate can be predicted with high confidence based on the well-characterized pathways of nicotine and nornicotine. The primary metabolic enzymes involved are likely Cytochrome P450s (especially CYP2A6) and UDP-glucuronosyltransferases (UGTs).[19]
Predicted Pathways:
-
Oxidation to N-Ethylnorcotinine: The most probable primary pathway is the oxidation of the pyrrolidine ring to form N-ethylnorcotinine. This is analogous to the primary metabolic pathway of nicotine to cotinine. The compound N-ethylnorcotinine has been used alongside N-ethylnornicotine as an internal standard, indicating its stability and existence.[1]
-
N-De-ethylation: The ethyl group can be removed to yield nornicotine. This is analogous to the N-demethylation of nicotine that produces nornicotine.[19][20] The resulting nornicotine would then enter its own metabolic cascade.
-
Nornicotine Metabolism: The nornicotine formed via de-ethylation would be further metabolized, primarily to norcotinine.[21][22]
Conclusion and Future Directions
This compound stands as a compound of significant utility for the scientific community. Its primary role as a robust internal standard for quantifying nicotinic alkaloids is well-established, providing the accuracy and precision required for clinical and research applications. Beyond its analytical utility, its distinct pharmacological profile, characterized by a selective reduction in activity at α4β2 nAChRs while preserving α7 activity, makes it an intriguing molecular probe.
Future research should focus on more extensive in vivo studies to fully characterize its neuropharmacological and behavioral effects. Elucidating its specific impact on dopamine signaling, cognitive function, and its potential for self-administration in preclinical models could provide valuable insights into the specific roles of nAChR subtypes in nicotine dependence and other neurological processes. Such work would solidify the position of this compound not just as a tool for measurement, but as an instrument for discovery.
References
- This compound | 86900-39-2 - Benchchem. (n.d.).
- (R,S)-N-Ethyl Nornicotine - CymitQuimica. (n.d.).
- (R,S)-N-Ethyl Nornicotine - LGC Standards. (n.d.).
- Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI.GOV. (n.d.).
- CN107406411B - The preparation method of (R,S)-nicotine - Google Patents. (n.d.).
-
Nornicotine - Wikipedia. (n.d.). Retrieved from [Link]
-
Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. Retrieved from [Link]
-
Green, T. A., et al. (2001). S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices. Biochemical Pharmacology, 62(11), 1569-1575. Retrieved from [Link]
- US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents. (n.d.).
- Total enantioselective synthesis of (S)-Nicotine. (n.d.).
-
Agarthimoole, R., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199. Retrieved from [Link]
-
Bardo, M. T., et al. (1999). Locomotor stimulant effects of nornicotine: role of dopamine. Psychopharmacology, 146(3), 295-301. Retrieved from [Link]
-
Wang, H., et al. (2023). Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens. Frontiers in Pharmacology, 14, 1251341. Retrieved from [Link]
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 168-178. Retrieved from [Link]
-
Dwoskin, L. P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E755-E765. Retrieved from [Link]
-
Bardo, M. T., et al. (1999). Nornicotine is self-administered intravenously by rats. Psychopharmacology, 146(3), 290-294. Retrieved from [Link]
-
A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. (n.d.). Molecules. Retrieved from [Link]
-
Kallupi, M., et al. (2020). Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use. Neuropsychopharmacology, 45(12), 2031-2041. Retrieved from [Link]
-
Boorman, D. B., et al. (2004). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. Molecular Pharmacology, 66(3), 678-687. Retrieved from [Link]
- US2459696A - Process for the preparation of nornicotine - Google Patents. (n.d.).
-
Harris, A. C., et al. (2018). Nicotine e-cigarette vapor inhalation and self-administration in a rodent model. eScholarship. Retrieved from [Link]
-
Baxendale, I. R., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 104-115. Retrieved from [Link]
-
Olejnik, C. M., & Smith, B. (2022). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. Retrieved from [Link]
-
Olejnik, C. M., & Smith, B. (2022). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. Retrieved from [Link]
-
Metabolism of nornicotine, anabasine, and N-methylanabasine. (n.d.). ResearchGate. Retrieved from [Link]
-
Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Grieder, T. E., et al. (2014). Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats. Neuropsychopharmacology, 39(6), 1409-1417. Retrieved from [Link]
-
Glick, S. D., et al. (2015). Noribogaine reduces nicotine self-administration in rats. Psychopharmacology, 232(11), 1939-1946. Retrieved from [Link]
-
Castonguay, A., et al. (1983). Metabolism of tobacco-specific N-nitrosamines by cultured human tissues. Cancer Research, 43(3), 1223-1229. Retrieved from [Link]
-
Gentry, C. L., et al. (2013). Long-term nicotine exposure depresses dopamine release in nonhuman primate nucleus accumbens. Journal of Neurochemistry, 127(4), 523-530. Retrieved from [Link]
-
Trushin, N., et al. (2000). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Chemical Research in Toxicology, 13(4), 286-293. Retrieved from [Link]
-
FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. (n.d.). Scilit. Retrieved from [Link]
-
Hukkanen, J., et al. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29-64. Retrieved from [Link]
-
Poma, A., et al. (2020). A Summary of In Vitro and In Vivo Studies Evaluating the Impact of E-Cigarette Exposure on Living Organisms and the Environment. International Journal of Molecular Sciences, 21(2), 652. Retrieved from [Link]
-
Mukhtasim, B., et al. (2008). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 8, 42. Retrieved from [Link]
-
(±)-N'-Nitrosonornicotine (NNN) | Certified Solutions Standards - Cerilliant. (n.d.). Retrieved from [Link]
-
Poma, A., et al. (2020). A Summary of In Vitro and In Vivo Studies Evaluating the Impact of E-Cigarette Exposure on Living Organisms and the Environment. International Journal of Molecular Sciences, 21(2), 652. Retrieved from [Link]
-
3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | 86900-39-2 | Benchchem [benchchem.com]
- 2. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 3. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 4. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]
- 7. Nornicotine - Wikipedia [en.wikipedia.org]
- 8. US2459696A - Process for the preparation of nornicotine - Google Patents [patents.google.com]
- 9. CN107406411B - The preparation method of (R,S)-nicotine - Google Patents [patents.google.com]
- 10. reynoldsscience.com [reynoldsscience.com]
- 11. reynoldsscience.com [reynoldsscience.com]
- 12. osti.gov [osti.gov]
- 13. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Frontiers | Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens [frontiersin.org]
- 16. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Homonicotine: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
Abstract
This technical guide provides a comprehensive overview of homonicotine, a potent and selective nicotinic acetylcholine receptor (nAChR) ligand. We delve into the historical context of its discovery, detail its chemical synthesis, and explore its pharmacological profile, including its binding affinity and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of nicotinic agonists and their potential therapeutic applications.
Introduction: The Quest for Nicotinic Acetylcholine Receptor Ligands
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in various physiological processes, including neurotransmission, muscle contraction, and inflammation.[1] Their diverse functions have made them a compelling target for drug discovery, with the potential to address a range of central nervous system disorders, pain, and addiction.[2] Nicotine, the primary psychoactive component of tobacco, is the most well-known nAChR agonist. However, its use is fraught with significant health risks.[3] This has spurred the development of novel nicotinic ligands with improved selectivity and therapeutic indices. Within this context, the exploration of nicotine analogs has been a fruitful area of research, leading to the discovery of compounds with unique pharmacological properties. One such compound is homonicotine.
Discovery and History: The Emergence of a Novel Nicotinic Ligand
Homonicotine, chemically known as 3-[(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]pyridine, was identified as a novel and potent nicotinic acetylcholine receptor ligand in the course of structure-activity relationship studies of nicotine analogs.[4] Research groups investigating modifications to the pyrrolidine ring of nicotine sought to understand how structural changes would impact receptor affinity and selectivity.
The initial synthesis and characterization of homonicotine, also referred to as homoazanicotine, revealed its high affinity and selectivity for nAChRs over muscarinic acetylcholine receptors.[4][5] This discovery was significant as it presented a new scaffold for the design of selective nicotinic agonists. The imidazoline ring of homonicotine, replacing the pyrrolidine ring of nicotine, offered a distinct chemical architecture for interacting with the nAChR binding site.
Chemical Synthesis of Homonicotine
The synthesis of homonicotine and its analogs has been achieved through several routes. A common and effective method involves the reaction of a pyridine derivative with an appropriately substituted diamine in the presence of a coupling agent.[6]
General Synthetic Protocol
A prevalent method for synthesizing homonicotine (compound 8 ) involves the reaction of a pyridine-3-acetate ester with N-methylethylenediamine in the presence of trimethylaluminum (Me₃Al).[6]
Step-by-step Methodology:
-
Preparation of the Pyridine Precursor: Methyl pyridine-3-acetate is used as the starting pyridine component.
-
Reaction with Diamine: In a suitable solvent such as toluene, N-methylethylenediamine is added to the reaction vessel.
-
Addition of Trimethylaluminum: A solution of trimethylaluminum in a hydrocarbon solvent (e.g., hexanes) is carefully added to the mixture of the pyridine ester and the diamine. This reagent facilitates the amidation and subsequent cyclization.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, allowing for the formation of the imidazoline ring.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield homonicotine.
This synthetic approach is versatile and has been employed to generate a variety of homonicotine analogs for structure-activity relationship studies by modifying the pyridine precursor or the diamine component.[6]
Synthesis Workflow Diagram
Sources
- 1. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of recombinant human neuronal nicotinic acetylcholine receptors h alpha 2 beta 2, h alpha 2 beta 4, h alpha 3 beta 2, h alpha 3 beta 4, h alpha 4 beta 2, h alpha 4 beta 4 and h alpha 7 expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Vasoconstrictor Action Mechanism of N-Ethylnornicotine
This guide provides a detailed examination of the putative vasoconstrictor mechanisms of N-Ethylnornicotine, a synthetic derivative of the naturally occurring tobacco alkaloid, nornicotine. While direct research on N-Ethylnornicotine is sparse, its structural similarity to nicotine and nornicotine allows for a robust, mechanistically-grounded hypothesis of its action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles in vascular pharmacology and nicotinic receptor signaling to build a comprehensive model of action. We will explore the core molecular interactions, the subsequent cellular signaling cascades, and the integrated physiological response, underpinned by a framework of self-validating experimental protocols.
Part 1: The Molecular Epicenter: Nicotinic Acetylcholine Receptors in the Vasculature
The vascular system is a critical, yet often underappreciated, site of action for nicotinic agonists. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are expressed not only in the central and peripheral nervous systems but also on a variety of non-neuronal cells, including those that constitute blood vessels.[1][2] The vasoconstrictor action of a compound like N-Ethylnornicotine is predicated on its interaction with these receptors.
Expression of nAChRs in the Vascular Wall:
-
Vascular Smooth Muscle Cells (VSMCs): The contractile cells of the vessel wall express various nAChR subtypes. Direct activation of these receptors can lead to cellular depolarization and contraction.
-
Endothelial Cells (ECs): The endothelium, a monolayer lining the vessel lumen, also expresses nAChRs. Cholinergic stimulation here can have complex, sometimes opposing, effects, including the release of vasodilators like nitric oxide (NO).[3] However, chronic exposure to nicotinic agonists can lead to endothelial dysfunction, impairing this vasodilatory capacity.[4]
-
Perivascular Nerves: The sympathetic nerves that innervate blood vessels are rich in nAChRs.[1] Activation of these presynaptic receptors triggers the release of neurotransmitters, most notably norepinephrine, a potent vasoconstrictor.[5]
Based on studies of nornicotine, it is highly probable that N-Ethylnornicotine interacts with multiple nAChR subtypes. Key candidates include α7 and heteromeric receptors containing α3, α4, α6, or β2 subunits, which are known to respond to nornicotine and are implicated in vascular control and neurotransmitter release.[6][7]
Part 2: The Core Signaling Cascades of Vasoconstriction
The narrowing of a blood vessel lumen in response to N-Ethylnornicotine is not a single event but the culmination of at least two primary, potentially synergistic, pathways: a direct action on the vascular smooth muscle and an indirect action mediated by the sympathetic nervous system.
Mechanism I: Direct Activation of Vascular Smooth Muscle
The most direct route to vasoconstriction involves the binding of N-Ethylnornicotine to nAChRs located on the surface of VSMCs. This interaction initiates a rapid sequence of events leading to cellular contraction.
-
Receptor Binding & Depolarization: N-Ethylnornicotine binds to nAChRs on the VSMC membrane. As these are cation-permeable channels, their opening allows an influx of Na+ and Ca2+, causing membrane depolarization.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization triggers the opening of L-type voltage-gated calcium channels, which are abundant in VSMCs.[8] This leads to a significant influx of extracellular Ca2+ down its steep electrochemical gradient.
-
Calcium-Calmodulin Activation: The sharp increase in intracellular Ca2+ concentration ([Ca2+]i) is the critical trigger for contraction.[9][10] Four Ca2+ ions bind to the cytosolic protein calmodulin (CaM).
-
MLCK Activation & Myosin Phosphorylation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the myosin head to interact with actin filaments.
-
Cross-Bridge Cycling & Contraction: The interaction between actin and myosin results in cross-bridge cycling, generating force and causing the smooth muscle cell to contract, thereby narrowing the blood vessel.
Caption: Direct vasoconstriction pathway in VSMCs.
Mechanism II: Indirect, Sympathetic Nerve-Mediated Action
A parallel and potent mechanism involves the stimulation of sympathetic nerves that innervate the vasculature. This pathway amplifies the vasoconstrictor response.
-
Presynaptic nAChR Activation: N-Ethylnornicotine binds to nAChRs on the terminals of perivascular sympathetic neurons.
-
Neurotransmitter Release: Activation of these presynaptic nAChRs facilitates the release of norepinephrine (NE) into the synaptic cleft between the nerve terminal and the VSMC.
-
Adrenergic Receptor Activation: NE diffuses across the cleft and binds to α1-adrenergic receptors on the VSMC membrane.
-
Gq Protein Signaling & PLC Activation: The α1-adrenoceptor is a Gq-protein coupled receptor. Its activation stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Ca2+ Release & PKC Activation: IP3 binds to its receptor on the sarcoplasmic reticulum (SR), causing the release of stored Ca2+ into the cytosol.[11] This further elevates [Ca2+]i. Simultaneously, DAG, along with Ca2+, activates Protein Kinase C (PKC), which contributes to the contractile response, in part by sensitizing the contractile machinery to Ca2+.[12]
This indirect mechanism is particularly significant as it co-opts the body's primary system for regulating vascular tone. Studies have shown that nicotine can amplify NE-induced vasoconstriction, a property likely shared by N-Ethylnornicotine.[4]
Caption: Indirect vasoconstriction via sympathetic nerves.
Part 3: An Experimental Framework for Mechanistic Validation
To dissect the proposed mechanisms, a series of logically sequenced experiments using isolated vascular preparations is essential. This approach provides a controlled environment to probe specific pathways. The use of wire myography with isolated arterial rings (e.g., from rat mesentery or aorta) is a gold-standard technique for such investigations.[3]
Workflow for Investigating N-Ethylnornicotine's Vascular Effects
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Endothelial Nicotinic Acetylcholine Receptors and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the role of nicotinic acetylcholine receptors in the control of vascular tone - UCL Discovery [discovery.ucl.ac.uk]
- 4. Effect of nicotine on vasoconstrictor and vasodilator responses in human skin vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Role of the nicotinic acetylcholine receptor α3 subtype in vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasoconstrictor effect and mechanism of action of endothelin-1 in human radial artery and vein: implication of skin flap vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of N-Ethylnornicotine
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-Ethylnornicotine enantiomers. The increasing prevalence of synthetic nicotine and its analogues in various consumer products necessitates reliable analytical methods to distinguish between enantiomers, which can exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the selection of the chiral stationary phase and mobile phase composition. The described method is tailored for researchers, scientists, and professionals in drug development and quality control who require a robust and reproducible approach for the enantioselective analysis of N-Ethylnornicotine.
Introduction: The Significance of Chiral Separation for N-Ethylnornicotine
N-Ethylnornicotine is a derivative of nornicotine, a minor tobacco alkaloid and a metabolite of nicotine.[1][2] Like nicotine, N-Ethylnornicotine possesses a chiral center, existing as two non-superimposable mirror images: (R)- and (S)-N-Ethylnornicotine. The stereochemistry of such compounds is of paramount importance in pharmacology and toxicology, as enantiomers can interact differently with chiral biological receptors, leading to varied physiological effects.[3] For instance, naturally occurring nicotine is predominantly the (S)-enantiomer.[4] The presence of a racemic mixture (an equal amount of both enantiomers) can be an indicator of synthetic origin.[5] Therefore, the ability to separate and quantify the individual enantiomers of N-Ethylnornicotine is crucial for product characterization, quality control, and toxicological assessment.
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation of enantiomers.[3][6] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.[7][8]
The Science Behind the Separation: Selecting the Right Tools
The success of any chiral separation is contingent on the judicious selection of the Chiral Stationary Phase (CSP) and the optimization of the mobile phase.
The Chiral Stationary Phase (CSP): A Matter of Recognition
For the separation of N-Ethylnornicotine, a polysaccharide-based CSP is highly effective. Specifically, columns with derivatized cellulose or amylose coatings have demonstrated excellent enantiorecognition for nicotine and its analogues. These CSPs, such as those based on tris(3,5-dimethylphenylcarbamate) cellulose or amylose, create a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The rigid helical structure of the polysaccharide backbone, coupled with the derivatized functional groups, provides the necessary stereospecific interaction sites to differentiate between the two enantiomers of N-Ethylnornicotine.
The choice of a CSP is not arbitrary; it is a decision guided by the molecular structure of the analyte. N-Ethylnornicotine, with its aromatic pyridine ring and the chiral pyrrolidine ring, can engage in multiple types of interactions with the CSP. The carbamate groups on the derivatized polysaccharide can act as hydrogen bond donors and acceptors, while the phenyl groups provide opportunities for π-π stacking with the pyridine ring of the analyte. The subtle differences in the three-dimensional arrangement of the (R)- and (S)-enantiomers result in one enantiomer having a more stable transient interaction with the CSP, leading to a longer retention time.
The Mobile Phase: Fine-Tuning the Selectivity
The mobile phase plays a critical role in modulating the retention and resolution of the enantiomers. For polysaccharide-based CSPs, both normal-phase and reversed-phase modes can be employed. However, for basic compounds like N-Ethylnornicotine, a polar organic or reversed-phase mode often provides better peak shape and reproducibility.
A mobile phase consisting of an organic solvent, such as methanol or isopropanol, with an aqueous buffer or an additive is typically used. The organic modifier influences the overall retention time, while the additive can significantly impact the enantioselectivity. Basic additives, like diethylamine (DEA), are often incorporated into the mobile phase when analyzing basic compounds. DEA can help to suppress the interaction of the basic analyte with any residual acidic silanol groups on the silica support of the CSP, thereby improving peak symmetry and efficiency. Acidic additives, such as trifluoroacetic acid (TFA), can also be used to protonate the analyte, which may enhance its interaction with the CSP through improved hydrogen bonding. The optimal choice and concentration of the additive must be determined empirically to achieve the best resolution.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the chiral separation of N-Ethylnornicotine enantiomers.
Materials and Reagents
-
Solvents: HPLC-grade methanol, isopropanol, and acetonitrile.
-
Reagents: Diethylamine (DEA) (≥99.5%), Trifluoroacetic acid (TFA) (≥99.0%), and Ammonium formate (≥99.0%).
-
Water: Deionized water (18.2 MΩ·cm).
-
Standards: Racemic N-Ethylnornicotine and individual (R)- and (S)-N-Ethylnornicotine standards (if available for peak identification).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak® IG-3 (or equivalent polysaccharide-based CSP) |
| Column Dimensions | 4.6 x 150 mm, 3 µm |
| Mobile Phase | Isopropanol:Acetonitrile:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
Chiral Column: The Chiralpak® IG-3, an immobilized amylose-based CSP, is chosen for its proven success in separating similar compounds.[9][10]
-
Mobile Phase: A mixture of isopropanol and acetonitrile provides good solubility for N-Ethylnornicotine and appropriate polarity to achieve reasonable retention times. The addition of a small amount of diethylamine is crucial for obtaining sharp, symmetrical peaks for this basic analyte.
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point to ensure sufficient interaction time with the stationary phase without excessively long run times.
-
Temperature: Maintaining a constant column temperature of 25 °C is essential for reproducible retention times and resolution.
-
Detection Wavelength: 260 nm is selected as it is a common absorption maximum for nicotine and its analogues, providing good sensitivity.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic N-Ethylnornicotine at a concentration of 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of 10 µg/mL in the mobile phase.
-
-
Sample Preparation:
-
For liquid samples (e.g., e-liquids), accurately weigh an appropriate amount of the sample and dilute it with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 1-20 µg/mL).
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Analysis
-
Peak Identification: If individual enantiomer standards are available, inject them separately to determine the elution order of (R)- and (S)-N-Ethylnornicotine.
-
Resolution Calculation: The resolution (Rs) between the two enantiomer peaks should be calculated to assess the quality of the separation. A resolution of ≥1.5 indicates baseline separation.[7]
-
Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.
-
-
-
Quantification: The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers:
-
% ee = [|Area_1 - Area_2| / (Area_1 + Area_2)] * 100
-
Workflow and Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results. The following workflow and validation parameters should be considered.
Figure 1: Workflow for the chiral HPLC analysis of N-Ethylnornicotine.
Method Validation Parameters
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the enantiomers from each other and from any matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Conclusion
The chiral HPLC method detailed in this application note provides a robust and reliable means for the separation and quantification of N-Ethylnornicotine enantiomers. By understanding the principles of chiral recognition and carefully selecting the chiral stationary phase and mobile phase, researchers can achieve excellent resolution and accurate results. This method is a valuable tool for quality control in the manufacturing of synthetic nicotine products, for pharmacological studies investigating the differential effects of enantiomers, and for regulatory agencies monitoring the composition of consumer products. The systematic approach to method development and validation ensures the scientific integrity and trustworthiness of the data generated.
References
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. (2023, March 10).
- A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology. (2023, March 10).
- Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed. (2024, May 31). PubMed.
- Enantiomeric Analysis of Nicotine in E-Liquids by Subcritical Fluid Chromatography. (2024, October 8).
- A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
- (PDF) Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Related Alkaloids Employing Chiral Supercritical Fluid Chromatography in Commercial Nicotine Samples and in E-Cigarette Products. (2025, August 8).
- Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. (2022, May 20). Phenomenex.
- Chiral HPLC Separ
- A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and an
- Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue | ChemRxiv. (2021, December 17). ChemRxiv.
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science. (n.d.). Reynolds Science.
- Enantiomer Separations. (n.d.).
- Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab. (1998, January 1). CoLab.
Sources
- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. jascoinc.com [jascoinc.com]
- 5. reynoldsscience.com [reynoldsscience.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Nicotine in Biological Matrices Using N-Ethylnornicotine as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of nicotine in various biological matrices. To counteract matrix effects and variabilities in sample preparation, (R,S)-N-Ethylnornicotine is employed as an internal standard. This document provides a detailed protocol, including sample preparation, chromatographic conditions, mass spectrometric parameters, and comprehensive method validation data. The described methodology is tailored for researchers, scientists, and drug development professionals requiring precise and reliable nicotine concentration measurements for pharmacokinetic, toxicological, and clinical studies.
Introduction: The Imperative for an Ideal Internal Standard
Nicotine, the primary psychoactive alkaloid in tobacco, is a critical analyte in diverse research fields, including pharmacology, toxicology, and clinical chemistry.[1] Accurate quantification of nicotine in complex biological matrices such as plasma, urine, and saliva is paramount for understanding its pharmacokinetics, assessing exposure, and developing therapeutic interventions.[2] However, the inherent complexity of these matrices can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry and variability during sample preparation.[3]
The use of an internal standard (IS) is a widely accepted and effective technique to mitigate these issues and enhance the accuracy and precision of quantitative analyses.[4][5] An ideal internal standard should closely mimic the physicochemical properties of the analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection.[6] This co-extraction and similar ionization response allow for the correction of analyte loss during sample processing and fluctuations in instrument performance.[4][5]
This compound, a homologue of nicotine, serves as an excellent internal standard for nicotine analysis.[7][8][9] Its structural similarity to nicotine ensures comparable extraction efficiency and chromatographic behavior, while its different molecular weight allows for distinct detection by mass spectrometry.[7][8][9] This application note details a validated LC-MS/MS method leveraging N-Ethylnornicotine to achieve high-throughput and reliable quantification of nicotine.
Materials and Methods
Reagents and Chemicals
-
Analytes: Nicotine (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Ammonium acetate (ACS grade)
-
Biological Matrix: Human plasma (or other relevant matrix)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation and peak shape.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and N-Ethylnornicotine in methanol.
-
Working Standard Solutions: Serially dilute the nicotine stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the N-Ethylnornicotine stock solution with 50:50 (v/v) acetonitrile:water.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is optimized for plasma samples and can be adapted for other biological fluids.
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL N-Ethylnornicotine internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow
Caption: A streamlined protein precipitation protocol for preparing biological samples.
LC-MS/MS Method
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Analyte |
| Nicotine | |
| N-Ethylnornicotine |
Note: The specific voltages and gas settings may require optimization for different mass spectrometer models.
Method Validation
A comprehensive method validation should be performed in accordance with relevant regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11]
Key Validation Parameters
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: Linearity should be assessed over the expected concentration range of the samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated to ensure that the biological matrix does not interfere with the ionization of the analyte and internal standard.
-
Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) to ensure analyte integrity.
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of the analyte (nicotine) to the peak area of the internal standard (N-Ethylnornicotine).[12] A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of nicotine in the unknown samples is then calculated from this curve.
Diagram of the Quantitative Analysis Workflow
Caption: The process for calculating nicotine concentrations from raw analytical data.
Discussion and Conclusion
The use of N-Ethylnornicotine as an internal standard provides a reliable and robust method for the quantification of nicotine in biological matrices. Its structural similarity to nicotine ensures that it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[4][5] This LC-MS/MS method is highly selective and sensitive, making it suitable for a wide range of applications in both research and clinical settings. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples. Adherence to rigorous validation procedures ensures the integrity and reliability of the generated data, which is critical for regulatory submissions and scientific publications.[10][11]
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
Dolan, J. W. (2013, November 1). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
-
Kuklenyik, Z., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Retrieved from [Link]
-
Görög, S. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
- Vlase, L., et al. (n.d.). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS.
-
Kumar, S., et al. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC - NIH. Retrieved from [Link]
-
JD Supra. (2025, January 14). Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products | BakerHostetler. Retrieved from [Link]
-
Medana, C., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. UniTo. Retrieved from [Link]
-
Buchanan, N. D., & Huit, R. (2017). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry. NIH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. Retrieved from [Link]
-
CORESTA. (n.d.). Method for the Determination of Nicotine in Tobacco Products That Is Selective, Sensitive, and Suitable for Regulatory Reporting. Retrieved from [Link]
-
Medana, C., et al. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC International. Retrieved from [Link]
-
OUCI. (n.d.). Liquid chromatography with tandem mass spectrometry method for the determination of nicotine and minor tobacco alkaloids…. Retrieved from [Link]
-
Baxendale, I. R., et al. (2002, January 7). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Semantic Scholar. Retrieved from [Link]
-
Restek. (n.d.). Analysis of Nicotine and Impurities in Electronic Cigarette Solutions and Vapor. Retrieved from [Link]
-
RIT Digital Institutional Repository. (2015, July 23). Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]
Sources
- 1. itim-cj.ro [itim-cj.ro]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. fda.gov [fda.gov]
- 7. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 8. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. Navigating FDA’s Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products | BakerHostetler - JDSupra [jdsupra.com]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: Quantitative Analysis of N-Ethylnornicotine in Biological Samples by GC/MS
Introduction: The Significance of N-Ethylnornicotine Monitoring
N-Ethylnornicotine, a derivative of nornicotine, is a minor tobacco alkaloid and a potential metabolite of nicotine. Its presence and concentration in biological fluids can serve as a valuable biomarker for assessing exposure to tobacco products and understanding individual metabolic pathways of nicotine.[1] Furthermore, N-Ethylnornicotine has been identified as a characteristic impurity in some synthetic nicotine products, making its detection crucial for distinguishing between tobacco-derived and synthetic nicotine sources.[2] Accurate and sensitive quantification of N-Ethylnornicotine in biological matrices such as urine, blood, and saliva is therefore essential for toxicological studies, clinical research, and regulatory oversight of tobacco and nicotine products.
This application note provides a comprehensive, field-proven protocol for the analysis of N-Ethylnornicotine in biological samples using Gas Chromatography-Mass Spectrometry (GC/MS). The methodology detailed herein is designed to deliver high sensitivity, specificity, and reproducibility, empowering researchers and drug development professionals with a reliable analytical tool.
Analytical Principle: A Self-Validating Workflow
The accurate quantification of trace analytes in complex biological matrices necessitates a robust analytical strategy. This protocol employs a classic and reliable approach: Liquid-Liquid Extraction (LLE) for sample cleanup and concentration, followed by Gas Chromatography-Mass Spectrometry (GC/MS) for separation and detection. The causality behind this choice is rooted in the need for a cost-effective, yet highly efficient, method to isolate the slightly non-polar N-Ethylnornicotine from the predominantly aqueous and protein-rich biological sample.
An internal standard is incorporated at the beginning of the sample preparation process. This is a critical element for ensuring the trustworthiness of the results, as it corrects for potential variations in extraction efficiency and instrument response, making the entire workflow a self-validating system.
Experimental Workflow Overview
The entire analytical process can be visualized as a sequential workflow, from sample receipt to final data analysis. Each stage is optimized to minimize analyte loss and matrix interference.
Figure 1: Overall workflow for GC/MS analysis of N-Ethylnornicotine.
Detailed Protocols
PART 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust and widely used technique for the extraction of drugs from biological fluids.[3][4][5] By adjusting the pH of the aqueous sample, the analyte of interest can be preferentially partitioned into an immiscible organic solvent. For N-Ethylnornicotine, which is a basic compound, alkalinization of the sample deprotonates the molecule, increasing its hydrophobicity and thus its affinity for the organic extraction solvent.[6][7] Dichloromethane is a common and effective solvent for extracting nicotine and its analogs.[8][9]
Materials:
-
Biological sample (Urine, Plasma, or Saliva)
-
N-Ethylnornicotine analytical standard
-
Internal Standard (IS): Nicotine-d4 or a similar deuterated analog is recommended.[9][10]
-
Sodium Hydroxide (NaOH) solution (e.g., 2.5 M and 5.0 M)[11]
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Conical glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (urine, plasma, or saliva) into a 15 mL conical glass centrifuge tube. For plasma or serum, a smaller volume of 0.5 mL may be sufficient.[8][11]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to each sample, calibrator, and quality control sample. The concentration should be chosen to yield a response comparable to the expected analyte concentrations.
-
Alkalinization: Add 100 µL of 5.0 M NaOH for urine samples or 100 µL of 2.5 M NaOH for plasma/saliva samples to each tube to adjust the pH to >10. Vortex mix for 30 seconds. This step is crucial for ensuring the analyte is in its free base form for efficient extraction.[12]
-
Extraction: Add 3.0 mL of dichloromethane to each tube.[8][9]
-
Mixing: Cap the tubes tightly and vortex mix vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3500 rpm for 5 minutes to separate the organic and aqueous layers.[11]
-
Organic Layer Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 40°C). An evaporation procedure is generally preferred over high-temperature methods to prevent the loss of volatile analytes like nicotine analogs.[13]
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
PART 2: GC/MS Instrumentation and Analysis
Rationale: Gas chromatography provides excellent separation of volatile and semi-volatile compounds. A non-polar or medium-polarity column, such as a DB-5MS, is well-suited for the analysis of nicotine and its analogs.[13][14] Mass spectrometry offers high selectivity and sensitivity for detection. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing on specific ions characteristic of the analyte and internal standard, thereby reducing background noise and improving the limit of detection.[8][9][15]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC/MS)
-
Capillary Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13][14]
GC/MS Parameters:
| Parameter | Setting | Rationale |
| Injection Volume | 1-2 µL | Standard volume for capillary GC. |
| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of the analyte without thermal degradation.[13][16] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity.[13] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.1 - 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column.[13] |
| Oven Program | Initial Temp: 80°C, hold for 1 minRamp: 15°C/min to 200°CRamp: 20°C/min to 300°C, hold for 2 min | A temperature ramp allows for the separation of compounds with different boiling points. This program is adapted from methods for nicotine and cotinine analysis.[13] |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS.[13][16] |
| Ion Source Temp | 230 - 250°C | Standard temperature for electron ionization.[13] |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC/MS. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra.[13] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compounds.[8][9][15] |
Selected Ion Monitoring (SIM) Parameters:
The selection of appropriate ions for monitoring is crucial for the specificity of the assay. Based on the molecular weight of N-Ethylnornicotine (176.26 g/mol ) and its likely fragmentation pattern (similar to nicotine and nornicotine), the following ions are proposed.[2][17] The most abundant, stable ion is typically chosen as the quantifier, with one or two other characteristic ions used as qualifiers to confirm identity.
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| N-Ethylnornicotine | 176 (M+) | 147, 98 |
| Nicotine-d4 (IS) | 166 (M+) | 87, 137 |
Note: The exact mass spectrum of N-Ethylnornicotine should be experimentally determined by injecting a pure standard in full scan mode to confirm the optimal quantifier and qualifier ions.
Method Validation
For use in a regulated environment or for publication, the analytical method must be validated to demonstrate its suitability for the intended purpose.[4][18] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five non-zero standards. The linear range should encompass the expected concentrations in the samples. A correlation coefficient (r²) of ≥0.99 is desirable.[4][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[4][9][16]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentration levels (low, medium, and high) using quality control samples.[4][5][16]
-
Recovery: The efficiency of the extraction process should be determined by comparing the response of an analyte spiked into a sample before extraction to the response of the analyte spiked after extraction.[8][11]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.[19]
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of N-Ethylnornicotine in the unknown samples is then calculated from this curve using the measured peak area ratio.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of N-Ethylnornicotine in biological samples by GC/MS. By following the outlined procedures for sample preparation and instrumental analysis, and by adhering to good laboratory practices including method validation, researchers can obtain reliable and accurate data. This method is a valuable tool for advancing our understanding of nicotine metabolism, exposure to tobacco and nicotine products, and for regulatory compliance.
References
-
IP International Journal of Forensic Medicine and Toxicological Sciences. (2022, April 13). Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid. Retrieved from [Link]
-
PubMed. (n.d.). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Retrieved from [Link]
-
ResearchGate. (2017, December 26). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. Retrieved from [Link]
-
Korea Science. (n.d.). Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). Retrieved from [Link]
-
NYC Office of Chief Medical Examiner. (n.d.). NICOTINE and COTININE by SOLID PHASE EXTRACTION. Retrieved from [Link]
-
SciSpace. (n.d.). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC–MS. Retrieved from [Link]
-
PMC - NIH. (n.d.). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved from [Link]
-
PubMed. (2024, September 30). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Retrieved from [Link]
-
ResearchGate. (2022, October 14). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]
-
MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Retrieved from [Link]
-
ACS Omega. (2023, August 16). Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
National Cancer Institute. (2021, February 23). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. Retrieved from [Link]
-
ResearchGate. (2022, August 10). A Novel Liquid-Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters for the analysis of nicotine metabolites and internal standard by LC-Orbitrap. Retrieved from [Link]
-
Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]
-
Frontiers. (2024, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]
-
American Chemical Society. (2023, August 8). Salting-Out-Assisted Liquid−Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products. Retrieved from [Link]
- (Reference not used in the final response)
-
DTIC. (n.d.). gc-ms/ms analyses of biological samples in support of developmental toxic effects on subcutaneous exposure of rats to gb ecbc-tr-1322. Retrieved from [Link]
-
UniTo. (n.d.). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Retrieved from [Link]
-
NIH. (n.d.). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. Retrieved from [Link]
-
ACS Omega. (2021, November 12). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Retrieved from [Link]
-
NIH. (2023, February 16). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- (Reference not used in the final response)
- (Reference not used in the final response)
-
PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. Retrieved from [Link]
- (Reference not used in the final response)
- (Reference not used in the final response)
- (Reference not used in the final response)
- (Reference not used in the final response)
-
MDPI. (n.d.). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Retrieved from [Link]
- (Reference not used in the final response)
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 3. ijfmts.com [ijfmts.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nyc.gov [nyc.gov]
- 16. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids Using Gas Chromatography-Mass Spectrometry [article.sapub.org]
- 17. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. dspace.cuni.cz [dspace.cuni.cz]
- 19. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,S)-N-Ethylnornicotine in Tobacco Research
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
The landscape of tobacco research is continuously evolving, driven by the need to understand the complex pharmacology of nicotinic alkaloids and their impact on human health. Beyond nicotine, a plethora of minor alkaloids and synthetic analogs provide invaluable tools for dissecting the roles of specific nicotinic acetylcholine receptor (nAChR) subtypes. (R,S)-N-Ethylnornicotine, a synthetic homologue of nicotine, emerges as a compound of significant interest due to its distinct pharmacological profile[1][2][3].
This compound is a derivative of nornicotine where the methyl group on the pyrrolidine nitrogen is replaced by an ethyl group[4]. This seemingly minor structural modification introduces steric bulk that profoundly alters its interaction with nAChRs. Research indicates that the N-ethyl substitution is detrimental to binding and activation of the α4β2 nAChR subtype, which is primarily responsible for the addictive and reinforcing properties of nicotine[4][5]. Conversely, its activity at the α7 nAChR subtype is largely preserved[4]. This differential selectivity makes this compound an exceptional chemical probe for isolating and studying the physiological and pathological roles of α7 nAChRs, independent of significant α4β2 activation.
This guide provides a comprehensive overview of the application of this compound, offering detailed protocols for its synthesis, analytical quantification, and its use in foundational in vitro and in vivo pharmacological assays. The methodologies are presented to ensure scientific integrity, explaining the causality behind experimental choices to empower researchers in their investigations.
Section 2: Synthesis and Characterization
The starting point for utilizing this compound is its chemical synthesis. A common and straightforward approach is the N-alkylation of racemic nornicotine. While the synthesis of nicotine from nornicotine typically involves methylation[6][7], a similar principle applies for ethylation.
Protocol 1: Synthesis of this compound via N-Ethylation
This protocol describes the synthesis of this compound from (R,S)-Nornicotine.
Rationale: This procedure uses a standard nucleophilic substitution reaction. Nornicotine acts as a secondary amine nucleophile, and iodoethane serves as the electrophilic ethylating agent. A mild base is used to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydroiodic acid byproduct.
Materials:
-
(R,S)-Nornicotine
-
Iodoethane (or Diethyl sulfate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol/Ammonium hydroxide mixture
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,S)-Nornicotine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension should be stirred vigorously.
-
Ethylation: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting nornicotine is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of Dichloromethane/Methanol containing a small amount of ammonium hydroxide (e.g., 95:4.5:0.5) to obtain the pure product as a colorless to pale yellow oil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 176.26 g/mol [1][2].
Section 3: In Vitro Pharmacology: Receptor Selectivity Profiling
The primary application of this compound is to probe the function of α7 nAChRs. The following protocols are designed to experimentally validate its binding affinity and functional potency at α7 versus α4β2 nAChRs.
Protocol 2: Competitive Radioligand Binding Assay
Rationale: This assay quantifies the binding affinity (Ki) of this compound by measuring its ability to compete with a high-affinity radioligand for binding to a specific nAChR subtype. Using different receptor preparations and radioligands allows for the determination of binding selectivity[8][9][10].
Data Presentation:
| Parameter | α4β2 nAChR | α7 nAChR |
| Receptor Source | Rat forebrain membranes or HEK293 cells expressing human α4β2 | Rat hippocampal membranes or HEK293 cells expressing human α7 |
| Radioligand | [³H]Cytisine or [³H]Epibatidine | [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin |
| Non-specific Agent | 10 µM (-)-Nicotine | 10 µM (-)-Nicotine or 1 µM α-Bungarotoxin |
Materials:
-
Receptor Membranes: Prepare membrane fractions from appropriate rat brain regions or transfected cell lines[11].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligands: [³H]Cytisine for α4β2; [³H]MLA for α7.
-
This compound: Prepare a stock solution in assay buffer or DMSO and perform serial dilutions.
-
Non-specific Binding Control: (-)-Nicotine.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethylenimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Step-by-Step Methodology:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer to wells for total binding (TB), non-specific binding (NSB), and competitor binding.
-
Add Competitor/Control: Add the serially diluted this compound to the competitor wells. Add buffer to TB wells. Add a high concentration of (-)-Nicotine (e.g., 10 µM final) to NSB wells.
-
Add Radioligand: Add the chosen radioligand to all wells at a final concentration near its Kd value (e.g., ~1 nM [³H]Cytisine for α4β2; ~2 nM [³H]MLA for α7).
-
Initiate Reaction: Add the receptor membrane preparation (e.g., 50-100 µg protein/well) to all wells to start the binding reaction. The final assay volume is typically 250 µL[11].
-
Incubation: Incubate the plate at room temperature (or 4°C for some ligands) for 60-120 minutes to reach equilibrium[11].
-
Filtration: Rapidly terminate the incubation by filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism®) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 3: Functional Calcium Flux Assay
Rationale: This assay measures the functional consequence of receptor activation. Agonist binding to nAChRs, which are ligand-gated ion channels, causes an influx of cations, including Ca²⁺. This change in intracellular Ca²⁺ concentration can be detected by a fluorescent indicator dye, providing a measure of the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ)[12][13]. For the rapidly desensitizing α7 nAChR, a positive allosteric modulator (PAM) is often used to amplify the signal to a detectable level[13].
Materials:
-
Cell Lines: HEK293 or GH3 cells stably expressing either human α7 or α4β2 nAChRs.
-
Culture Medium: DMEM/F-12 with 10% FBS, appropriate selection antibiotics.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates, coated with Poly-D-Lysine[12].
-
Fluorescent Dye: Fluo-4 AM or another suitable Ca²⁺ indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists: this compound, Acetylcholine (positive control).
-
PAM (for α7): PNU-120596.
-
Antagonist (for confirmation): Methyllycaconitine (MLA) for α7, Dihydro-β-erythroidine (DHβE) for α4β2.
-
Fluorescence Plate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Step-by-Step Methodology:
-
Cell Plating: Seed the transfected cells into the coated 96- or 384-well plates and grow to ~90% confluency.
-
Dye Loading: Aspirate the culture medium and replace it with assay buffer containing Fluo-4 AM (e.g., 4 µM). Incubate for 60 minutes at 37°C[13].
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare a separate plate with serial dilutions of this compound and control compounds at a higher concentration (e.g., 5x final). For α7 assays, include the PAM (e.g., 10 µM PNU-120596) with the agonist.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the source plate to the cell plate.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes). The peak fluorescence change indicates the response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
-
Compare the dose-response curves obtained from α7- and α4β2-expressing cells to demonstrate functional selectivity.
-
Section 4: In Vivo Pharmacology: Assessing Neurobehavioral Effects
The differential receptor selectivity of this compound can be leveraged in vivo to explore the role of α7 nAChRs in complex behaviors and neurotransmitter release, phenomena often dominated by the effects of nicotine at α4β2 receptors.
Protocol 4: Locomotor Activity Assessment in Rats
Rationale: Locomotor activity is a fundamental behavioral assay used to assess the stimulant or depressant effects of drugs. Nicotine typically produces a biphasic effect: initial depression followed by hyperactivity[14]. By comparing the locomotor signature of this compound to that of nicotine, researchers can infer the contribution of α7 vs. α4β2 receptor activation to psychomotor stimulation[15].
Materials:
-
Animals: Adult male Sprague-Dawley rats.
-
Test Compounds: this compound, (-)-Nicotine hydrogen tartrate, Saline (0.9% NaCl) vehicle. All dissolved in saline and pH adjusted to ~7.4[16].
-
Apparatus: Open field activity chambers (e.g., 40x40x40 cm) equipped with infrared photobeam arrays to automatically track movement.
-
Syringes and needles for subcutaneous (s.c.) injection.
Step-by-Step Methodology:
-
Habituation: Acclimate rats to the vivarium for at least one week. Handle the rats daily for several days before testing. On the test day, place each rat in an activity chamber for a 30-60 minute habituation session to allow exploratory behavior to subside[14].
-
Dosing: After habituation, remove the rat, administer the assigned dose of test compound or vehicle via s.c. injection (1 ml/kg volume), and immediately return it to the chamber[14][16]. A typical dose range for nicotine is 0.1-0.8 mg/kg; an equivalent or higher molar dose range should be explored for this compound.
-
Data Collection: Record locomotor activity continuously for 60-90 minutes. The software will track parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis:
-
Bin the data into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Use a two-way ANOVA (Treatment x Time) with repeated measures on the time factor to analyze the locomotor data.
-
Follow up with post-hoc tests (e.g., Dunnett's or Tukey's) to compare drug groups to the vehicle control at each time bin.
-
Compare the overall profile of this compound to nicotine. A lack of the initial hypoactivity or the subsequent hyperactivity phase would suggest a divergence in the mechanism of action, likely due to the differential receptor engagement.
-
Protocol 5: In Vivo Microdialysis for Dopamine Release
Rationale: The addictive properties of nicotine are strongly linked to its ability to increase dopamine (DA) release in the mesolimbic pathway, particularly the nucleus accumbens (NAc). This effect is largely mediated by α4β2 and α6-containing nAChRs. In vivo microdialysis allows for the sampling of extracellular neurotransmitters in specific brain regions of a freely moving animal[17]. By using this compound, one can test the hypothesis that selective α7 activation does not produce the same robust DA release in the NAc as nicotine, providing a neurochemical basis for a potentially lower abuse liability.
Materials:
-
Animals and Surgery: Adult male Sprague-Dawley rats surgically implanted with a guide cannula aimed at the nucleus accumbens shell.
-
Microdialysis Probes: Concentric microdialysis probes with a suitable membrane length (e.g., 2-3 mm).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Apparatus: Microinfusion pump, fraction collector, freely-moving animal system (e.g., swivel and tether).
-
Analytical System: HPLC with electrochemical detection (HPLC-ED) or LC-MS/MS for dopamine quantification.
-
Test Compounds: As in Protocol 4.
Step-by-Step Methodology:
-
Surgical Recovery: Allow animals to recover for 5-7 days after stereotaxic surgery.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the NAc.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 90-120 minutes. Collect dialysate samples every 15-20 minutes into vials containing an antioxidant (e.g., perchloric acid)[18].
-
Drug Administration: After collecting at least 3-4 stable baseline samples, administer a systemic (s.c.) injection of this compound, nicotine, or vehicle.
-
Post-Injection Sampling: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Quantification: Analyze the dopamine concentration in each dialysate sample using HPLC-ED or a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the average dopamine concentration from the baseline samples for each animal.
-
Express the dopamine concentration in each post-injection sample as a percentage of its own baseline average.
-
Plot the mean percent baseline dopamine vs. time for each treatment group.
-
Use a two-way ANOVA (Treatment x Time) to assess significant differences. Compare the peak dopamine release and the area under the curve (AUC) between treatment groups using a one-way ANOVA.
-
Section 5: Analytical Quantification in Biological Matrices
Accurate quantification of this compound in plasma or tissue is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Protocol 6: LC-MS/MS Quantification in Rat Plasma
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. This protocol uses a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM)[19][20][21].
Materials:
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.
-
Analytical Column: A reverse-phase column suitable for basic compounds (e.g., Phenyl-Hexyl or C18, ~2.1 x 50 mm, <2 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Preparation: Rat plasma, acetonitrile, internal standard (IS) (e.g., this compound-d3 or a structurally similar compound).
-
96-well collection plates , centrifuges.
Step-by-Step Methodology:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1-2 minutes to precipitate proteins.
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC Conditions:
-
Flow Rate: 0.4-0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions to re-equilibrate. Total run time should be short (2-3 minutes).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (MRM Mode):
-
Ionization: ESI Positive.
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺: m/z 177.3. Optimize and select at least two stable product ions (e.g., by analogy to nicotine, fragments corresponding to the pyridine or pyrrolidine ring).
-
Internal Standard: Monitor the appropriate transition for the chosen IS.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 6: Signaling Pathways and Visualization
Activation of α7 nAChRs by agonists like this compound can initiate intracellular signaling cascades that are distinct from those triggered by other nAChR subtypes. These pathways are often linked to neuroprotection and anti-inflammatory responses.
α7 nAChR-Mediated Signaling
Upon agonist binding, the α7 nAChR ion channel opens, allowing a significant influx of Ca²⁺. This calcium signal acts as a second messenger, initiating downstream pathways including the PI3K/Akt and JAK2/STAT3 cascades[22][23][24][25]. The PI3K/Akt pathway is a critical regulator of cell survival and anti-apoptotic processes[24][25]. The JAK2/STAT3 pathway is heavily involved in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory cytokines[22].
Experimental Workflow Visualization The process of characterizing a novel nAChR ligand like this compound follows a logical progression from basic binding to functional and behavioral assessment.
Caption: Workflow for characterizing this compound.
α7 nAChR Signaling Pathway Diagram
Caption: Key signaling pathways activated by α7 nAChR agonism.
References
-
Guan, Y., et al. (2020). Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways. PubMed. Available at: [Link]
-
Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Wang, L., et al. (2024). The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine. Science of The Total Environment. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
University of California, Berkeley. CALCIUM FLUX PROTOCOL. flowcytometry.berkeley.edu. Available at: [Link]
-
Kihara, T., et al. (2018). Fig. 6.4, [Apparatus for in vivo microdialysis...]. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. Available at: [Link]
-
Muse, A.T., et al. (1991). Locomotor activity in rats after administration of nicotinic agonists intracerebrally. PubMed. Available at: [Link]
-
De Kuit, R.A., & Mulder, A.H. (1993). Carbachol and naloxone synergistically elevate dopamine release in rat striatum: an in vivo microdialysis study. PubMed. Available at: [Link]
-
Salamanca, Y., et al. (2022). Nicotine Differentially Modulates Emotional-Locomotor Interactions for Adult or Adolescent Rats. Dialnet. Available at: [Link]
-
Tsukada, H., et al. (2002). Cholinergic Neuronal Modulation Alters Dopamine D2 Receptor Availability In Vivo by Regulating Receptor Affinity Induced by Facilitated Synaptic Dopamine Turnover. Journal of Neuroscience. Available at: [Link]
-
Green, T.A., et al. (2011). Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats. PubMed Central. Available at: [Link]
-
Dwoskin, L.P., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. Available at: [Link]
-
Henderson, B.J., et al. (2014). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. PubMed Central. Available at: [Link]
- Gopishetty, S., et al. (2013). Process for the preparation of (R,S)-nicotine. Google Patents.
-
ResearchGate. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2024). The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine. PubMed. Available at: [Link]
-
Skibinska, M., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]
-
Papke, R.L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
McBride, D.W., et al. (2021). Agonism of the α 7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice. PubMed. Available at: [Link]
-
Adell, A. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]
-
Fujifilm. (2022). Calcium Flux Assay with iCell® Sensory Neurons. Fujifilm. Available at: [Link]
-
Hernández-Vivanco, A., et al. (2015). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (2014). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. ResearchGate. Available at: [Link]
-
Charles River Laboratories. (2015). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Charles River. Available at: [Link]
-
Dani, J.A., & De Biasi, M. (2001). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. PubMed Central. Available at: [Link]
-
ResearchGate. (2003). Fig. 1. Functional assay in Xenopus oocytes. ResearchGate. Available at: [Link]
-
Ganesan, S., et al. (2010). A rapid and sensitive method for the determination of norethindrone in human plasma by LC-MS/MS. Pharmacologyonline. Available at: [Link]
-
Krylov, N., et al. (2020). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. Semantic Scholar. Available at: [Link]
-
Scherer, M., et al. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. ResearchGate. Available at: [Link]
-
Xenbase. Protocols. Xenbase. Available at: [Link]
-
Al-Tannak, N.F., et al. (2016). A Fully Validated LC-MS/MS Method for Simultaneous Determination of Nicotine and Its Metabolite Cotinine in Human Serum. PubMed. Available at: [Link]
-
ResearchGate. (2014). Agonist activation of nAChRs expressed in Xenopus oocytes. ResearchGate. Available at: [Link]
-
Marchot, P., et al. (2019). Xenopus Oocyte's Conductance for Bioactive Compounds Screening and Characterization. MDPI. Available at: [Link]
Sources
- 1. scielo.org.co [scielo.org.co]
- 2. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]
- 7. Efficient Method of (S)-Nicotine Synthesis | MDPI [mdpi.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. bms.kr [bms.kr]
- 13. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dialnet.unirioja.es [dialnet.unirioja.es]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholinergic Neuronal Modulation Alters Dopamine D2Receptor Availability In Vivo by Regulating Receptor Affinity Induced by Facilitated Synaptic Dopamine Turnover: Positron Emission Tomography Studies with Microdialysis in the Conscious Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Quantification of Nicotine Metabolites in Human Urine Using N-Ethylnornicotine as an Internal Standard
Abstract
This application note presents a detailed, validated protocol for the simultaneous quantification of major nicotine metabolites—cotinine and trans-3'-hydroxycotinine—in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs N-Ethylnornicotine, a structural analog, as an internal standard to ensure high accuracy and precision. We provide a comprehensive, step-by-step guide from sample preparation using solid-phase extraction (SPE) to data acquisition and analysis. This robust and high-throughput method is ideally suited for clinical research, smoking cessation studies, and large-scale epidemiological assessments of tobacco exposure.
Introduction: The Need for Accurate Biomarker Quantification
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, primarily by the cytochrome P450 2A6 (CYP2A6) enzyme. Its metabolites are excreted in urine and serve as critical biomarkers for assessing tobacco use and exposure to secondhand smoke. Cotinine (COT) is a major metabolite with a longer half-life (16-20 hours) than nicotine (2 hours), making it a reliable indicator of recent tobacco exposure. Furthermore, the ratio of another key metabolite, trans-3'-hydroxycotinine (3-HC), to cotinine is widely used to phenotype individuals for CYP2A6 activity, which can help in personalizing smoking cessation therapies.[1]
Accurate and precise quantification of these metabolites is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its exceptional sensitivity, specificity, and ability to analyze multiple compounds in a single run.[2][3] A crucial element of a robust LC-MS/MS bioanalytical method is the use of an internal standard (IS) to correct for variability during the analytical process.[4][5] This protocol details the use of N-Ethylnornicotine, a structural analog internal standard, for the reliable quantification of COT and 3-HC.
Scientific Integrity: The 'Why' Behind the Method
The Power of LC-MS/MS
LC-MS/MS is the technology of choice for its ability to physically separate analytes from matrix components via liquid chromatography and then selectively detect them based on their unique mass-to-charge ratios (m/z). By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, we achieve exceptional specificity, virtually eliminating interferences from the complex urine matrix.[6][7]
The Role of the Internal Standard: N-Ethylnornicotine
An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before processing.[8] Its purpose is to normalize the analytical signal, correcting for potential analyte loss during sample preparation and for variations in instrument response (e.g., injection volume, ion suppression).
-
Why an Internal Standard? Bioanalytical methods are susceptible to variability. An IS co-processed with the analyte experiences similar losses and matrix effects, ensuring the ratio of the analyte signal to the IS signal remains constant, leading to accurate quantification.[4][5]
-
Stable Isotope-Labeled (SIL) vs. Structural Analog (AIS) Internal Standards: The preferred IS is a stable isotope-labeled version of the analyte (e.g., cotinine-d3), as it is chemically identical and co-elutes perfectly.[9][10][11] However, SILs can be expensive or not commercially available for all analytes.[11][12] N-Ethylnornicotine is a structural analog internal standard (AIS) . It is selected because its chemical structure is very similar to nicotine and its metabolites, ensuring it behaves similarly during extraction and ionization.[4][13] Its different molecular weight allows it to be distinguished from the analytes by the mass spectrometer. While SILs are often considered the "gold standard," a well-validated AIS like N-Ethylnornicotine can provide excellent results and is a cost-effective alternative.[11][14]
Sample Preparation: The Imperative of Clean-Up
Biological matrices like urine are complex mixtures containing salts, pigments, and endogenous compounds that can interfere with analysis. Solid-Phase Extraction (SPE) is a highly effective technique used to remove these interferences and concentrate the analytes of interest.[15][16][17] This "clean-up" step is critical for preventing ion suppression in the MS source and maintaining the longevity of the LC column, thereby ensuring method robustness.
Detailed Application Protocol
Materials and Reagents
-
Analytes: Cotinine (COT), trans-3'-Hydroxycotinine (3-HC) certified reference standards.
-
Internal Standard: N-Ethylnornicotine (NEN) certified reference standard.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate, β-Glucuronidase (from Helix pomatia or similar), Sodium phosphate buffer.
-
Consumables: Mixed-mode cation exchange SPE cartridges, 1.5 mL polypropylene tubes, autosampler vials.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve COT, 3-HC, and NEN standards in methanol.
-
Intermediate Solutions (10 µg/mL): Dilute stock solutions in 50:50 methanol:water.
-
Working Calibration Standards (0.5 - 1000 ng/mL): Serially dilute the intermediate solutions of COT and 3-HC in drug-free urine to prepare a calibration curve with at least 8 non-zero points.
-
Working Internal Standard Solution (100 ng/mL): Dilute the NEN intermediate solution in 50:50 methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine from a separate stock solution weighing at three concentrations: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to final report generation.
Step-by-Step Sample Preparation Protocol
-
Aliquoting: To 200 µL of urine sample, calibrator, or QC in a polypropylene tube, add 25 µL of the 100 ng/mL N-Ethylnornicotine internal standard solution. Vortex briefly.
-
Enzymatic Hydrolysis (for "Total" Metabolites): Add 200 µL of sodium phosphate buffer (pH 6.8) containing β-Glucuronidase. Incubate at 37°C for 2-4 hours or overnight. (This step is optional and depends on the research question).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire sample mixture from step 1 (or 2) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The following tables provide typical starting parameters that should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | High-Performance or Ultra-High Performance LC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 60% B over 5 min, hold 1 min, return to 5% B |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Spray Voltage | ~4500 V |
| Source Temp. | ~500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Cotinine (COT) | 177.1 | 80.1 | 30 |
| trans-3'-OH-Cotinine (3-HC) | 193.1 | 80.1 | 35 |
| N-Ethylnornicotine (IS) | 177.2 | 132.1 | 25 |
Note: These MRM transitions are representative. The transition for N-Ethylnornicotine should be optimized experimentally. The precursor mass is the same as Cotinine, but its different structure will lead to a different primary fragment and chromatographic retention time, allowing for unambiguous identification.
Data Presentation & Expected Performance
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[18][19][20] The following table summarizes typical performance characteristics expected from this method.
Table 4: Representative Method Validation Data
| Parameter | Cotinine (COT) | trans-3'-OH-Cotinine (3-HC) |
|---|---|---|
| Linear Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 | > 0.995 |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Extraction Recovery | > 85% | > 80% |
Trustworthiness: A Self-Validating System
To ensure the integrity and reliability of every analytical run, this protocol is designed as a self-validating system.
-
System Suitability: Before each run, a system suitability test is performed to confirm instrument performance.
-
Calibration Curve: Each run must include a full calibration curve. The curve's regression (e.g., linear, 1/x weighted) must have a correlation coefficient (r²) of ≥ 0.99.[21]
-
Quality Controls (QCs): At least three levels (LQC, MQC, HQC) of QCs are analyzed in duplicate within each run. For the run to be accepted, at least 67% of the QCs must be within ±15% of their nominal value.[8]
-
Blanks: A blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) are included to ensure there are no interfering peaks at the retention times of the analytes and the IS.[21]
This multi-layered approach ensures that any deviation in instrument performance or sample preparation is immediately detected, guaranteeing the trustworthiness of the reported data.
Sources
- 1. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase extraction of nicotine and its metabolites for high-performance liquid chromatographic determination in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholar.valpo.edu [scholar.valpo.edu]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
Application Note: N-Ethylnornicotine as a Differentiating Marker for the Detection of Synthetic Nicotine
Introduction: The Rise of Synthetic Nicotine and the Need for Robust Analytical Verification
The landscape of nicotine-containing products is undergoing a significant transformation with the increasing prevalence of synthetic nicotine. Unlike traditional tobacco-derived nicotine (TDN), synthetic nicotine (SN) is produced through chemical synthesis, ostensibly to offer a product free from tobacco-related impurities.[1] This shift has been partly driven by a desire to navigate the complex regulatory frameworks governing tobacco products.[2][3] Initially, some manufacturers of products containing synthetic nicotine contended that their products were not subject to the same FDA regulations as tobacco-derived products.[4] However, recent legislation has clarified the FDA's authority to regulate tobacco products containing nicotine from any source, including synthetic nicotine.[5][6][7]
This regulatory evolution underscores the critical need for robust and reliable analytical methods to differentiate between TDN and SN. Such differentiation is essential for regulatory enforcement, quality control, and ensuring product transparency for consumers. While various analytical strategies have been employed, including the analysis of enantiomeric ratios of nicotine and the presence of minor tobacco alkaloids, the identification of unique process-related impurities in synthetic nicotine offers a powerful and specific approach.[8][9] This application note details a comprehensive protocol for the detection and quantification of N-Ethylnornicotine, a key impurity that can serve as a marker for certain synthetic nicotine manufacturing processes.
Scientific Rationale: The Origin of N-Ethylnornicotine in Synthetic Nicotine Production
N-Ethylnornicotine (C₁₁H₁₆N₂, M.W. 176.26 g/mol ) is a homolog of nicotine and a derivative of nornicotine.[10] Its presence in synthetic nicotine samples is indicative of specific chemical synthesis routes. A common pathway for synthesizing nicotine involves the methylation of nornicotine.[1][2][11] In this critical step, if the methylating agent is impure or if there are side reactions involving ethylating agents, N-ethylnornicotine can be formed as a byproduct.
For instance, the synthesis of racemic nicotine can start from ethyl nicotinate and N-vinylpyrrolidone, proceeding through myosmine and nornicotine intermediates, with a final methylation step to yield nicotine.[3][11] The presence of ethyl groups from starting materials or reagents can lead to the unintended ethylation of the nornicotine precursor, resulting in the formation of N-Ethylnornicotine. Therefore, the detection of N-Ethylnornicotine above a certain threshold can be a strong indicator of a synthetic origin for the nicotine.
Analytical Workflow for N-Ethylnornicotine Detection
The recommended analytical approach for the sensitive and selective detection of N-Ethylnornicotine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) and high sensitivity for detecting trace-level impurities.
Caption: High-level workflow for the detection of N-Ethylnornicotine.
Detailed Analytical Protocol
This protocol provides a step-by-step methodology for the quantitative analysis of N-Ethylnornicotine in e-liquid and nicotine solution samples.
Reagents and Materials
-
N-Ethylnornicotine analytical standard (CAS: 5979-92-0 for (S)-enantiomer, 86900-39-2 for racemic mixture)[8][12]
-
Nicotine-d4 (or other suitable isotopic internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters (PTFE or other suitable material)
-
Autosampler vials
Instrumentation
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for N-Ethylnornicotine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| N-Ethylnornicotine | 177.1 | To be determined | To be determined |
| Nicotine-d4 (IS) | 167.1 | 134.1 | 84.1 |
The precursor ion for N-Ethylnornicotine is the protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the ethyl-pyrrolidine ring and would need to be optimized for maximum intensity.
Sample and Standard Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of N-Ethylnornicotine in methanol. Prepare a 1 mg/mL stock solution of Nicotine-d4 in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the N-Ethylnornicotine stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of Nicotine-d4 at a suitable concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Sample Preparation: a. Accurately weigh or pipette the e-liquid or nicotine solution into a volumetric flask. b. Dilute the sample with the initial mobile phase to bring the potential analyte concentration within the calibration range. A dilution factor of 1:100 is a good starting point.[2] c. Transfer an aliquot of the diluted sample to an autosampler vial. d. Add a fixed volume of the internal standard spiking solution to all standards and samples. e. Cap the vial and vortex to mix. f. Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial for analysis.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[14][15] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of N-Ethylnornicotine in blank and tobacco-derived nicotine samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is desirable.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments in a representative matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80-120% recovery |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| LOD | Signal-to-Noise ratio of ≥ 3:1 |
| LOQ | Signal-to-Noise ratio of ≥ 10:1 |
Data Interpretation and Conclusion
The presence of N-Ethylnornicotine in a nicotine-containing product, confirmed by retention time matching and the correct ratio of quantifier and qualifier ion transitions, is a strong indicator of a synthetic origin. The quantitative results will provide further evidence. While trace amounts of numerous compounds can be found in highly purified substances, a consistent and quantifiable presence of N-Ethylnornicotine would be a significant finding.
It is important to note that the absence of N-Ethylnornicotine does not definitively prove that the nicotine is tobacco-derived, as different synthetic pathways may not produce this specific impurity.[10][11] Therefore, the analysis of N-Ethylnornicotine should be part of a comprehensive analytical strategy that includes the determination of the enantiomeric ratio of nicotine, and the screening for other known markers of both synthetic (e.g., ethyl nicotinate, 1-methyl-2-pyrrolidinone) and tobacco-derived (e.g., anabasine, anatabine, 2,3'-bipyridine) nicotine.[8][16]
By providing a robust and validated method for the detection of N-Ethylnornicotine, this application note offers a valuable tool for researchers, regulators, and quality control professionals to better characterize and understand the source of nicotine in the evolving marketplace of nicotine-containing products.
References
-
Dull, G. M., & Moldoveanu, S. C. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science. Retrieved January 22, 2026, from [Link]
-
El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., & Shihadeh, A. (2015). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of analytical methods in chemistry, 2015, 849345. [Link]
-
Mishra, A., & Shaik, Y. B. (2018). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. International journal of molecular sciences, 19(11), 3385. [Link]
-
Jordt, S. E. (2021). Synthetic nicotine has arrived. Tobacco control, 30(5), 481–482. [Link]
-
International Conference on Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 22, 2026, from [Link]
-
N-Ethyl (S)-Nornicotine. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 22, 2026, from [Link]
-
Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLOS ONE, 17(4), e0263817. [Link]
- Gierlich, P., et al. (2020). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
-
Leete, E. (1984). The methylation of nornicotine to nicotine, a minor biosynthetic pathway in Nicotiana tabacum. Contributions to Tobacco Research, 12(3), 121-125. [Link]
-
Lisko, J. G., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry, 12. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 22, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Nornicotine. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
Labstat. (2022, March 14). Synthetic Nicotine vs Natural Nicotine: Key Differences. Retrieved January 22, 2026, from [Link]
-
Phenomenex, Inc. (2018). Rapid and Sensitive Analysis of Nicotine and Metabolites from Human Urine by LC/MS/MS. Retrieved January 22, 2026, from [Link]
-
Sciensano. (n.d.). Accepted Manuscript. Retrieved January 22, 2026, from [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Retrieved January 22, 2026, from [Link]
-
Siminszky, B., et al. (2012). Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Journal of Biological Chemistry, 287(36), 30166–30174. [Link]
-
Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Retrieved January 22, 2026, from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
-
42 Degrees. (n.d.). Understanding Synthetic Nicotine: What It Is & How It's Made. Retrieved January 22, 2026, from [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved January 22, 2026, from [Link]
-
Harynuk, J., et al. (2015). A novel method of nicotine quantification in electronic cigarette liquids and aerosols. Talanta, 144, 469-474. [Link]
-
Stead, D. A., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(15), 2549–2560. [Link]
-
ResearchGate. (n.d.). Multiple reaction monitoring (MRM) mass transitions for nicotine (N), cotinine, and hydralazine (IS). Retrieved January 22, 2026, from [Link]
-
Weng, N. (n.d.). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. MOspace. Retrieved January 22, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022, April 13). Requirements for Products Made with Non-Tobacco Nicotine Take Effect April 14. Retrieved January 22, 2026, from [Link]
-
American Lung Association. (2021, March 18). Partners Letter to FDA re Synthetic Nicotine. Retrieved January 22, 2026, from [Link]
-
CSP Daily News. (2022, October 19). FDA Issues Update on Review of Non-Tobacco Nicotine Products. Retrieved January 22, 2026, from [Link]
Sources
- 1. coresta.org [coresta.org]
- 2. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. Mass Spectrometry-based Metabolic Profiling of Urinary Metabolites of N’-Nitrosonornicotine (NNN) in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (±)-N'-Nitrosonornicotine (NNN) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. agilent.com [agilent.com]
- 10. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 11. scbt.com [scbt.com]
- 12. clearsynth.com [clearsynth.com]
- 13. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 14. reynoldsscience.com [reynoldsscience.com]
- 15. A novel method of nicotine quantification in electronic cigarette liquids and aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction of N-Ethylnornicotine from Human Urine for High-Throughput Bioanalysis
Abstract
This application note presents a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of N-Ethylnornicotine (NEN), a nicotine homologue and derivative of nornicotine, from human urine. The methodology is designed for researchers in toxicology, clinical chemistry, and drug development requiring a reliable and high-throughput sample preparation technique for the quantitative analysis of NEN. The protocol leverages a mixed-mode strong cation-exchange sorbent to achieve high recovery and excellent sample cleanup, making the extracts suitable for sensitive downstream analysis by LC-MS/MS or GC-MS. This document provides a step-by-step guide, explains the scientific rationale behind each step, and offers insights into method validation and troubleshooting.
Introduction: The Significance of N-Ethylnornicotine Monitoring
N-Ethylnornicotine (NEN) is a homologue of nicotine and a derivative of nornicotine, a primary metabolite of nicotine.[1][2] Its presence and concentration in biological fluids such as urine can be of interest in various research contexts, including studies on nicotine metabolism, the development of new nicotine replacement therapies, and in forensic toxicology. The accurate quantification of NEN in complex biological matrices like urine necessitates a robust sample preparation method to remove endogenous interferences and concentrate the analyte of interest.[3] Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and recovery compared to simpler methods like liquid-liquid extraction.[4]
This application note details a comprehensive SPE protocol for the isolation of NEN from human urine, optimized for use with modern analytical instrumentation.
Physicochemical Properties of N-Ethylnornicotine
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful SPE method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][5] |
| Structure | 3-(1-ethyl-2-pyrrolidinyl)pyridine | [1][2] |
| Key Functional Groups | Pyridine ring, Tertiary amine in the pyrrolidine ring | Inferred from structure |
| Predicted pKa | ~8.5 (for the pyrrolidine nitrogen) | Estimated based on similar structures |
| Predicted logP | ~1.5 | [5] |
The presence of a basic tertiary amine in the pyrrolidine ring makes NEN an ideal candidate for strong cation-exchange SPE. At a pH at least 2 units below its pKa, this nitrogen will be protonated, carrying a positive charge.
Principle of the Mixed-Mode Strong Cation-Exchange SPE
This protocol utilizes a mixed-mode polymeric sorbent with both reversed-phase and strong cation-exchange functionalities. This dual retention mechanism provides enhanced selectivity and cleanup.
-
Reversed-Phase Interaction: The hydrophobic polymer backbone of the sorbent interacts with the nonpolar regions of the NEN molecule.
-
Strong Cation-Exchange Interaction: The sorbent is functionalized with sulfonic acid groups, which are negatively charged across a wide pH range. These groups strongly bind the positively charged NEN molecule.
This combination allows for stringent washing steps to remove a wide range of interferences, from polar metabolites to nonpolar lipids, resulting in a cleaner final extract.
Detailed SPE Protocol for N-Ethylnornicotine in Urine
This protocol is a recommended starting point and should be validated in your laboratory for your specific application.
Materials and Reagents
-
SPE Cartridges: Mixed-mode strong cation-exchange polymeric SPE cartridges (e.g., Strata-X-C, Oasis MCX), 30 mg/1 mL
-
Urine Samples: Collected and stored at 2-8°C for up to 48 hours, or at -20°C for long-term storage.[6][7]
-
Internal Standard (IS): N-Ethylnornicotine-d3 or a structurally similar deuterated compound.
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (88%)
-
Ammonium Hydroxide (28-30%)
-
Isopropanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
-
Sample Pre-treatment
The goal of this step is to ensure NEN is in its free form and positively charged for optimal retention on the SPE sorbent.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine to a centrifuge tube.
-
Spike with an appropriate amount of internal standard.
-
Add 1 mL of 2% formic acid in deionized water. This adjusts the sample pH to approximately 2-3, ensuring the protonation of the pyrrolidine nitrogen of NEN.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.[2]
-
Use the supernatant for the SPE procedure.
Note on Hydrolysis: If conjugated metabolites of NEN are of interest, an enzymatic hydrolysis step using β-glucuronidase should be performed prior to acidification. This typically involves incubation with the enzyme at an optimized pH and temperature (e.g., pH 5.0 at 65°C for 3 hours).[8]
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold. Ensure a consistent and gentle flow rate (1-2 mL/min) unless otherwise specified.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge. This wets the polymeric sorbent and activates the functional groups.
-
Discard the waste.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.
-
Pass 1 mL of 2% formic acid in deionized water through the cartridge. This pre-conditions the sorbent to the same pH as the sample, maximizing retention.
-
Do not allow the sorbent to go dry before loading the sample.
-
Discard the waste.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant (approximately 2 mL) onto the cartridge.
-
NEN and other basic compounds will be retained by strong cation exchange, while some nonpolar compounds may be retained by reversed-phase interactions.
-
Collect and discard the flow-through.
-
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M formic acid through the cartridge. This removes polar, acidic, and neutral interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge. This removes nonpolar interferences retained by reversed-phase mechanisms.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove any residual wash solvents. This is a critical step to ensure efficient elution.
-
-
Elution:
-
Elute the NEN with 2 x 1 mL of 5% ammonium hydroxide in a 50:50 mixture of dichloromethane and isopropanol . The ammonium hydroxide neutralizes the charge on the NEN molecule, disrupting the cation-exchange interaction and allowing for its release from the sorbent. The organic solvent mixture effectively desorbs the NEN from the polymeric backbone.
-
Collect the eluate in a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to an autosampler vial for analysis.
Visual Workflow of the SPE Protocol
Caption: Workflow for N-Ethylnornicotine SPE from urine.
Expected Performance and Method Validation
While a full validation of this method for N-Ethylnornicotine has not been published, based on similar validated methods for nicotine and other basic drugs in urine, the following performance characteristics can be expected.[8][9] Laboratories implementing this protocol should perform their own validation according to established guidelines.
| Parameter | Expected Performance | Rationale / Reference |
| Recovery | > 70% | Similar basic compounds show high recovery with mixed-mode cation exchange SPE.[9] Nicotine recovery has been reported at 61 ± 6%.[8] |
| Precision (RSD) | < 15% | Automated SPE methods for similar analytes demonstrate high precision.[9] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | Dependent on the sensitivity of the LC-MS/MS system. Methods for nicotine achieve LOQs < 1.0 ng/mL.[10] |
| Linearity (r²) | > 0.99 | Expected for validated bioanalytical methods. |
| Matrix Effect | < 25% | The robust wash steps are designed to minimize matrix effects.[9] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Incomplete retention during loading. 2. Analyte breakthrough during washing. 3. Incomplete elution. 4. Sorbent drying before sample load. | 1. Ensure sample pH is < 4. 2. Use a milder wash solvent for Wash 2 (e.g., 20% methanol). 3. Ensure elution solvent is freshly prepared. Apply elution solvent in two separate aliquots. 4. Do not let the sorbent go dry between equilibration and loading. |
| High Variability (Poor Precision) | 1. Inconsistent flow rate through SPE. 2. Incomplete drying after wash step. 3. Inconsistent sample pre-treatment. | 1. Use a positive pressure manifold for better flow control. 2. Ensure cartridge is completely dry before elution to prevent dilution of the elution solvent. 3. Ensure accurate and consistent pipetting during sample preparation. |
| High Matrix Effects / Dirty Extract | 1. Insufficient washing. 2. Co-elution of interferences. | 1. Increase the volume or strength of the wash solvents (e.g., increase methanol percentage in Wash 2). 2. Optimize the elution solvent to be more selective for NEN. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of N-Ethylnornicotine from human urine. By leveraging a mixed-mode strong cation-exchange sorbent, this method achieves excellent removal of matrix interferences, leading to clean extracts suitable for sensitive and accurate analysis by LC-MS/MS or GC-MS. The scientific principles behind each step have been explained to allow for effective implementation and troubleshooting. This protocol serves as a strong foundation for researchers and scientists in the field of bioanalysis to develop and validate high-performance analytical methods for N-Ethylnornicotine.
References
-
Phenomenex. (2020). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]
-
D'Urso, A., & Grasso, E. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Phenomenex. (n.d.). Nicotine, Cotinine, 3-Hydroxycotinine, Nornicotine and Anabasine in Human Urine by LC/MS/MS (TN-1161). Retrieved from [Link]
-
Baskin, L. B., Anderson, R. W., Charlson, J. R., Hurt, R. D., & Lawson, G. M. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-527. Retrieved from [Link]
-
Arroyo-Mora, E., et al. (2015). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 39(8), 611-619. Retrieved from [Link]
-
López-García, E., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Retrieved from [Link]
-
Nordström, A., et al. (2012). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. Metabolites, 2(1), 1-12. Retrieved from [Link]
-
Helander, A., et al. (2009). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of Analytical Toxicology, 33(7), 393-397. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Manoni, F., et al. (2008). Stability of common analytes and urine particles stored at room temperature before automated analysis. RIMeL - IJLaM, 4(3), 192-198. Retrieved from [Link]
-
Froom, P., et al. (2000). Stability of common analytes in urine refrigerated for 24 h before automated analysis by test strips. Clinical Chemistry, 46(9), 1395-1397. Retrieved from [Link]
-
Johns Hopkins University. (2021). Sample Processing and Stability for Urine Biomarker Studies. Retrieved from [Link]
-
PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. Retrieved from [Link]
-
Van Eenoo, P., et al. (2007). Results of Stability Studies with Doping Agents in Urine. Journal of Analytical Toxicology, 31(8), 453-458. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 92 - Stability of common analytes and urine particles stored at room temperature before automated analysis - SIPMeL [sipmel.it]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of N-Ethylnornicotine in Human Plasma
Abstract
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Ethylnornicotine in human plasma. N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, is a compound of increasing interest in toxicological studies, tobacco product analysis, and pharmacological research.[1][2] The protocol herein describes a straightforward protein precipitation-based sample preparation, optimized chromatographic separation on a C18 stationary phase, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance, ensuring data integrity, reproducibility, and reliability for preclinical and clinical research applications.[3][4]
Introduction
The Analyte: N-Ethylnornicotine
N-Ethylnornicotine is a nicotinic alkaloid characterized by a pyridine ring linked to an N-ethyl-pyrrolidine ring.[1][5] Its chemical formula is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .[2][6][7] This compound is significant for several reasons: it has been identified as a characteristic impurity that can help distinguish between synthetic and tobacco-derived nicotine, it possesses unique pharmacological properties, and it serves as a valuable subject in the metabolic study of nicotinic alkaloids.[5]
Rationale for LC-MS/MS Analysis
The quantification of small molecules like N-Ethylnornicotine in complex biological matrices such as plasma presents significant analytical challenges, including potential interference from endogenous components and structurally similar metabolites. LC-MS/MS is the gold standard for such applications due to its exceptional sensitivity, selectivity, and speed.[8][9] By coupling the separation power of high-performance liquid chromatography (HPLC) with the precise detection capabilities of tandem mass spectrometry (MS/MS), this method allows for accurate measurement even at trace levels.[10] The use of Multiple Reaction Monitoring (MRM) provides an additional layer of specificity, virtually eliminating matrix interference and ensuring that the analytical signal is unequivocally from the target analyte.[8]
Metabolic Considerations
Understanding the metabolic fate of N-Ethylnornicotine is crucial for interpreting pharmacokinetic data. The primary metabolic route for N-alkylamines is oxidative N-dealkylation, a reaction catalyzed predominantly by the Cytochrome P450 (CYP450) enzyme superfamily, particularly isozymes like CYP2A6 and CYP2B6, which are known to metabolize nicotine.[5] This process would convert N-Ethylnornicotine to nornicotine. Subsequent Phase I and Phase II reactions, such as glucuronidation, increase the water solubility of metabolites to facilitate renal excretion.[5] A robust analytical method must be able to chromatographically resolve the parent compound from these potential metabolites to prevent quantification errors.[11]
Caption: Proposed primary metabolic pathway for N-Ethylnornicotine.
Experimental Protocol
This protocol provides a step-by-step guide for the analysis of N-Ethylnornicotine in human plasma.
Materials and Reagents
-
N-Ethylnornicotine analytical standard (≥98% purity)
-
N-Ethylnornicotine-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Ammonium Acetate
-
Human Plasma (K2-EDTA anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Ethylnornicotine and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the N-Ethylnornicotine primary stock with 50:50 (v/v) Methanol:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range (e.g., 0.1 - 200 ng/mL). QCs should be prepared at a minimum of three levels: low, medium, and high.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the double blank (blank plasma with no IS).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The addition of IS in the precipitation solvent ensures consistent and early incorporation into the workflow.
-
Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS System and Conditions
Causality: A C18 column is chosen for its proven utility in retaining and separating nicotine and its analogs.[12][13] A gradient elution is employed to effectively separate the analyte from early-eluting matrix components and ensure a sharp peak shape. The mobile phase modifiers (formic acid and ammonium acetate) are used to promote protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI+).[12]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Column Temperature | 45°C |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.5 | |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Compound |
| N-Ethylnornicotine | |
| N-Ethylnornicotine | |
| N-Ethylnornicotine-d5 (IS) |
Note: MS/MS parameters such as collision energy and declustering potential must be optimized for the specific instrument used.
Caption: Overview of the sample preparation and analysis workflow.
Method Validation
The described method must be fully validated according to regulatory guidelines to ensure its suitability for bioanalysis.[4][14][15] The validation process provides documented evidence that the method is reliable and reproducible for its intended use.
| Validation Parameter | Acceptance Criteria (based on FDA Guidance[3]) |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in at least six individual sources of blank matrix. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Calibration Curve (Linearity) | A minimum of six non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used. A correlation coefficient (r²) ≥ 0.99 is typically desired.[16] |
| Accuracy & Precision | Determined using a minimum of five replicates at four QC levels (LOD, LQC, MQC, HQC) over at least three separate analytical runs. For accuracy, the mean value should be within ±15% of the nominal value (±20% at LLOQ). For precision, the CV should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV). Analyte signal should be at least 5 times the response of a blank sample.[17] |
| Recovery | The extraction efficiency of the analytical method. Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure that matrix components do not cause ion suppression or enhancement. The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should not be greater than 15%.[12][17] |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw (min. 3 cycles), bench-top (room temp), long-term storage (-80°C), and post-preparative (autosampler).[12][17] Analyte concentration should remain within ±15% of the baseline value. |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of N-Ethylnornicotine in human plasma. The protocol, from sample preparation to final detection, is designed for efficiency, sensitivity, and specificity. By adhering to the principles of authoritative bioanalytical method validation guidelines, this method provides a trustworthy and reliable tool for researchers, scientists, and drug development professionals in their study of nicotinic alkaloids and related compounds.
References
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link][4]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: U.S. Food and Drug Administration (FDA) URL: [Link][14]
-
Title: FDA Finalizes Guidance on Bioanalytical Method Validation Source: Center for Biosimilars URL: [Link][15]
-
Title: Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices Source: PubMed URL: [Link][12]
-
Title: A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry Source: PubMed Central (PMC) URL: [Link][17]
-
Title: Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices Source: ResearchGate URL: [Link][13]
-
Title: LC MS Method Development And GLP Validation For PK Plasma Sample Analysis Source: KCAS Bio URL: [Link][11]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link][8]
-
Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link][9]
-
Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link][10]
-
Title: 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine Source: PubChem URL: [Link][7]
-
Title: UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies Source: National Institutes of Health (NIH) URL: [Link][16]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. rsc.org [rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. centerforbiosimilars.com [centerforbiosimilars.com]
- 16. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Nornicotine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective synthesis of nornicotine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these vital chiral alkaloids. Nornicotine's core structure is a key pharmacophore, and its biological activity is highly dependent on its stereochemistry, making enantiocontrol a critical challenge.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental hurdles. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses the most common issues encountered during the asymmetric synthesis of nornicotine derivatives. Each entry follows a "Problem -> Potential Causes -> Systematic Solutions" format.
Problem 1: Low or Inconsistent Enantioselectivity (ee)
This is the most frequent and frustrating challenge. Achieving high stereocontrol requires careful optimization, as minor variations can significantly impact the outcome.
Potential Causes & Systematic Solutions
-
Catalyst Integrity and Activity: The chiral catalyst is the heart of the reaction. Its purity, activity, and proper handling are paramount.[3]
-
Solution:
-
Verify Purity: Impurities can poison the catalyst or promote non-selective background reactions. If using a commercial catalyst, verify its stated purity. For in-house prepared catalysts or ligands, ensure rigorous purification (recrystallization, chromatography) and characterization (NMR, chiral HPLC).
-
Strict Inert Atmosphere: Many organometallic catalysts (e.g., those based on Iridium, Rhodium, Palladium) are sensitive to air and moisture.[4][5] Handle them exclusively in a glovebox or using robust Schlenk techniques.
-
Activation Procedure: Some catalysts require an in situ activation step. Ensure this is performed correctly according to established literature procedures. For instance, some reactions require the use of molecular sieves to remove trace water that can deactivate the catalyst.[3]
-
-
-
Reaction Parameters: The reaction environment dictates the subtle energetic differences between the diastereomeric transition states that lead to enantioselectivity.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the competing reaction pathways. Run a screen of temperatures (e.g., 25°C, 0°C, -20°C, -40°C) to find the optimal balance between reaction rate and selectivity.
-
Solvent Screening: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and interaction with the substrate.[3] A solvent screen should include a range of options (e.g., coordinating solvents like THF vs. non-coordinating ones like toluene or dichloromethane).
-
Concentration and Addition Rate: Substrate concentration can affect reaction kinetics and catalyst stability. In some cases, slow addition of a reagent via syringe pump can maintain a low instantaneous concentration, preventing side reactions or catalyst inhibition.[3]
-
-
-
Substrate Purity: Impurities in the starting material (e.g., a prochiral imine precursor) can inhibit or poison the catalyst.
-
Solution: Purify the substrate immediately before use. For imine substrates, which can be prone to hydrolysis, fresh preparation is often the best strategy.
-
Caption: A systematic workflow for diagnosing and resolving low enantiomeric excess.
Problem 2: Low Chemical Yield or Stalled Reaction
Even with high ee, a low yield makes a synthetic route impractical.
Potential Causes & Systematic Solutions
-
Catalyst Deactivation: The most common cause. The product, a chiral amine, is often basic and can coordinate to the metal center of the catalyst, leading to product inhibition or deactivation.[5]
-
Solution:
-
Adjust Catalyst Loading: A simple first step is to modestly increase the catalyst loading (e.g., from 1 mol% to 2 mol%).
-
Examine Ligand Choice: Some chiral ligands are more robust or create a more sterically hindered catalytic pocket that is less susceptible to product binding. Review literature for catalysts known to be effective for N-alkyl imines, which are notoriously challenging.[4][5]
-
Additive Screening: Certain additives can act as "proton sponges" or weakly coordinating species that prevent product inhibition without poisoning the catalyst.
-
-
-
Side Reactions: The desired transformation may be competing with other pathways.
-
Solution: Analyze the crude reaction mixture by LC-MS and NMR to identify major byproducts. Common side reactions include substrate decomposition, hydrolysis of imine precursors, or racemization of the product. Understanding the byproduct structures will guide your optimization.
-
-
Poor Substrate Reactivity: The prochiral substrate may be sterically hindered or electronically unsuited for the catalytic cycle.
Problem 3: Difficult Purification and/or Product Racemization
Nornicotine is a relatively polar amine, which can present purification challenges. Furthermore, the stereocenter, being alpha to the pyrrolidine nitrogen, can be susceptible to racemization under certain conditions.
Potential Causes & Systematic Solutions
-
Chromatography Issues: Amines can streak on silica gel, leading to poor separation and low recovery.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonia in the eluent). This deactivates acidic sites on the silica surface that cause streaking.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography if silica proves problematic.
-
-
-
Racemization During Workup or Purification: The product's stereocenter may not be stable to the purification conditions.
-
Solution:
-
Avoid Harsh pH: Avoid strongly acidic or basic conditions during aqueous workup.
-
Temperature Control: Keep all purification steps at room temperature or below. Avoid heating the purified product for prolonged periods (e.g., during solvent evaporation).
-
Protecting Group Strategy: If racemization is unavoidable, consider a strategy where the pyrrolidine nitrogen is protected (e.g., with a Boc or Cbz group).[8][9] This often stabilizes the adjacent stereocenter. The protecting group can be removed in a final, carefully controlled step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of nornicotine?
There are three main approaches:
-
Asymmetric Catalysis: This is the most direct and atom-economical method. It typically involves the hydrogenation or transfer hydrogenation of a prochiral imine precursor (like myosmine) using a chiral transition metal catalyst (e.g., Iridium, Rhodium, Ruthenium with chiral phosphine ligands).[1][4] Organocatalytic methods have also been explored.[10][11]
-
Chiral Auxiliary-Based Synthesis: A chiral auxiliary (like a pinane derivative) is temporarily attached to the molecule to direct the stereoselective formation of the pyrrolidine ring.[2][7][12] The auxiliary is then cleaved to yield the enantiopure nornicotine. This method is often robust and high-yielding but requires extra synthetic steps.
-
Resolution of Racemates: A racemic mixture of nornicotine is synthesized and then separated. This can be done by forming diastereomeric salts with a chiral acid (like N-lauroyl-(R)-alanine) followed by fractional crystallization.[1] Alternatively, enzymatic resolution can be employed. While effective, resolution is inherently limited to a 50% maximum yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.
Q2: My synthesis involves reducing myosmine. What are the key challenges?
The reduction of myosmine to nornicotine is a common strategy, but controlling enantioselectivity is difficult.[13]
-
Challenge: Standard reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation with Pd/C will produce racemic nornicotine.[13]
-
Solution: You must use an asymmetric catalytic system. Chiral Iridium or Rhodium complexes with specific phosphine ligands have shown success in the asymmetric hydrogenation of cyclic imines. Another powerful modern approach is the use of imine reductase (IRED) enzymes, which can provide very high enantioselectivity under mild, aqueous conditions.[6][14]
Q3: How do I accurately determine the enantiomeric excess (ee) of my final product?
Visual confirmation by optical rotation is insufficient. You must use a chromatographic technique with a chiral stationary phase (CSP).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The nornicotine sample is passed through a column packed with a chiral material (e.g., derivatized cellulose or amylose). The two enantiomers interact differently with the CSP, causing them to elute at different times, allowing for quantification.[15]
-
Chiral Gas Chromatography (GC): For GC analysis, nornicotine often needs to be derivatized first to make it more volatile and to introduce a suitable functional group for chiral separation. For example, it can be converted into a diastereomeric amide derivative using a chiral acid chloride, which can then be separated on a standard GC column.[15][16]
Q4: Is a protecting group for the pyrrolidine nitrogen necessary?
It depends on the synthetic route and subsequent reaction steps.
-
When it's useful: A protecting group (PG), like a Boc group, can be advantageous. It reduces the basicity of the nitrogen, which can prevent catalyst inhibition in some organometallic reactions.[5] It can also prevent unwanted side reactions at the nitrogen and may help stabilize the adjacent stereocenter against racemization.[8]
-
When it's not: Adding and removing a protecting group adds two steps to your synthesis, which can lower the overall yield. Direct asymmetric syntheses that do not require PGs are often preferred for efficiency.
Caption: A decision tree to guide the selection of an appropriate synthetic strategy.
Data Summary & Experimental Protocols
Table 1: Illustrative Impact of Reaction Parameters on Enantioselectivity
This table summarizes general trends reported in the literature for asymmetric hydrogenations of imine-type substrates. Actual results will vary based on the specific catalyst, ligand, and substrate.
| Parameter | Condition A | ee% (A) | Condition B | ee% (B) | Rationale |
| Temperature | 25 °C | 85% | -20 °C | 95% | Lower temperature increases the energy difference between diastereomeric transition states, enhancing selectivity.[3] |
| Solvent | THF | 70% | Toluene | 92% | Non-coordinating solvents can lead to a more organized and selective catalytic complex compared to coordinating solvents.[3] |
| Catalyst Loading | 0.5 mol% | 91% | 2.0 mol% | 91% | Loading typically affects rate and conversion more than ee, unless a background reaction is present at low catalyst levels. |
| H₂ Pressure | 1 atm | 88% | 20 atm | 96% | Higher pressure can accelerate the desired hydrogenation pathway relative to potential catalyst decomposition or side reactions. |
Protocol 1: General Procedure for Asymmetric Hydrogenation of Myosmine
Objective: To provide a representative, step-by-step protocol for the enantioselective reduction of myosmine to (S)-nornicotine using a chiral iridium catalyst. This is an illustrative protocol and requires adaptation based on the specific chiral ligand used.
Safety: This reaction should be performed by trained personnel in a well-ventilated fume hood. Hydrogen gas is flammable and organometallic catalysts can be pyrophoric.
Materials:
-
Myosmine (substrate)
-
[Ir(COD)Cl]₂ (catalyst precursor)
-
Chiral Ligand (e.g., a derivative of SEGPHOS, BINAP, etc.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
Iodine (I₂) (activator/additive, if required by literature)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (Inert Atmosphere):
-
In a glovebox, add [Ir(COD)Cl]₂ (1.0 eq) and the chiral ligand (2.2 eq) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed solvent to dissolve the components.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. This solution is the active catalyst precursor.
-
-
Reaction Setup:
-
To a separate flame-dried flask, add myosmine.
-
Transfer the flask into the glovebox. Add the catalyst precursor solution to the myosmine.
-
If the specific literature protocol calls for an additive like iodine, add it at this stage.
-
Seal the flask and transfer it to the hydrogenation vessel.
-
-
Hydrogenation:
-
Carefully place the reaction flask inside the autoclave.
-
Seal the autoclave and connect it to the hydrogen line.
-
Purge the vessel 3-5 times with H₂ gas to ensure an inert atmosphere.
-
Pressurize the vessel to the desired pressure (e.g., 20 atm).
-
Begin stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
-
Workup and Purification:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., Dichloromethane/Methanol).
-
-
Analysis:
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
References
- Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Benchchem. Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
-
Walczak, M. A., et al. (2022). "Efficient Method of (S)-Nicotine Synthesis." Molecules, 27(15), 4843. Available from: [Link]
-
El-Hellani, A., et al. (2023). "A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources." Chemical Research in Toxicology, 36(4), 491-504. Available from: [Link]
-
Crooks, P. A., et al. (2005). "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." The AAPS Journal, 7(3), E752-E763. Available from: [Link]
-
Crooks, P. A., et al. (2005). "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." ResearchGate. Available from: [Link]
-
Dickerson, T. J., et al. (2004). "Nornicotine aqueous aldol reactions: synthetic and theoretical investigations into the origins of catalysis." Journal of the American Chemical Society. Available from: [Link]
-
Swango, J. H., et al. (1999). "A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template." Chirality, 11(4), 316-8. Available from: [Link]
-
Wikipedia. Nornicotine. Available from: [Link]
-
Cuevas, F., et al. (2010). "A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues." Molecules, 15(10), 7194-7206. Available from: [Link]
-
El-Hellani, A., et al. (2023). "A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources." ACS Publications. Available from: [Link]
-
D'Souza, C. A., et al. (2020). "A Novel Approach for the Synthesis of (R) and (S)-Nicotine." Scientific Research Publishing. Available from: [Link]
-
Jacob, P. (1982). "Resolution of (.+-.)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity." The Journal of Organic Chemistry. Available from: [Link]
-
Dickerson, T. J., & Janda, K. D. (2007). "Nornicotine-organocatalyzed aqueous reduction of alpha,beta-unsaturated aldehydes." Chemical Communications, (46), 4952-4. Available from: [Link]
-
Dickerson, T. J., et al. (2004). "Nornicotine aqueous aldol reactions: synthetic and theoretical investigations into the origins of catalysis." Journal of the American Chemical Society, 126(48), 15817-24. Available from: [Link]
-
Scott, K. (2024). "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Rogers, C. J., et al. (2005). "Hammett Correlation of Nornicotine Analogues in the Aqueous Aldol Reaction: Implications for Green Organocatalysis." ResearchGate. Available from: [Link]
-
Guan, S., et al. (2024). "Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems." Organic Process Research & Development. Available from: [Link]
-
Sonnichsen, J., et al. (2021). "Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue." ChemRxiv. Available from: [Link]
-
Nugent, T. C. (2008). "Chiral Amine Synthesis - Strategies, Examples, and Limitations." ResearchGate. Available from: [Link]
-
Guan, S., et al. (2024). "Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems." ACS Publications. Available from: [Link]
-
Mettler Toledo. Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Available from: [Link]
-
Liu, B., et al. (2018). "Enantioseparation of nornicotine in tobacco by ultraperformance convergence chromatography with tandem mass spectrometry." Journal of Separation Science, 41(12), 2556-2563. Available from: [Link]
-
Sharma, P., & Kumar, D. (2024). "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization." Drug Target Review. Available from: [Link]
-
Welter, C., et al. (2008). "Enantioselective synthesis of (+)(R)- and (−)(S)-nicotine based on Ir-catalysed allylic amination." Organic & Biomolecular Chemistry, 6, 2540-2542. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2022). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 122(2), 1607-1741. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2022). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." ACS Publications. Available from: [Link]
-
GO-Bio. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
-
Chem 635. Asymmetric reactions_synthesis. Available from: [Link]
-
De la Torre, A., & Massolo, E. (2023). "Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists." Molecules, 28(1), 329. Available from: [Link]
-
Wikipedia. Enantioselective synthesis. Available from: [Link]
-
Baxendale, I. R., et al. (2002). "Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers." Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Nornicotine-organocatalyzed aqueous reduction of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nornicotine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Borane-Mediated Synthesis of N-Ethylnornicotine
Welcome to the technical support center for the synthesis of N-Ethylnornicotine via borane-mediated reduction of N-acetylnornicotine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to improve your reaction yields and obtain high-purity N-Ethylnornicotine.
I. Reaction Overview: The Chemistry of Borane-Mediated Amide Reduction
The synthesis of N-Ethylnornicotine from N-acetylnornicotine involves the reduction of an amide functional group to an amine. Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), are effective reagents for this transformation. The reaction proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group for hydride transfer. Subsequent hydride transfers and cleavage of the C-O bond, driven by the high boron-oxygen affinity, lead to the formation of the desired amine.[1]
A critical aspect of this reaction is the formation of a stable amine-borane complex with the product, N-Ethylnornicotine.[1] This complex must be hydrolyzed during the workup to liberate the free amine product. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Reaction Scheme: N-acetylnornicotine → N-Ethylnornicotine
Caption: Borane-mediated reduction of N-acetylnornicotine.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal borane reagent for this reduction?
A1: Both borane-tetrahydrofuran (BH3•THF) and borane-dimethyl sulfide (BH3•SMe2) are commonly used. BH3•SMe2 offers greater stability and is less prone to decomposition than BH3•THF.[2] However, it has a strong, unpleasant odor. BH3•THF is also effective but can decompose upon prolonged storage or exposure to heat, potentially leading to lower yields.[2][3] For reactions requiring higher temperatures, BH3•SMe2 is generally the preferred reagent.
Q2: How many equivalents of borane should I use?
A2: A significant excess of borane is typically required. For the reduction of a tertiary amide, at least five hydride equivalents are necessary.[4] Two hydrides are consumed in the reduction of the amide carbonyl, and three are used to form the stable amine-borane complex with the product.[4] Therefore, a minimum of 1.67 equivalents of BH3 (which contains 3 hydride equivalents) is stoichiometrically required. In practice, using 2 to 4 equivalents of the borane reagent is common to ensure the reaction goes to completion.
Q3: My reaction is sluggish or incomplete. What can I do?
A3: If you observe a slow or incomplete reaction, consider the following:
-
Increase the reaction temperature: Many borane-mediated amide reductions require heating.[5] Refluxing in an appropriate solvent like THF is a common strategy.
-
Check the quality of your borane reagent: Old or improperly stored BH3•THF can decompose, leading to a lower effective concentration. Using a fresh bottle or titrating the solution to determine its molarity is recommended.
-
Ensure anhydrous conditions: Borane reagents react with water. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Consider the presence of the pyridine ring: The nitrogen on the pyridine ring of nornicotine is also a Lewis base and can coordinate with borane, potentially reducing the amount of active reagent available for the amide reduction.[6][7] Using a larger excess of the borane reagent can help overcome this.
Q4: I'm observing side products. What are they and how can I avoid them?
A4: A potential side reaction with substrates containing a pyridine ring is the reduction of the aromatic ring itself, especially under harsh conditions (e.g., high temperatures and prolonged reaction times).[6] To minimize this:
-
Control the reaction temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed.
-
Optimize the stoichiometry: Using a large excess of borane might favor over-reduction. A careful optimization of the borane equivalents is recommended.
Q5: How do I effectively break the amine-borane complex during workup?
A5: The product, N-Ethylnornicotine, will form a stable complex with borane.[1] This complex must be hydrolyzed to isolate the free amine. Acidic workup is the most common and effective method.
-
Acidic Quench: Carefully quench the reaction by the slow, dropwise addition of an acid, such as hydrochloric acid (HCl), often as a solution in an alcohol like methanol or ethanol.[8] This will protonate the amine and break the B-N bond. Vigorous hydrogen gas evolution is expected, so proper safety precautions must be in place.[1]
-
Heating: In some cases, heating the acidic mixture may be necessary to fully decompose the complex.[8]
-
Azeotropic Removal of Boron: Boron byproducts can sometimes be challenging to remove. Repeatedly adding methanol and evaporating it under reduced pressure can help remove boron as volatile trimethyl borate.[9]
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive borane reagent.[2] 2. Insufficient amount of borane.[4] 3. Reaction temperature is too low.[5] 4. Presence of water in the reaction. | 1. Use a fresh bottle of borane reagent or titrate the existing solution. 2. Increase the equivalents of the borane reagent (e.g., from 2 to 4 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Unknown Impurities | 1. Over-reduction of the pyridine ring.[6] 2. Decomposition of the starting material or product under harsh conditions. | 1. Reduce the reaction temperature and/or time. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. 3. Re-evaluate the stoichiometry of the borane reagent. |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete quenching of the borane reagent. 2. Incomplete hydrolysis of the amine-borane complex.[8] 3. Formation of boric acid and other boron salts.[1] | 1. Ensure the quenching agent is added slowly and until gas evolution ceases. 2. Use a stronger acid for the workup or heat the acidic mixture. 3. After the acidic quench, make the aqueous layer basic (e.g., with NaOH) to dissolve boric acid salts before extraction. 4. Consider a methanol azeotrope to remove boron as trimethyl borate.[9] |
| Product is Contaminated with Boron | 1. Inefficient removal of boron byproducts during workup and purification. | 1. After acidic workup, basify the aqueous layer and perform multiple extractions. 2. Perform repeated evaporations with methanol.[9] 3. Purify the final product by column chromatography or distillation. |
IV. Experimental Workflow and Protocols
A. General Experimental Workflow
Caption: General workflow for N-Ethylnornicotine synthesis.
B. Detailed Step-by-Step Protocol
Materials:
-
N-acetylnornicotine
-
Borane-dimethyl sulfide complex (BH3•SMe2) or Borane-tetrahydrofuran complex (BH3•THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated or as a solution in dioxane
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-acetylnornicotine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolution: Dissolve the N-acetylnornicotine in anhydrous THF.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Borane: Slowly add the borane reagent (2-3 equivalents) dropwise to the stirred solution via the dropping funnel.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[5] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction mixture back to 0°C. Very slowly and carefully, add a solution of HCl in methanol dropwise to quench the excess borane and begin the hydrolysis of the amine-borane complex. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Hydrolysis: After the initial effervescence subsides, stir the mixture at room temperature for 1-2 hours. In some cases, gentle heating may be required to ensure complete hydrolysis of the amine-borane complex.
-
Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure.
-
Aqueous Workup: Dissolve the residue in water and basify the solution to a pH > 10 by the slow addition of NaOH solution.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like DCM or EtOAc.[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.[5]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Ethylnornicotine by silica gel column chromatography or vacuum distillation to obtain the final product of high purity.[5][10]
V. Safety Considerations
-
Borane Reagents: Borane complexes are flammable and can release flammable gases upon contact with water or protic solvents.[1][11] Handle them in a well-ventilated fume hood under an inert atmosphere.
-
Quenching: The quenching process generates hydrogen gas, which is highly flammable. Perform the quench slowly and with extreme caution, especially on a large scale.
-
Toxicity: Borane reagents are toxic.[1][11] Avoid inhalation and skin contact. N-Ethylnornicotine and its precursors are also biologically active compounds and should be handled with appropriate personal protective equipment (PPE).
VI. References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Wordpress. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. Wordpress. Retrieved from [Link]
-
Barros, M. T. (2009). Reduction of amides by boranes. ResearchGate. Retrieved from [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2009). Accelerated amide and ester reductions with amine boranes and additives. (WO2009037306A2). Google Patents. Retrieved from
-
Kuhl, N., et al. (2020). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2016). Primary amide reduction (actual lab question). r/chemistry. Retrieved from [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]
-
Cho, B. T., & Chun, Y. S. (2001). Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2018). Manganese- and Borane-Mediated Synthesis of Isobenzofuranones from Aromatic Esters and Oxiranes via C-H Bond Activation. PubMed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from [Link]
-
ResearchGate. (2023). Borane derivatives of five-membered N-heterocyclic rings as frustrated Lewis pairs: activation of CO2. Retrieved from [Link]
-
ResearchGate. (2016). Can anybody tell me the various methods to cleave amine-borane complex?. Retrieved from [Link]
-
ResearchGate. (2025). Why is the yield of my in-vitro transcription so low? and every time lower than before?. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2019). Synthesis and Comparison of Reactivity of Amine-Borane Complexes. Retrieved from [Link]
-
DergiPark. (2013). nicotine-borane-based task specific ionic liquid:an alternative to pyridine-borane for efficient reductive amination. Retrieved from [Link]
-
Reddit. (2014). Amine-borane complexes. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ammonia borane, Borane ammonia complex. Retrieved from [Link]
-
Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Retrieved from [Link]
Sources
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Borane Reagents [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. reddit.com [reddit.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. reynoldsscience.com [reynoldsscience.com]
- 11. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating Matrix Effects in the LC-MS/MS Analysis of N-Ethylnornicotine
Welcome to the technical support center for the bioanalysis of N-Ethylnornicotine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the common yet complex challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a minor tobacco alkaloid and a homologue of nicotine, N-Ethylnornicotine presents unique analytical challenges in complex biological matrices such as plasma, urine, and saliva. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable analytical methods.
Understanding the Challenge: What are Matrix Effects?
In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] When analyzing biological samples, this includes a complex mixture of salts, proteins, lipids, and other endogenous compounds. Matrix effects occur when these co-eluting, often invisible, components interfere with the ionization of the target analyte, N-Ethylnornicotine, in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Ion suppression is the more common of the two and is a significant hurdle in achieving reliable quantification of analytes at low concentrations.[1] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), matrix effects can still occur because the interference happens during the initial ionization step, before mass analysis.[1]
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is designed to address specific issues you may encounter during your LC-MS/MS analysis of N-Ethylnornicotine.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
Question: My N-Ethylnornicotine peak is broad, tailing, or splitting, and the retention time is shifting between injections. What could be the cause and how do I fix it?
Answer:
Poor peak shape and retention time instability are often the first indicators of analytical problems and can be caused by a combination of factors related to both the sample and the chromatographic system.
Potential Causes & Solutions:
-
Inadequate Sample Clean-up: Residual matrix components, particularly phospholipids from plasma or serum, can accumulate on the analytical column, leading to peak distortion and retention time shifts.
-
Solution: Enhance your sample preparation protocol. Consider moving from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . For N-Ethylnornicotine, which has a basic nature, a mixed-mode SPE sorbent with both reversed-phase and cation-exchange properties can be highly effective at removing interferences.
-
-
Suboptimal Chromatographic Conditions: The choice of analytical column and mobile phase is critical for achieving good peak shape for polar, basic compounds like N-Ethylnornicotine.
-
Solution 1 (Reversed-Phase Chromatography): On a standard C18 column, basic analytes can exhibit poor peak shape due to interactions with residual silanols. Ensure your mobile phase is adequately buffered. Using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure that N-Ethylnornicotine is consistently protonated, leading to better peak shape. A phenyl-hexyl stationary phase has also been shown to provide good retention and separation for nicotine and its metabolites, which could be a viable option for N-Ethylnornicotine.[2]
-
Solution 2 (Hydrophilic Interaction Liquid Chromatography - HILIC): For highly polar compounds that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[2][3] HILIC utilizes a polar stationary phase with a high organic content in the mobile phase, which can improve retention and peak shape for polar analytes.[2][3]
-
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is as close as possible in composition to the initial mobile phase conditions of your LC gradient.
-
Issue 2: Low Signal Intensity and Poor Sensitivity
Question: I am struggling to achieve the desired lower limit of quantitation (LLOQ) for N-Ethylnornicotine. My signal-to-noise ratio is very low. What steps can I take to improve sensitivity?
Answer:
Low signal intensity is a common and frustrating issue, often directly linked to ion suppression.
Potential Causes & Solutions:
-
Significant Ion Suppression: This is the most likely culprit. Co-eluting matrix components are competing with N-Ethylnornicotine for ionization.
-
Solution 1: Improve Chromatographic Separation: The goal is to chromatographically separate N-Ethylnornicotine from the region where most matrix components elute (often at the beginning of the run in reversed-phase chromatography). Adjusting the gradient profile to increase retention of N-Ethylnornicotine can move it away from the "matrix effect zone."
-
Solution 2: Enhance Sample Preparation: As mentioned previously, more effective sample clean-up is crucial. SPE is particularly effective at removing phospholipids and other sources of ion suppression.
-
Solution 3: Use a Deuterated Internal Standard: A stable isotope-labeled (SIL) internal standard, such as N-Ethylnornicotine-d3 or -d4, is the gold standard for compensating for matrix effects.[4] Because the SIL internal standard is chemically identical to the analyte, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized. While a custom synthesis may be required for a deuterated N-Ethylnornicotine standard, it is a worthwhile investment for robust bioanalysis.[1]
-
-
Suboptimal Mass Spectrometer Settings: The sensitivity of your assay is highly dependent on the optimization of your MS parameters.
-
Solution: Infuse a standard solution of N-Ethylnornicotine directly into the mass spectrometer to optimize parameters such as precursor and product ions, collision energy, and cone voltage. This ensures you are monitoring the most abundant and stable fragment ions, maximizing your signal.
-
Issue 3: Inconsistent and Irreproducible Results
Question: My quality control (QC) samples are failing, showing high variability between runs. How can I improve the reproducibility of my assay?
Answer:
Inconsistent results point to a lack of robustness in the analytical method.
Potential Causes & Solutions:
-
Variable Matrix Effects: The composition of biological matrices can vary significantly between individuals and even within the same individual over time. This variability can lead to inconsistent ion suppression and, consequently, irreproducible results.
-
Solution: The Indispensable Role of a Deuterated Internal Standard: This is where a SIL internal standard is not just beneficial, but essential. It co-elutes with the analyte and experiences the same sample-to-sample variations in matrix effects, providing reliable normalization and dramatically improving reproducibility.
-
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially LLE, can be prone to variability.
-
Solution: Automate sample preparation where possible. If using SPE, ensure consistent flow rates during sample loading, washing, and elution. For LLE, ensure consistent vortexing times and careful separation of the aqueous and organic layers.
-
-
Analyte Instability: N-Ethylnornicotine may be susceptible to degradation in the biological matrix or during sample processing.
-
Solution: Investigate the stability of N-Ethylnornicotine under various conditions (e.g., freeze-thaw cycles, bench-top stability in matrix, post-preparative stability). Adjust sample handling and storage procedures accordingly. For example, keeping samples on ice during processing and storing them at -80°C can minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for N-Ethylnornicotine in plasma?
While the "best" technique can be matrix and analyte-dependent, a general workflow moving from simplest to most effective is:
-
Protein Precipitation (PPT): Fast and simple, but often provides the least clean extracts, leaving significant amounts of phospholipids that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Given the basic nature of N-Ethylnornicotine, adjusting the pH of the sample to >9 before extracting with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) can be effective.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for achieving low detection limits. A mixed-mode cation-exchange SPE cartridge is likely the most effective choice, as it utilizes both hydrophobic and ionic interactions to retain N-Ethylnornicotine while allowing for rigorous washing steps to remove interferences.
Q2: Should I use a C18 or a HILIC column for N-Ethylnornicotine analysis?
The choice depends on the specific challenges of your assay.
-
C18 (Reversed-Phase): A good starting point. With proper mobile phase optimization (e.g., using a formic acid or ammonium formate buffer), good retention and peak shape can be achieved. It is a robust and widely used technique.
-
HILIC: An excellent option if you are struggling with retention on a C18 column or if you need to separate N-Ethylnornicotine from other polar metabolites. HILIC can provide orthogonal selectivity to reversed-phase, which can be beneficial in complex analyses.[2][3]
Q3: How do I select the right internal standard for N-Ethylnornicotine?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., N-Ethylnornicotine-d3). This is because it has the same physicochemical properties and will behave identically during sample preparation and chromatographic separation, ensuring the most accurate correction for matrix effects and extraction variability.[4] If a deuterated standard is not available, a close structural analog that is not present in the samples could be considered, but it will not compensate for matrix effects as effectively.
Q4: How can I quantitatively assess matrix effects during method validation?
According to regulatory guidelines, such as those from the FDA, matrix effects should be quantitatively assessed during method validation.[5] A common approach is the post-extraction addition method:
-
Set A: The response of the analyte in a neat solution.
-
Set B: The response of the analyte spiked into a pre-extracted blank matrix from multiple sources.
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement. The internal standard-normalized MF should also be calculated to demonstrate that the internal standard effectively compensates for the matrix effect.
Q5: What are the key physicochemical properties of N-Ethylnornicotine that I should consider?
Understanding the properties of N-Ethylnornicotine is crucial for method development.
| Property | Value | Implication for Analysis |
| Molecular Weight | 176.26 g/mol [6] | Defines the precursor ion for MS/MS analysis. |
| XLogP3 | 1.5[6] | Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns and extractability into organic solvents. |
| Hydrogen Bond Acceptor Count | 2[6] | Can influence interactions with polar stationary phases (HILIC) and solvents. |
| Hydrogen Bond Donor Count | 0[6] | Affects its solubility and interactions. |
Data obtained from PubChem CID 201440.[6]
Experimental Workflow Diagrams
To visually guide you through the process of mitigating matrix effects, the following workflows are presented.
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for diagnosing and resolving issues related to matrix effects.
Decision Tree for Sample Preparation Method Selection
Caption: A decision tree to guide the selection of an appropriate sample preparation technique.
Step-by-Step Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a starting point for developing a robust SPE method for N-Ethylnornicotine from plasma or serum.
-
Conditioning:
-
Add 1 mL of methanol to the mixed-mode cation-exchange SPE cartridge.
-
Allow the solvent to pass through the sorbent by gravity or with gentle vacuum.
-
-
Equilibration:
-
Add 1 mL of deionized water to the cartridge.
-
Add 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) to the cartridge. Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma/serum by adding the deuterated internal standard and diluting with 0.5 mL of the weak buffer.
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash 1 (Polar Interferences): Add 1 mL of the weak buffer to wash away salts and other highly polar matrix components.
-
Wash 2 (Non-polar Interferences): Add 1 mL of a solution of 5% methanol in the weak buffer to remove less polar interferences.
-
-
Elution:
-
Elute N-Ethylnornicotine with 1 mL of a solution of 5% formic acid in methanol. The acidic mobile phase will neutralize the charge interaction with the sorbent, and the organic solvent will disrupt the hydrophobic interaction, leading to efficient elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase of your LC method.
-
References
-
Schmid, K., et al. (2020). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma. Journal of Chromatography B, 1152, 122241. [Link]
-
Al-Ghamdi, M. S., et al. (2018). A Fully Validated LC-MS/MS Method for Simultaneous Determination of Nicotine and Its Metabolite Cotinine in Human Serum and Its Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2018, 8560923. [Link]
-
PubChem. (n.d.). N-Ethylnornicotine. National Center for Biotechnology Information. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine - Computed Properties. National Center for Biotechnology Information. Retrieved from [Link]
-
Al Subeh, Z. Y., & Al-Adham, I. S. (2016). A fully validated LC–MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1021, 196-204. [Link]
-
Hecht, S. S., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 849–857. [Link]
-
Byrd, G. D., Davis, R. A., & Ogden, M. W. (2005). A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method. Journal of chromatographic science, 43(3), 133–140. [Link]
-
Snozek, C. L., et al. (2022). Nicotine and Tobacco Alkaloid Testing and Challenges. Archives of pathology & laboratory medicine, 146(10), 1236–1243. [Link]
-
El-Aty, A. M. A., et al. (2021). Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms. Journal of Agronomy, Technology and Engineering Management, 4(5), 633-642. [Link]
-
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions at different collision energies for each analyte. Retrieved from [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved from [Link]
-
IRL @ UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved from [Link]
-
PubChem. (n.d.). N-Formylnornicotine. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Beqqali, A., & Ksentini, I. (2019). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Molecules, 24(20), 3748. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Formylnornicotine | C10H12N2O | CID 13945368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-Ethylnornicotine in SPE
Welcome to the technical support center for Solid-Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of N-Ethylnornicotine. As a homologue of nicotine, N-Ethylnornicotine is a basic compound whose successful extraction hinges on a firm understanding of its chemical properties and their interplay with SPE sorbent chemistry. This document provides a structured, in-depth troubleshooting framework to diagnose and resolve low recovery issues, ensuring the robustness and accuracy of your analytical methods.
Section 1: Foundational Knowledge - Understanding Your Analyte
Q1: What are the critical chemical properties of N-Ethylnornicotine that influence its behavior in SPE?
Understanding the analyte is the first step in any successful extraction. N-Ethylnornicotine is structurally similar to nicotine and nornicotine, possessing two key features that dictate its retention and elution on SPE sorbents.[1][2][3]
-
A Basic, Ionizable Molecule: N-Ethylnornicotine has two nitrogen atoms: one in the pyridine ring and a more basic one in the pyrrolidine ring. The pyrrolidine nitrogen has a predicted pKa value around 9.09.[4] This means that at a pH significantly below this pKa (e.g., pH < 7), this nitrogen will be protonated, carrying a positive charge. This positive charge is the key to manipulating its retention on an ion-exchange sorbent.
-
Moderate Hydrophobicity: The molecule also possesses a nonpolar carbon backbone. The ethyl group on the pyrrolidine nitrogen makes it slightly more hydrophobic than its parent compound, nornicotine. This allows for retention via non-polar, reversed-phase interactions.
The dual nature of N-Ethylnornicotine—its ability to be charged and its inherent hydrophobicity—makes it an ideal candidate for mixed-mode SPE , which leverages both ionic and non-polar retention mechanisms for superior selectivity and recovery.[5][6][7][8]
Section 2: The Troubleshooting Workflow - A Systematic Approach
Low recovery is the most frequently encountered problem in SPE.[9][10][11][12] A systematic investigation is crucial to identify the source of analyte loss. The first and most critical step in troubleshooting is to perform a mass balance study: analyze the load, wash, and elution fractions separately to determine precisely where the N-Ethylnornicotine is being lost.
The flowchart below outlines a logical workflow for diagnosing and correcting low recovery.
Caption: A systematic workflow for diagnosing the root cause of low analyte recovery.
Q2: My mass balance study shows the N-Ethylnornicotine is lost during the sample loading step. What's wrong?
This phenomenon, known as breakthrough , occurs when the analyte fails to adsorb to the SPE sorbent.[12] Here are the primary causes and solutions:
-
Possible Cause 1: Incorrect Sorbent Choice.
-
The Science: If you are using a purely reversed-phase (e.g., C18) sorbent, retention is solely based on hydrophobic interactions. While N-Ethylnornicotine has some non-polar character, it is often insufficient for full retention, especially if the sample matrix is aqueous with some organic content. You are neglecting the most powerful retention handle: its positive charge.
-
Solution: Switch to a mixed-mode strong cation exchange (MCX) sorbent. These sorbents have both C8 or C18 chains (for hydrophobic retention) and sulfonic acid groups (for strong cation exchange).[5][7][8] This dual mechanism provides much stronger and more reliable retention for basic compounds like N-Ethylnornicotine.
-
-
Possible Cause 2: Incorrect Sample pH.
-
The Science: For a cation-exchange mechanism to work, the analyte must be positively charged, and the sorbent must be negatively charged. The sulfonic acid groups on an MCX sorbent are always negatively charged. Therefore, you must ensure your N-Ethylnornicotine (pKa ≈ 9.09) is positively charged.[4]
-
Solution: Adjust the pH of your sample to be at least 2 units below the analyte's pKa. A pH of 6.0 or lower is a robust starting point. Acidifying the sample with a small amount of formic or acetic acid to a pH of ~4-6 ensures the pyrrolidine nitrogen is fully protonated, maximizing ionic retention.[11]
-
-
Possible Cause 3: High Flow Rate.
-
The Science: SPE is a chromatographic process that requires time for equilibrium to be established between the stationary phase (sorbent) and the mobile phase (sample).[13] If the sample is loaded too quickly, the N-Ethylnornicotine molecules do not have sufficient residence time to interact with the sorbent functional groups and will pass through to waste.[9][13][14]
-
Solution: Decrease the sample loading flow rate. A flow rate of approximately 1-2 mL/min is a good starting point for most 1-3 mL cartridges.[9]
-
-
Possible Cause 4: Sorbent Bed Dried Out.
-
The Science: For silica-based reversed-phase and mixed-mode sorbents, proper "wetting" or "conditioning" is essential. The conditioning step (typically with methanol) solvates the hydrophobic chains, making them accessible for interaction. If the subsequent equilibration solvent (typically aqueous) is removed and the bed dries before sample loading, the hydrophobic chains collapse, preventing effective retention.[9][10]
-
Solution: Ensure the sorbent bed remains wet after the equilibration step and before the sample is loaded. Do not apply strong vacuum or positive pressure that would pull air through the cartridge. Polymeric sorbents are often less susceptible to this issue.[5][7]
-
Q3: My analyte is retained during loading, but I'm losing it during the wash step. How do I fix this?
This indicates that your wash solvent is too aggressive and is prematurely eluting your analyte of interest.[12][15]
-
Possible Cause: Wash Solvent is Too Strong.
-
The Science: The purpose of the wash step is to remove weakly bound matrix interferences without disturbing the retained analyte. On a mixed-mode sorbent, N-Ethylnornicotine is held by both ionic and hydrophobic forces. Your wash solvent is likely disrupting one or both of these interactions too much.
-
Solution:
-
Reduce Organic Content: If your wash solvent contains an organic component (e.g., methanol or acetonitrile), it may be disrupting the hydrophobic interaction. Try decreasing the percentage of the organic solvent. For example, if you are using 20% methanol, try 5% methanol.
-
Maintain Acidic pH: Ensure your wash solvent has the same acidic pH as your loading solution. If the wash solvent is neutral or basic, it will neutralize the N-Ethylnornicotine, breaking the ionic bond with the sorbent and causing it to elute. A common strategy is to use a weak organic wash (e.g., 5% methanol in water) followed by a strong acidic wash (e.g., 0.1M HCl or 2% formic acid) to remove other basic interferences before eluting the target analyte.
-
-
Q4: The analyte is not in the load or wash fractions, but I'm getting low recovery in my final eluate. What's happening?
This is a classic case of incomplete elution, meaning your analyte is still stuck on the SPE cartridge.[12]
-
Possible Cause 1: Elution Solvent is Too Weak.
-
The Science: To elute N-Ethylnornicotine from a mixed-mode cation exchange sorbent, you must disrupt both the ionic and hydrophobic interactions simultaneously. This is almost always achieved by increasing the pH to neutralize the analyte while using a strong organic solvent.
-
Solution: Your elution solvent must contain a base. A common and effective elution solvent is a mixture of 5% ammonium hydroxide in methanol (or acetonitrile). The strong organic solvent (methanol) disrupts the hydrophobic interactions, while the ammonium hydroxide raises the pH well above the pKa of N-Ethylnornicotine, neutralizing its charge and breaking the powerful ionic bond with the sorbent.[6] If recovery is still low, you can try increasing the concentration of ammonium hydroxide to 10%.
-
-
Possible Cause 2: Insufficient Elution Volume.
-
The Science: It is possible that your solvent is strong enough, but you are not using a sufficient volume to quantitatively wash the analyte off the sorbent bed.
-
Solution: Try eluting with a second aliquot of your elution solvent and analyzing it separately. If a significant amount of analyte is present in the second fraction, you need to increase your total elution volume.
-
Section 3: Optimized Protocol & Data Summary
Q5: Can you provide a robust starting protocol for N-Ethylnornicotine SPE from an aqueous matrix?
Absolutely. This protocol is designed for a mixed-mode strong cation exchange (MCX) polymeric sorbent, which offers high capacity and pH stability.[5][7]
Caption: A step-by-step MCX protocol for N-Ethylnornicotine.
Detailed Protocol Steps:
-
Sample Pre-treatment: Adjust the pH of your aqueous sample to ≤ 6 using formic acid or acetic acid. If your sample contains particulates, centrifuge and filter it.
-
Condition: Pass one cartridge volume (e.g., 1 mL for a 1 mL cartridge) of methanol through the MCX cartridge. This activates the sorbent.
-
Equilibrate: Pass one cartridge volume of 0.1% formic acid in water through the cartridge. This prepares the sorbent with the correct pH environment. Do not let the cartridge go dry.
-
Load: Load the pre-treated sample at a controlled flow rate of 1-2 mL/min.
-
Wash 1: Pass one cartridge volume of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass one cartridge volume of methanol to remove non-polar, non-basic interferences.
-
Elute: Elute the N-Ethylnornicotine with 1-2 cartridge volumes of 5% ammonium hydroxide in methanol. Collect the eluate for analysis.
SPE Sorbent Selection Guide
The choice of sorbent is paramount. This table summarizes the suitability of common sorbent types for N-Ethylnornicotine.
| Sorbent Type | Retention Mechanism(s) | Recommended Load pH | Recommended Elution Condition | Suitability for N-Ethylnornicotine |
| Reversed-Phase (C18, C8) | Hydrophobic | Neutral (7.0) | High % Organic Solvent (e.g., Methanol) | Poor to Fair: Prone to breakthrough due to insufficient hydrophobicity. Not recommended for complex matrices.[11] |
| Strong Cation Exchange (SCX) | Ionic | Acidic (< 7.0) | High pH (e.g., 5% NH4OH in Water) | Good: Strong retention, but may not provide sufficient cleanup from non-polar interferences. |
| Mixed-Mode Cation Exchange (MCX) | Hydrophobic & Ionic | Acidic (< 7.0) | High pH in High % Organic Solvent | Excellent: The gold standard. Provides strong retention and a two-step wash for superior cleanup of complex samples.[5][6][8] |
| Molecularly Imprinted Polymer (MIP) | Shape/Chemical Complementarity | Varies by MIP | Varies by MIP | Excellent (High Specificity): Offers the highest selectivity but is specific to a single analyte or class and requires specialized method development.[16][17] |
Section 4: Advanced Topics & FAQs
Q6: Could my N-Ethylnornicotine be degrading during the SPE process?
It's a possibility, although less common than the issues above. Nicotine and its analogues can be susceptible to degradation depending on factors like pH, light exposure, and temperature.[18] If you suspect degradation, consider the following:
-
Stability in Solvents: Ensure your analyte is stable in the acidic load conditions and basic elution conditions for the duration of the procedure.
-
Minimize Processing Time: Avoid letting samples sit for extended periods at any step.
-
Protect from Light: If the compound is known to be light-sensitive, perform the extraction using amber glassware or under low-light conditions.[4]
Q7: What about matrix effects from complex samples like plasma or urine?
Matrix effects are a significant challenge where components in the sample co-elute with the analyte and interfere with its detection (typically causing ion suppression in LC-MS).
-
The Benefit of Mixed-Mode: This is precisely where mixed-mode SPE excels. By using an orthogonal wash strategy (e.g., washing with both an acidic aqueous solution and a non-polar organic solvent), you can remove a much wider range of interferences than with a single-mode sorbent, leading to cleaner extracts and reduced matrix effects.[7]
-
Sample Dilution: For very complex matrices like urine, which can have high salt content, diluting the sample 1:1 with your acidic loading buffer can improve retention and consistency.[7]
References
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. Available at: [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Available at: [Link]
-
Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific Co., Ltd. Available at: [Link]
-
Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage. Available at: [Link]
-
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. ALWSCI. Available at: [Link]
-
Pazo, D. Y., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. Available at: [Link]
-
Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. Raykol Group. Available at: [Link]
-
University of Hertfordshire. (n.d.). Nornicotine. Agriculture and Environment Research Unit (AERU). Available at: [Link]
-
Byrd, G. D., et al. (1992). New technique using solid-phase extraction for the analysis of aromatic amines in mainstream cigarette smoke. PubMed. Available at: [Link]
-
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. Available at: [Link]
-
Watson, D. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Biotage. Available at: [Link]
-
Hawach Scientific. (2023, September 18). How to Solve the Common Faults of SPE Cartridge. Hawach Scientific Co., Ltd. Available at: [Link]
-
Ma, Y., et al. (2020). Preparation of nicotine surface molecularly imprinted polymers for selective solid-phase extraction of nicotine from zero-level refill liquids of electronic cigarettes. Analytical Methods (RSC Publishing). Available at: [Link]
-
Majors, R. E. (2007). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America. Available at: [Link]
-
Attalah, A., et al. (2021). Nicotine mass spectrometric optimization conditions. ResearchGate. Available at: [Link]
-
Watson, D. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Maciejewska, G., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 3. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 4. NORNICOTINE, DL-(RG) | 494-97-3 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. welch-us.com [welch-us.com]
- 10. specartridge.com [specartridge.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. specartridge.com [specartridge.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Preparation of nicotine surface molecularly imprinted polymers for selective solid-phase extraction of nicotine from zero-level refill liquids of electronic cigarettes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Trace Levels of N-Ethylnornicotine
Welcome to the technical support center for the analysis of N-Ethylnornicotine (NEN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the sensitive and accurate detection of trace levels of NEN. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the analysis of N-Ethylnornicotine, providing foundational knowledge for method development and refinement.
1. What is N-Ethylnornicotine and why is its trace-level detection important?
N-Ethylnornicotine (NEN) is a homologue of nicotine and a derivative of nornicotine.[1] Its detection at trace levels is significant for several reasons. In the context of tobacco products, NEN can serve as a marker to differentiate between tobacco-derived and synthetic nicotine.[2] The presence of certain tobacco alkaloids may suggest a tobacco origin, while compounds like NEN can indicate a synthetic source.[2] For researchers in drug development and toxicology, accurate quantification of NEN and related compounds is crucial for pharmacokinetic and metabolic studies.
2. Which analytical technique is most suitable for trace-level detection of NEN?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of NEN and other nicotine metabolites in various biological matrices.[3][4] This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range.[3]
3. What are the critical parameters for a successful LC-MS/MS method validation for NEN analysis?
A robust method validation is essential to ensure the reliability of your results. Key validation parameters, as recommended by regulatory bodies like the FDA, include:
-
Accuracy: How close the measured value is to the true value.[5][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[5][6]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5][6]
-
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).[3][5]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
For bioanalytical methods, precision should generally be within a relative standard deviation (RSD) of less than 15%, except at the LOQ where less than 20% is acceptable.[7] Accuracy should be within ±15% of the nominal concentration, and ±20% at the LOQ.[7]
4. Why is the choice of an internal standard crucial for accurate quantification?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[8] For NEN analysis, a stable isotope-labeled (SIL) analog of NEN (e.g., N-Ethylnornicotine-d4) is the ideal internal standard. SIL internal standards co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[9] N-Ethylnornicotine itself has been successfully used as an internal standard for the quantification of nicotine and cotinine.[2]
II. Troubleshooting Guide
This section provides solutions to specific problems that may arise during the analysis of N-Ethylnornicotine.
A. Sample Preparation Issues
Problem: Low or inconsistent recovery of NEN from the sample matrix.
-
Potential Cause 1: Inefficient Extraction. The chosen extraction method may not be optimal for NEN in your specific matrix (e.g., urine, plasma, saliva). NEN, like other alkaloids, is a basic compound.[10]
-
Solution: For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is basic (typically pH ≥10) to deprotonate NEN to its free base form, which is more soluble in organic solvents.[11] For solid-phase extraction (SPE), select a sorbent that provides good retention and elution characteristics for NEN. Mixed-mode cation exchange sorbents can be effective for extracting alkaloids.
-
-
Potential Cause 2: Analyte Instability. NEN may be degrading during the sample preparation process.
-
Solution: Minimize the time samples are at room temperature. Store samples at appropriate temperatures (e.g., frozen at -20°C or -80°C) until analysis. Evaluate the stability of NEN under your specific extraction conditions.
-
B. Chromatography Problems
Problem: Poor peak shape (tailing or fronting) for NEN.
-
Potential Cause 1: Secondary Interactions. Peak tailing for basic compounds like NEN is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution 1: Adjust the mobile phase pH. Using a mobile phase with a low pH (e.g., containing formic acid or acetic acid) will protonate the silanol groups, reducing their interaction with the protonated NEN.
-
Solution 2: Use a column with end-capping or a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer different selectivity for alkaloids.[12]
-
-
Potential Cause 2: Column Overload. Injecting too much analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: Shifting retention times.
-
Potential Cause: Inconsistent mobile phase composition, column degradation, or a leak in the LC system.[13][14]
-
Solution:
-
Ensure mobile phases are prepared fresh and accurately.
-
Use a guard column to protect the analytical column from contaminants.
-
Regularly inspect the LC system for leaks, paying attention to fittings and connections.[13]
-
-
C. Mass Spectrometry Issues
Problem: Low sensitivity or no signal for NEN.
-
Potential Cause 1: Inefficient Ionization. The ion source parameters may not be optimized for NEN.
-
Solution: Perform a thorough optimization of the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the signal for NEN.
-
-
Potential Cause 2: Ion Suppression. Co-eluting matrix components can suppress the ionization of NEN, leading to a reduced signal.[15] This is a common issue in bioanalysis.[15]
-
Solution 1: Improve sample clean-up. A more rigorous sample preparation method, such as a two-step SPE, can remove more interfering matrix components.[16][17]
-
Solution 2: Optimize the chromatography to separate NEN from the interfering compounds.
-
Solution 3: Use a stable isotope-labeled internal standard to compensate for ion suppression.
-
Problem: Inconsistent or inaccurate quantification.
-
Potential Cause: Non-linearity of the calibration curve.
-
Solution:
-
Ensure the calibration standards are prepared accurately and cover the expected concentration range of the samples.
-
Check for detector saturation at high concentrations. If necessary, extend the calibration range or dilute samples that fall outside the linear range.
-
Use a weighted linear regression if the variance is not constant across the concentration range.
-
-
III. Experimental Protocols & Data
This section provides detailed protocols and data tables to guide your experimental setup.
A. Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: To 500 µL of urine, add 250 ng of a suitable internal standard (e.g., N-Ethylnornicotine-d4) and 200 µL of 1M NaOH.[18] Centrifuge at 2000 x g for 5 minutes.[18]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances, followed by 1 mL of methanol to remove non-polar interferences.[18]
-
Elution: Elute the NEN and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
B. LC-MS/MS Parameters
The following tables provide a starting point for LC-MS/MS method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Ethylnornicotine | 177.1 | 132.1 | 20 |
| N-Ethylnornicotine-d4 | 181.1 | 136.1 | 20 |
Note: The fragmentation of nicotine and related compounds often involves the pyrrolidine or piperidine ring.[19] The specific mass transitions and collision energies should be optimized for your instrument.
IV. Visualizations
A. Experimental Workflow
Caption: A typical experimental workflow for the analysis of N-Ethylnornicotine in a biological matrix.
B. Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in N-Ethylnornicotine analysis.
V. References
-
SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (n.d.). Retrieved January 22, 2026, from [Link]
-
Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solid-Phase Extraction and HPLC Assay of Nicotine and Cotinine in Plasma and Brain | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
CORESTA Recommended Method No. 85 TOBACCO - DETERMINATION OF THE CONTENT OF TOTAL ALKALOIDS AS NICOTINE. (n.d.). Retrieved January 22, 2026, from [Link]
-
Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6). - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved January 22, 2026, from [Link]
-
CORESTA RECOMMENDED METHOD N° 35. (n.d.). Retrieved January 22, 2026, from [Link]
-
Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). Retrieved January 22, 2026, from [Link]
-
A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Method for alkaloid determination in tobacco that is highly selective, sensitive and suitable for regulatory reporting | CORESTA. (n.d.). Retrieved January 22, 2026, from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - CDC Stacks. (n.d.). Retrieved January 22, 2026, from [Link]
-
Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain. (n.d.). Retrieved January 22, 2026, from [Link]
-
Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases - Restek Resource Hub. (n.d.). Retrieved January 22, 2026, from [Link]
-
Troubleshooting LC-MS | LCGC International. (n.d.). Retrieved January 22, 2026, from [Link]
-
Extraction and analysis of nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) from cigarettes using small volume liquid - IP International Journal of Forensic Medicine and Toxicological Sciences. (n.d.). Retrieved January 22, 2026, from [Link]
-
Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Analysis of Tropane Alkaloids in Biological Matrices - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (n.d.). Retrieved January 22, 2026, from [Link]
-
Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO 2 - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Analytical Validation & Verification Methods for Tobacco Products - EAS Consulting Group. (n.d.). Retrieved January 22, 2026, from [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved January 22, 2026, from [Link]
-
Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry - VCU Scholars Compass. (n.d.). Retrieved January 22, 2026, from [Link]
-
LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma - Charles River Laboratories. (n.d.). Retrieved January 22, 2026, from [Link]
-
Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
AN787 Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood SLE+.indd - Norlab. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development and Validation of a Reable LC-MS/MS Method for the Nicotine Residues Determination in Mushrooms - FIMEK. (n.d.). Retrieved January 22, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability - Federal Register. (n.d.). Retrieved January 22, 2026, from [Link]
-
Nicotine and Metabolites, Urine, Quantitative | ARUP Laboratories Test Directory. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. (n.d.). Retrieved January 22, 2026, from [Link]
-
No. 85 - Tobacco - Determination of the Content of Total Alkaloids as Nicotine - Continuous-Flow Analysis Method using KSCN/DCIC - CORESTA. (n.d.). Retrieved January 22, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
CORESTA RECOMMENDED METHOD N° 62 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved January 22, 2026, from [Link]
-
CORESTA RECOMMENDED METHOD N° 12. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 2. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Federal Register :: Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability [federalregister.gov]
- 7. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 13. myadlm.org [myadlm.org]
- 14. zefsci.com [zefsci.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Ethylnornicotine Stability in Solution
Welcome to the technical support center for N-Ethylnornicotine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with N-Ethylnornicotine in solution. Our goal is to equip you with the scientific rationale behind best practices for handling this compound to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing N-Ethylnornicotine stock solutions?
For most in vitro biological assays, it is recommended to prepare stock solutions of N-Ethylnornicotine in high-purity dimethyl sulfoxide (DMSO). For applications where DMSO is not suitable, anhydrous ethanol can be a viable alternative. For final dilutions into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level known to cause artifacts (typically <0.5%).
Q2: How should I accurately weigh N-Ethylnornicotine, which is supplied as an oil?
N-Ethylnornicotine is often supplied as a neat oil and can be hygroscopic. To ensure accurate concentration of your stock solution, it is crucial to handle it in a controlled environment with low humidity. For precise measurements, it is recommended to use a positive displacement pipette or to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution of a specific concentration.
Q3: Are there any specific safety precautions I should take when handling N-Ethylnornicotine?
Yes, N-Ethylnornicotine is a homologue of nicotine and should be handled with appropriate care.[1][2] It is classified as a dangerous good for transport.[2] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact with skin, wash immediately with soap and water.[3]
Storage and Stability
Q4: What are the ideal storage conditions for neat N-Ethylnornicotine?
Neat (undiluted) N-Ethylnornicotine should be stored at 4°C or between 2-8°C in a tightly sealed container to protect it from moisture and air.[4][5][6][7] Some sources also indicate it is light-sensitive, so storage in an amber vial or in the dark is recommended.[7]
Q5: How long can I store N-Ethylnornicotine solutions, and under what conditions?
The stability of N-Ethylnornicotine in solution is dependent on the solvent, pH, temperature, and exposure to light and air.
-
Stock Solutions (in DMSO or Ethanol): When stored at -20°C or -80°C in tightly sealed, light-protected vials, stock solutions can be stable for several months. It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: N-Ethylnornicotine is less stable in aqueous solutions. These should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.[8]
Q6: What factors can cause the degradation of N-Ethylnornicotine in my experiments?
Several factors can contribute to the degradation of N-Ethylnornicotine in solution:
-
pH: As a weak base similar to nicotine (pKa ≈ 8.0), the stability of N-Ethylnornicotine is pH-dependent.[9] Acidic conditions can lead to protonation, which may affect its interaction with biological targets. Highly alkaline conditions can promote oxidation.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the pyrrolidine ring, forming various degradation products. This process can be accelerated by elevated temperatures and the presence of metal ions.
-
Light: Similar to other nicotine alkaloids, N-Ethylnornicotine may be susceptible to photodegradation upon exposure to UV light.[10][11]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.
Issue 1: Inconsistent or lower-than-expected pharmacological activity in bioassays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of working solution | Prepare fresh working solutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for more than a few hours. | N-Ethylnornicotine, like other alkaloids, is prone to degradation in aqueous media.[14] Fresh solutions ensure the concentration of the active compound is accurate. |
| Incorrect pH of the assay buffer | Verify the pH of your final assay buffer after the addition of the N-Ethylnornicotine solution. Ensure it is within the optimal range for your experimental system. | The protonation state of N-Ethylnornicotine is pH-dependent and can significantly impact its binding to nicotinic acetylcholine receptors (nAChRs) and subsequent biological activity.[9] |
| Adsorption to plasticware | Use low-adhesion polypropylene tubes and pipette tips. Consider pre-rinsing pipette tips with the solution before dispensing. | Hydrophobic compounds can adsorb to the surface of plastics, leading to a lower effective concentration in your assay. |
| Oxidation of the compound | De-gas aqueous buffers before use. If the experimental setup allows, perform experiments under an inert atmosphere (e.g., nitrogen). | Oxygen is a key reactant in the oxidative degradation of nicotine and its analogs. Removing dissolved oxygen can slow this process. |
Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidative degradation | Analyze a freshly prepared solution and compare it to one that has been stored or exposed to air. If new peaks appear in the aged sample, oxidation is likely. Store stock solutions under inert gas (argon or nitrogen). | The pyrrolidine ring of N-Ethylnornicotine is susceptible to oxidation, leading to the formation of various oxides and other degradation products.[15] |
| Photodegradation | Prepare and handle solutions in a dark or light-protected environment. Use amber vials for storage. Compare a light-exposed sample to a dark control. | UV radiation can provide the energy to initiate degradation reactions in photosensitive molecules like nicotine alkaloids.[10] |
| Reaction with buffer components | Investigate potential incompatibilities between N-Ethylnornicotine and your buffer components. Simplify the buffer composition if possible. | Certain buffer components, especially those containing reactive functional groups, could potentially react with N-Ethylnornicotine over time. |
| Nitrosamine formation | If your solution contains sources of nitrites (e.g., from certain excipients or degradation of other components) and is at an acidic pH, there is a potential for nitrosamine formation.[16] Use high-purity reagents and check for nitrite contamination. | Secondary amines like nornicotine (a potential metabolite or impurity) can react with nitrosating agents to form N-nitrosamines, which are often carcinogenic.[17] While N-Ethylnornicotine is a tertiary amine, degradation or demethylation could yield reactive precursors. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM N-Ethylnornicotine Stock Solution in DMSO
-
Allow the vial of neat N-Ethylnornicotine to equilibrate to room temperature before opening to minimize moisture condensation.
-
In a chemical fume hood, carefully transfer the entire contents of the pre-weighed vial of N-Ethylnornicotine to a volumetric flask.
-
Rinse the original vial multiple times with high-purity DMSO and add the rinses to the volumetric flask to ensure a complete transfer.
-
Add DMSO to the volumetric flask until it is approximately 90% full.
-
Vortex or sonicate the solution until the N-Ethylnornicotine is completely dissolved.
-
Bring the solution to the final volume with DMSO.
-
Aliquot the stock solution into single-use, amber glass or polypropylene vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the N-Ethylnornicotine to identify potential degradation products and assess its stability under various stress conditions.
-
Preparation: Prepare a 1 mg/mL solution of N-Ethylnornicotine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate at 60°C for 24 hours.
-
Photostability: Expose to a calibrated light source as per ICH Q1B guidelines.[18] Include a dark control stored under the same conditions.
-
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for N-Ethylnornicotine in solution.
Caption: Troubleshooting workflow for inconsistent N-Ethylnornicotine results.
References
- Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PubMed Central. (2022-10-13).
- 275254 (R,S)-N-Ethyl nornicotine CAS: 86900-39-2.
- (R,S)-N-Ethylnornicotine | 86900-39-2 - Benchchem.
- Safety Data Sheet - Cayman Chemical. (2025-08-08).
- (R,S)-N-Ethyl Nornicotine - CymitQuimica.
- This compound | CAS 86900-39-2 | SCBT - Santa Cruz Biotechnology.
- The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. (2023-05-01).
- Technical Report 2019 Stability Study Protocol for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products Collabora - CORESTA. (2020-05-13).
- (R,S)-N-Ethyl Nornicotine - LGC Standards.
- Evaluation of Several Minor Alkaloid Levels in Tobacco with Separation of R- and S-Nornicotine - ResearchGate. (2016-01-25).
- Effect of photoperiod and end-of-day light quality on alkaloids and phenolic compounds of tobacco - PubMed.
- Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI.
- (S)-Nornicotine | 494-97-3 | FN26468 - Biosynth.
- Nornicotine - Wikipedia.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- NORNICOTINE, DL-(RG) | 494-97-3 - ChemicalBook. (2025-04-17).
- Metabolic Beta-Hydroxylation and N-oxidation of N'-nitrosonornicotine - PubMed - NIH.
- Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca. (2023-10-25).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals - ResearchGate. (2025-05-14).
- Environmental Factors Affecting the Mineralization of Crop Residues - MDPI.
- (R,S)-N-Ethyl Nornicotine | 86900-39-2 - Sigma-Aldrich.
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 6. biosynth.com [biosynth.com]
- 7. NORNICOTINE, DL-(RG) | 494-97-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of photoperiod and end-of-day light quality on alkaloids and phenolic compounds of tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Environmental Factors Affecting the Mineralization of Crop Residues [mdpi.com]
- 14. coresta.org [coresta.org]
- 15. Metabolic beta-hydroxylation and N-oxidation of N'-nitrosonornicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nornicotine - Wikipedia [en.wikipedia.org]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Mobile Phase for Chiral Chromatography of Nicotine Analogues
Welcome to the technical support center for the chiral chromatography of nicotine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mobile phase optimization for achieving robust and reproducible enantioseparation. Here, we address common challenges and frequently asked questions with in-depth, scientifically grounded explanations and practical, field-proven advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the development of chiral separation methods for nicotine analogues.
Q1: Why is a basic additive, like diethylamine (DEA), often necessary in the mobile phase for separating nicotine enantiomers?
A1: Nicotine and many of its analogues are basic compounds. In normal phase chromatography, these basic analytes can interact strongly with residual acidic silanol groups on the silica surface of the chiral stationary phase (CSP). This secondary interaction is non-enantioselective and can lead to severe peak tailing and poor resolution.
A basic additive, such as DEA or triethylamine (TEA), is introduced into the mobile phase to act as a competitive base.[1] It effectively masks the acidic silanol groups, preventing the analyte from engaging in these undesirable interactions. This suppression of non-specific binding allows the analyte to interact more effectively with the chiral selectors of the stationary phase, leading to improved peak shape and better chiral recognition.[2] Typically, a concentration of 0.1% of a basic additive is sufficient, and it should generally not exceed 0.5%.[1]
Q2: What is the role of the alcohol modifier (e.g., ethanol, isopropanol) in a normal phase mobile phase, and how does changing it affect the separation?
A2: In normal phase chiral chromatography, the mobile phase typically consists of a non-polar solvent (like hexane or heptane) and a polar modifier, which is usually an alcohol. The alcohol modifier plays a crucial role in controlling the retention and selectivity of the separation.[3][4]
-
Controlling Retention Time: Increasing the concentration of the alcohol modifier increases the polarity of the mobile phase, which in turn reduces the retention time of the analytes. Conversely, decreasing the alcohol concentration will increase retention.
-
Impacting Selectivity: Different alcohols (e.g., methanol, ethanol, isopropanol) can have a significant impact on the enantioselectivity (α) and resolution (Rs).[3][4] This is because the alcohol molecules can interact with both the analyte and the chiral stationary phase, subtly altering the conformation of the chiral selector and the way the enantiomers bind to it. Systematic variation in the type and concentration of the alcohol modifier is a key step in method optimization.[3][4] For instance, switching from ethanol to isopropanol can sometimes dramatically improve resolution.
Q3: Can I use reversed-phase chromatography for nicotine analogues? What kind of mobile phase should I start with?
A3: Yes, reversed-phase chromatography is a viable option for the chiral separation of nicotine analogues, particularly with macrocyclic glycopeptide or certain polysaccharide-based CSPs.[5][6] A good starting point for a reversed-phase mobile phase is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer.[7][8]
Ammonium formate and ammonium acetate are common buffers used for this purpose.[6][7][8] The pH of the mobile phase is a critical parameter to optimize, as it affects the ionization state of the basic nicotine analogues and thus their interaction with the stationary phase.[8] For basic analytes, a mobile phase with a higher pH might be beneficial.[8]
Q4: What is Polar Ionic Mode (PIM), and when should I consider it?
A4: Polar Ionic Mode (PIM) is a chromatographic technique that utilizes a polar organic mobile phase, typically methanol or acetonitrile, with the addition of a small amount of acid and base, or a volatile salt like ammonium formate.[7] This mode is particularly useful for ionizable compounds like nicotine analogues and can be used with specific CSPs like those based on macrocyclic glycopeptides.[6][7]
PIM offers several advantages, including good solubility for a wide range of compounds, rapid column equilibration, and compatibility with mass spectrometry due to the use of volatile additives.[7] A typical starting mobile phase for PIM would be methanol with 0.1% (w/v) ammonium formate.[7] The ratio of the acid and base components can then be adjusted to optimize retention and selectivity.[7]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of mobile phases for the chiral separation of nicotine analogues.
Issue 1: Poor or No Chiral Resolution (Rs < 1.5)
If you are observing co-eluting peaks or very poor separation of your nicotine analogue enantiomers, consider the following steps:
Workflow for Improving Resolution:
Caption: A systematic workflow for troubleshooting poor chiral resolution.
Step-by-Step Protocol:
-
Screen Different Alcohol Modifiers: The choice of alcohol can significantly influence selectivity.[3][4] If you started with ethanol, try isopropanol or methanol. The different steric and electronic properties of these alcohols can alter the interactions leading to separation.
-
Vary Alcohol Concentration: Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower concentration will increase retention time and may provide the CSP more opportunity to differentiate between the enantiomers.
-
Introduce or Optimize a Basic Additive: For basic analytes like nicotine analogues, poor peak shape can mask the underlying resolution. If not already present, add 0.1% DEA or TEA to the mobile phase.[1] If an additive is already in use, try a different one (e.g., ethylenediamine) as it can sometimes dramatically improve resolution and peak symmetry.[1]
-
Consider an Acidic Additive: While counterintuitive for a basic analyte, sometimes the addition of a small amount of a volatile acid like trifluoroacetic acid (TFA) or formic acid, in conjunction with a basic additive, can improve peak shape and selectivity.[2] This creates a buffered system on the column surface. Start with a low concentration, for example, 0.1% of each.
-
Re-evaluate the Chiral Stationary Phase (CSP): If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for your specific analogue. Polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide CSPs are generally good starting points for nicotine-like compounds.[5][6][9]
Issue 2: Excessive Peak Tailing
Peak tailing is a common problem when analyzing basic compounds.
Mechanism and Solution Diagram:
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Reducing signal suppression for N-Ethylnornicotine in mass spectrometry
Technical Support Center: N-Ethylnornicotine Analysis
A-Z Guide to Troubleshooting and Eliminating Signal Suppression in LC-MS/MS
Welcome to the technical support center for the analysis of N-Ethylnornicotine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the most persistent challenges in quantitative mass spectrometry: signal suppression. This guide is structured as a series of questions and answers, designed to walk you through diagnosing the problem, understanding its root causes, and implementing robust solutions.
Part 1: Understanding and Diagnosing Signal Suppression
Q1: What is signal suppression and why is it a particular problem for N-Ethylnornicotine?
Answer: Signal suppression, a type of matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of the target analyte, in this case, N-Ethylnornicotine, is reduced.[1][2] This happens when co-eluting components from the sample matrix, such as proteins, salts, or phospholipids, interfere with the ionization process in the mass spectrometer's ion source.[1]
N-Ethylnornicotine, being a polar and basic compound, often requires specific chromatographic conditions that can sometimes lead to poor retention on traditional reversed-phase columns. This can cause it to elute early in the chromatographic run, often in a region where many matrix components, like salts and phospholipids, also elute, leading to significant competition for ionization.[3]
Diagram: Mechanism of Electrospray Ionization (ESI) Suppression. Caption: Competition for charge and droplet surface area in the ESI source.
Q2: How can I confirm that signal suppression is affecting my N-Ethylnornicotine assay?
Answer: The most definitive method is a post-column infusion experiment . This technique helps visualize the exact chromatographic regions where suppression occurs.[1][3]
Another common approach is the post-extraction spike method .[2] Here, you compare the signal of N-Ethylnornicotine in a clean solvent against its signal when spiked into a blank, extracted sample matrix. A lower signal in the matrix confirms suppression.
| Method | Procedure | Outcome | Type |
| Post-Column Infusion | A solution of N-Ethylnornicotine is continuously infused into the mobile phase flow after the LC column. A blank matrix extract is then injected. | A dip in the steady baseline signal of N-Ethylnornicotine indicates the retention time of suppressing matrix components.[1][3] | Qualitative |
| Post-Extraction Spike | Compare the peak area of a standard in neat solvent to the peak area of the same standard spiked into an extracted blank matrix. | Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value < 100% indicates suppression. | Quantitative |
Part 2: Troubleshooting Guide - Mitigation Strategies
Once you've identified signal suppression, the next step is to eliminate or minimize it. The most effective strategies focus on improving the separation between N-Ethylnornicotine and interfering matrix components. This can be approached through sample preparation, chromatography, or a combination of both.
Diagram: Troubleshooting Decision Tree. Caption: A logical workflow for addressing signal suppression.
Q3: Which sample preparation technique is most effective for reducing matrix effects for N-Ethylnornicotine?
Answer: For complex biological matrices like plasma, urine, or tissue homogenates, Solid-Phase Extraction (SPE) is often the most effective technique.[4][5] It provides superior cleanup compared to simpler methods like protein precipitation by selectively isolating the analyte while removing a broader range of interferences.[1][4]
Recommended SPE Protocol (Mixed-Mode Cation Exchange): N-Ethylnornicotine is a basic compound, making mixed-mode cation exchange SPE an ideal choice for high selectivity.
-
Condition: Equilibrate the SPE cartridge (e.g., Bond Elut Certify) with 1 mL of Methanol, followed by 1 mL of deionized water.[6]
-
Equilibrate: Equilibrate with 1 mL of a weak buffer (e.g., 100 mM phosphate buffer, pH 6.0). Do not let the sorbent go dry.[7]
-
Load: Pre-treat the sample (e.g., dilute plasma 1:1 with the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate.
-
Wash 1 (Non-polar interferences): Wash with 1 mL of the equilibration buffer, followed by 1 mL of 1.0 M Acetic Acid.
-
Wash 2 (Polar interferences): Wash with 1 mL of Methanol to remove moderately polar interferences.
-
Elute: Elute N-Ethylnornicotine with 1 mL of a fresh solution of 5% Ammonium Hydroxide in Methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
For food or tobacco product matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be highly effective for extracting tobacco alkaloids.[8][9][10][11][12]
Q4: My signal is still suppressed after sample prep. Can I improve my chromatography?
Answer: Absolutely. If matrix components are still co-eluting with your analyte, chromatographic optimization is the next critical step. For a polar compound like N-Ethylnornicotine, conventional reversed-phase (C18) chromatography can be challenging.
Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase with a high organic mobile phase, which is ideal for retaining and separating polar compounds.[13][14][15][16] This approach inverts the elution order compared to reversed-phase, typically moving polar analytes like N-Ethylnornicotine away from the early-eluting, signal-suppressing matrix components.
| Parameter | Reversed-Phase (C18) | HILIC (e.g., Amide, Silica) | Rationale for N-Ethylnornicotine |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide) | HILIC provides much stronger retention for polar analytes.[14][16] |
| Mobile Phase | High Aqueous (Strong Solvent) | High Organic (Weak Solvent) | The high organic content in HILIC mobile phases can improve ESI efficiency and sensitivity.[17] |
| Elution Order | Polar compounds elute first. | Non-polar compounds elute first. | This moves N-Ethylnornicotine away from the "trash peak" of unretained matrix components. |
| Typical Mobile Phase | Water/Methanol/Acetonitrile with Formic Acid | Acetonitrile/Water with Ammonium Formate or Acetate | Volatile buffers like ammonium formate are MS-friendly and aid in the HILIC partitioning mechanism. |
Q5: I've optimized sample prep and chromatography, but I still see variability. What is the final step for ensuring accurate quantification?
Answer: The gold standard for correcting variability, including signal suppression, is the use of a stable isotope-labeled internal standard (SIL-IS) .[18][19][20][21] A SIL-IS, such as N-Ethylnornicotine-d3, is chemically identical to the analyte but has a different mass.
Why it works: The SIL-IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement.[21] Because the instrument measures the ratio of the analyte to the SIL-IS, any signal fluctuation is canceled out, leading to highly accurate and precise quantification.[22] While a SIL-IS is the best choice, it's crucial to ensure it co-elutes perfectly with the analyte, as even slight retention time shifts can lead to differential matrix effects.[19]
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace . SciSpace. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry Method for Simultaneous Detection of Nine Alkaloids in Tobacco and Tobacco Products by QuEChERS Sample Preparation . PubMed. Available at: [Link]
-
Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method . CORESTA. Available at: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Proteomics & Metabolomics. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . National Institutes of Health (NIH). Available at: [Link]
-
LC/MS Studies . Chair of Analytical Chemistry. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography . Element Lab Solutions. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry . LCGC International. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure . CDC Stacks. Available at: [Link]
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview . MDPI. Available at: [Link]
-
nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry . National Institutes of Health (NIH). Available at: [Link]
-
Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography–Tandem Mass Spectrometry . National Institutes of Health (NIH). Available at: [Link]
-
Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry . ACS Omega. Available at: [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD . MDPI. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples . National Institutes of Health (NIH). Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. Available at: [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds . MtoZ Biolabs. Available at: [Link]
-
Post-interface signal suppression, a phenomenon observed in a single-stage Orbitrap mass spectrometer coupled to an electrospray interfaced liquid chromatograph . PubMed. Available at: [Link]
-
Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview | Request PDF . ResearchGate. Available at: [Link]
-
Solid Phase Extraction (SPE) For Forensic Testing . YouTube. Available at: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . Chromatography Online. Available at: [Link]
-
A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS . National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Gas Chromatography-Mass Spectrometry Method for Simultaneous Detection of Nine Alkaloids in Tobacco and Tobacco Products by QuEChERS Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coresta.org [coresta.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 22. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Ethylnornicotine Synthesis through Design of Experiments
Welcome to the technical support center for the synthesis of N-Ethylnornicotine. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond traditional one-factor-at-a-time (OFAT) experimentation towards a more robust, efficient, and statistically powerful approach using Design of Experiments (DoE). Here, we address common challenges, provide troubleshooting strategies, and offer structured methodologies to optimize your synthetic protocols.
Section 1: Foundational Concepts in N-Ethylnornicotine Synthesis
This section covers fundamental questions regarding the synthesis of N-Ethylnornicotine, a homologue of nicotine.[1][2][3]
Q1: What are the primary synthetic routes for producing N-Ethylnornicotine?
The most common and direct method for synthesizing N-Ethylnornicotine is through the N-alkylation of nornicotine. Nornicotine is a secondary amine and a natural alkaloid found in the tobacco plant, making it a readily available precursor.[4][5] The core transformation involves reacting the secondary amine on the pyrrolidine ring of nornicotine with an ethylating agent in the presence of a base.
While other multi-step enantioselective syntheses exist for producing specific stereoisomers of nornicotine and its derivatives from different starting materials, the direct alkylation of commercially available nornicotine is the most frequent approach for accessing N-Ethylnornicotine.[6][7][8]
dot graph "synthesis_pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Nornicotine [label="Nornicotine\n(Secondary Amine)", fillcolor="#F1F3F4"]; EthylatingAgent [label="Ethylating Agent\n(e.g., Ethyl Iodide)", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#F1F3F4"]; Product [label="N-Ethylnornicotine\n(Tertiary Amine)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideProduct [label="Over-alkylation Product\n(Quaternary Salt)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nornicotine -> Product [label="+ Ethylating Agent\n+ Base\n- Solvent"]; Product -> SideProduct [label="+ Excess Ethylating Agent", style=dashed, color="#EA4335"]; EthylatingAgent -> Product; Base -> Product; } ondot Caption: General reaction scheme for N-alkylation of nornicotine.
Q2: What are the critical challenges encountered during the N-alkylation of nornicotine?
Researchers often face several key challenges:
-
Low Conversion/Yield: The reaction may not proceed to completion, leaving significant amounts of unreacted nornicotine.[9] This can be due to suboptimal reaction conditions, such as an inappropriate choice of base, solvent, or temperature.
-
Over-alkylation: The desired product, N-Ethylnornicotine, is a tertiary amine. It can react further with the ethylating agent to form an undesired quaternary ammonium salt. This is a common side reaction in N-alkylation of amines.[10][11]
-
Side-Product Formation: Depending on the base and solvent system, elimination reactions of the alkyl halide can occur, reducing the availability of the ethylating agent.[11]
-
Purification Difficulties: Separating the desired product from unreacted starting material, the over-alkylation product, and inorganic salts from the base can be challenging, often requiring chromatographic methods.[9]
Section 2: Implementing Design of Experiments (DoE) for Optimization
To overcome the challenges mentioned above, a systematic approach is necessary. Design of Experiments (DoE) is a powerful statistical tool for efficiently exploring the relationships between multiple process variables (factors) and the resulting outcomes (responses).[12]
Q3: Why is DoE more effective than the One-Factor-At-a-Time (OFAT) approach?
The traditional OFAT method, where one variable is changed while others are held constant, is inefficient and often fails to identify the true optimal conditions. This is because it cannot detect interactions between factors. For example, the optimal temperature might be different depending on the solvent used. DoE, by varying multiple factors simultaneously in a structured way, can identify these crucial interactions and map a "design space" where the process consistently meets quality targets.[13] Machine learning-driven optimization is also emerging as a powerful alternative to traditional DoE methodologies for finding global optimal conditions more efficiently.[14]
Q4: What are the key factors and responses to consider for optimizing N-Ethylnornicotine synthesis?
Identifying the correct factors and responses is the first critical step in designing your experiment.
| Category | Examples | Rationale |
| Factors (Inputs) | Reagent Stoichiometry: Molar ratio of ethylating agent to nornicotine. | A key parameter to control conversion while minimizing over-alkylation.[10] |
| Base: Type (e.g., K₂CO₃, NaH, DIPEA) and equivalents. | The base's strength and solubility affect the deprotonation of nornicotine and potential side reactions.[11] | |
| Solvent: Type (e.g., Acetonitrile, DMF, Toluene). | Solvent polarity and boiling point influence reaction kinetics and solubility of reagents.[9] | |
| Temperature (°C): Reaction temperature. | Affects reaction rate but can also increase the rate of side reactions if too high. | |
| Catalyst: Type and loading of Phase-Transfer Catalyst (PTC), if used. | A PTC like tetrabutylammonium bromide (TBAB) can significantly enhance reaction rates in biphasic systems.[15][16] | |
| Responses (Outputs) | Yield (%): Percentage of the theoretical maximum product obtained. | The primary measure of reaction efficiency. |
| Purity (%): Area percentage of the product peak in an analytical chromatogram (e.g., HPLC, GC). | A critical quality attribute (CQA) for the final product. | |
| Impurity Profile: Levels of key impurities (e.g., unreacted nornicotine, quaternary salt). | Important for understanding reaction selectivity and downstream purification needs. |
Q5: How do I select the appropriate DoE model?
The choice of model depends on your objective:
-
Screening Designs (e.g., Plackett-Burman, Fractional Factorial): Use these when you have many factors (5+) and want to identify the vital few that have the most significant impact on your responses. These designs use a minimal number of experimental runs.[17]
-
Optimization and Response Surface Designs (e.g., Box-Behnken, Central Composite): Once you have identified the critical factors (2-4), use these more detailed designs to find the optimal settings and understand complex relationships, including quadratic effects.[17]
Section 3: Troubleshooting Guide & FAQs
This section provides direct answers to specific problems you might encounter during your experiments, framed within a DoE context.
Problem Area: Low Yield & Poor Conversion
Q6: My reaction has stalled with significant unreacted nornicotine remaining. What factors should I investigate in a DoE to improve conversion?
Low conversion is often a result of insufficient reactivity. A screening DoE could efficiently test the following factors:
-
Factor A: Base Strength/Type: Compare a mild inorganic base (K₂CO₃) with a stronger organic base (e.g., DBU) or a hydride base (NaH). The issue could be incomplete deprotonation of the nornicotine.
-
Factor B: Temperature: Investigate a wider range, for example, from room temperature up to the reflux temperature of the solvent.
-
Factor C: Ethylating Agent Reactivity: Compare a less reactive agent like ethyl bromide with a more reactive one like ethyl iodide. Leaving group ability (I⁻ > Br⁻) plays a significant role.
-
Factor D: Solvent Polarity: Test a polar aprotic solvent (DMF, Acetonitrile) versus a less polar one (Toluene). The solvent must be able to dissolve the reactants to a sufficient degree. Using a Phase-Transfer Catalyst (PTC) can be particularly useful for improving reactivity in systems with inorganic bases and less polar organic solvents.[15]
dot graph "troubleshooting_yield" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ondot Caption: A logical workflow for troubleshooting low reaction conversion.
Problem Area: Poor Selectivity & Impurity Formation
Q7: I am achieving high conversion, but I see a significant amount of a second product identified as the N,N-diethyl-pyrrolidinium salt. How can I optimize for selectivity?
This is a classic case of over-alkylation. The key is to find conditions where the primary alkylation is fast, but the secondary (quaternization) reaction is slow. An optimization DoE (e.g., Box-Behnken) would be ideal here.
-
Critical Factor: Stoichiometry. This is likely the most significant factor. Investigate a range from a slight deficit to a slight excess of the ethylating agent (e.g., 0.9 to 1.2 equivalents).
-
Interaction with Temperature: Run the reaction at a lower temperature. While this may slow the primary reaction, it will likely slow the over-alkylation reaction even more, thus improving selectivity.
-
Method of Addition: Consider slow, controlled addition of the ethylating agent to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step. This can be included as a categorical factor in your DoE.
Problem Area: Analytical & Characterization
Q8: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
A multi-pronged analytical approach is essential for robust process development.
-
Reaction Monitoring & Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique. A reversed-phase C18 column with a mobile phase of buffered acetonitrile/water is a good starting point.[18] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying volatile components like nornicotine and N-Ethylnornicotine.[19]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required to unambiguously confirm the structure of the final product and identify impurities.
-
Enantiomeric Purity: If you are starting with an enantiomerically pure nornicotine, you must verify that the stereocenter is not compromised. Chiral HPLC is the standard method for determining enantiomeric excess (ee).[18][20]
| Analytical Method | Purpose | Typical Parameters |
| HPLC-UV | Quantify yield, purity, and key impurities. | Column: C18, 5 µm; Mobile Phase: Gradient of Acetonitrile and Ammonium Acetate buffer; Detection: 254 nm.[18][19] |
| GC-MS | Identify and quantify volatile components. | Column: Capillary column (e.g., DB-5ms); Detection: Mass Spectrometry (MS) for identification.[19] |
| NMR (¹H, ¹³C) | Unambiguous structural confirmation. | Solvent: CDCl₃ or D₂O; Analyze characteristic shifts for the ethyl group and pyrrolidine protons.[18] |
| Chiral HPLC | Determine enantiomeric excess (ee). | Column: Chiral Stationary Phase (CSP); Mobile Phase: Hexane/Ethanol mixture.[20] |
| LC-MS/MS | Trace-level impurity analysis (e.g., nitrosamines). | Highly sensitive method for detecting potential genotoxic impurities like N-nitrosonornicotine.[21][22] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Ethylation of Nornicotine
This is a representative starting point. Conditions should be optimized using a DoE approach.
-
To a stirred solution of nornicotine (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol) is added a base (e.g., anhydrous K₂CO₃, 2.0 eq).
-
The ethylating agent (e.g., ethyl iodide, 1.1 eq) is added to the suspension.
-
The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred for a specified time (e.g., 12-24 hours), monitoring by HPLC or TLC.
-
Upon completion, the reaction is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified, typically by column chromatography on silica gel, to afford pure N-Ethylnornicotine.
Protocol 2: Setting up a Screening DoE (2-Level Factorial Design)
Objective: To identify which of four factors (Temperature, Base Equivalents, Solvent, and Ethylating Agent) has the most significant effect on yield and purity.
-
Define Factors and Levels:
-
A: Temperature (°C): 40 (-1), 80 (+1)
-
B: Base Eq.: 1.5 (-1), 3.0 (+1)
-
C: Solvent: Acetonitrile (-1), DMF (+1)
-
D: Agent: Ethyl Bromide (-1), Ethyl Iodide (+1)
-
-
Generate Design Matrix: Use statistical software to generate a full or fractional factorial design. A full 2⁴ factorial design requires 16 runs.
-
Execute Experiments: Run all 16 experiments in a randomized order to prevent systematic bias.
-
Analyze Results: Input the responses (yield, purity) for each run into the software. Analyze the main effects and interaction plots to determine which factors are statistically significant.
dot graph "doe_workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} ondot Caption: A typical workflow for process optimization using DoE.
References
- ACS GCI Pharmaceutical Roundtable. (2026).
-
Selva, M., Tundo, P., & Perosa, A. (n.d.). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. (2025). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
-
Loupy, A., & Chatti, S. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
Al-Qahtani, M. H., & Shinde, S. S. (2018). Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine. NIH National Center for Biotechnology Information. [Link]
-
Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples (Presentation). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Design of Experiments. [Link]
-
Zheng, G., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. [Link]
-
Son, Y., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. MDPI. [Link]
-
Montgomery, D.C. (1997). Design and Analysis of Experiments (4th ed.). Wiley. [Link]
-
ResearchGate. (2025). (PDF) A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. [Link]
-
Deo, N. M., & Crooks, P. A. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. PubMed. [Link]
-
Beni, Y. T., & Wever, W. (2019). N-Dealkylation of Amines. NIH National Center for Biotechnology Information. [Link]
-
Jankowiak, A., et al. (2023). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
-
ResearchGate. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. [Link]
-
NIH National Center for Biotechnology Information. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]
-
Politis, S. N., et al. (2017). Design of experiments (DoE) in pharmaceutical development. PubMed. [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
-
University of Tartu. (n.d.). ValChrom DoE. [Link]
-
Chemdad. (n.d.). (R,S)-N-Ethylnornicotine. [Link]
-
ResearchGate. (2024). (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Taylor & Francis. (n.d.). Nornicotine – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Nornicotine. [Link]
-
NIH National Center for Biotechnology Information. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Nornicotine - Wikipedia [en.wikipedia.org]
- 6. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. Design of experiments (DoE) in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. ValChrom DoE [valchrom.ut.ee]
- 18. This compound | 86900-39-2 | Benchchem [benchchem.com]
- 19. reynoldsscience.com [reynoldsscience.com]
- 20. reynoldsscience.com [reynoldsscience.com]
- 21. Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Pharmacological Assessment of (R)- and (S)-Nicotine: A Guide for Researchers
This guide provides an in-depth comparison of the pharmacological potency of the two enantiomers of nicotine, (R)-nicotine and (S)-nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective interactions of these molecules with nicotinic acetylcholine receptors (nAChRs), their differential metabolism, and the functional consequences of these differences. The information presented herein is supported by experimental data from authoritative sources to ensure scientific integrity and to provide a robust resource for the scientific community.
The Critical Role of Stereochemistry in Nicotine's Pharmacology
Nicotine, a chiral alkaloid, exists as two stereoisomers, (S)-nicotine and (R)-nicotine, which are non-superimposable mirror images of each other. In nature, particularly in the tobacco plant, nicotine is found almost exclusively as the (S)-enantiomer[1]. However, synthetic nicotine production can result in a racemic mixture containing equal parts (R)- and (S)-nicotine. This distinction is of paramount importance in pharmacology, as the three-dimensional structure of a molecule dictates its interaction with biological targets, leading to significant differences in potency and effect.
The profound impact of stereochemistry on the biological effects of nicotine is well-established. The (S)-enantiomer is considerably more potent than the (R)-enantiomer in most biological assays. This guide will explore the experimental evidence that substantiates this difference in potency, providing a detailed comparison of their receptor binding affinities, functional activities, and metabolic fates.
Comparative Analysis of Receptor Binding and Functional Potency
The primary molecular targets of nicotine are the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems. The differential potency of (S)- and (R)-nicotine is most evident in their interactions with these receptors.
Receptor Binding Affinity
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as (R)- or (S)-nicotine, to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.
Studies have consistently shown that (S)-nicotine has a significantly higher affinity for various nAChR subtypes compared to (R)-nicotine. For the α4β2 nAChR, the most abundant subtype in the brain and a key mediator of nicotine's addictive properties, (S)-nicotine exhibits a Ki in the low nanomolar range, indicating very high affinity. In contrast, the Ki for (R)-nicotine at this subtype is substantially higher, indicating weaker binding.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| (S)-Nicotine | α4β2 | 0.7 ± 0.1 | [2] |
| (R)-Nicotine | α4β2 | ~10-fold lower affinity than (S)-nicotine | |
| (S)-Nicotine | α7 | 1,800 ± 300 | [2] |
| (R)-Nicotine | α7 | ~similar or slightly higher affinity than (S)-nicotine |
Note: The table presents a summary of available data. Direct comparative studies for all subtypes are not always available in a single source.
Functional Potency
Beyond binding affinity, the functional potency of a compound is determined by its ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.
Functional assays, such as electrophysiology and neurotransmitter release assays, have demonstrated the superior potency of (S)-nicotine. For instance, in studies measuring the activation of nAChRs expressed in cell lines, (S)-nicotine consistently shows a lower EC50 value for inducing ion currents compared to (R)-nicotine.
| Compound | nAChR Subtype | EC50 (nM) | Reference |
| (-)-Nicotine | α4β2 | 19.44 ± 1.02 | [3] |
| (-)-Nicotine | α3β4 | 733.3 ± 146.5 | [3] |
| (-)-Nicotine | α6/β2β3 | 28.34 ± 1.62 | [3] |
Note: The table shows EC50 values for (-)-nicotine, which is the (S)-enantiomer. Data for the direct comparison of EC50 values for (R)- and (S)-nicotine across a range of subtypes in the same study can be limited.
One of the key downstream effects of nAChR activation in the brain is the release of neurotransmitters, particularly dopamine in the mesolimbic pathway, which is central to the rewarding effects of nicotine. Studies have shown that (S)-nicotine is significantly more potent at inducing dopamine release than (R)-nicotine.
Stereoselective Metabolism of Nicotine Enantiomers
The pharmacological profile of a drug is not only determined by its interaction with its target but also by its metabolic fate. The primary enzyme responsible for the metabolism of nicotine is cytochrome P450 2A6 (CYP2A6), located mainly in the liver[4][5][6][7][8]. This enzyme exhibits stereoselectivity in its metabolism of the nicotine enantiomers.
(S)-Nicotine is primarily metabolized by CYP2A6 to cotinine. The rate of this metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2A6 gene[4][6][8]. In contrast, the metabolism of (R)-nicotine is less well-characterized in humans but is known to differ from that of (S)-nicotine. This differential metabolism can lead to variations in the duration and intensity of the pharmacological effects of each enantiomer.
Experimental Protocols for Assessing Pharmacological Potency
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to compare the pharmacological potency of (R)- and (S)-nicotine.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the Ki of (R)- and (S)-nicotine for a specific nAChR subtype expressed in a cell line or present in brain tissue homogenates.
Materials:
-
Cell membranes or brain tissue homogenate expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).
-
(R)-nicotine and (S)-nicotine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a non-radioactive ligand like unlabeled nicotine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of (R)- and (S)-nicotine in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes/tissue homogenate, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or a concentration of (R)- or (S)-nicotine.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay for nAChR Functional Potency
This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells to measure the functional activation of nAChRs by (R)- and (S)-nicotine.
Materials:
-
Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest.
-
Recording solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
(R)-nicotine and (S)-nicotine solutions of varying concentrations.
-
Electrophysiology rig with amplifier, electrodes, and data acquisition system.
Procedure:
-
Cell Preparation: Prepare and mount the oocyte or cultured cell in the recording chamber.
-
Electrode Placement: For TEVC, impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording). For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply increasing concentrations of (R)- or (S)-nicotine to the cell via a perfusion system.
-
Current Recording: Record the inward current elicited by the activation of the nAChRs at each agonist concentration.
-
Data Analysis: Measure the peak current response at each concentration. Normalize the responses to the maximum response observed. Plot the normalized current against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
Dopamine Release Assay
This protocol describes an in vitro method to measure dopamine release from rat striatal slices or synaptosomes induced by (R)- and (S)-nicotine.
Materials:
-
Freshly prepared rat striatal slices or synaptosomes.
-
Artificial cerebrospinal fluid (aCSF) or a suitable buffer.
-
[³H]dopamine for preloading.
-
(R)-nicotine and (S)-nicotine solutions of varying concentrations.
-
Perfusion system or superfusion chambers.
-
Scintillation counter.
Procedure:
-
Preloading: Incubate the striatal slices or synaptosomes with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.
-
Washing: Wash the tissue to remove excess extracellular [³H]dopamine.
-
Superfusion: Place the loaded tissue in superfusion chambers and continuously perfuse with buffer to establish a stable baseline of [³H]dopamine release.
-
Stimulation: Switch the perfusion medium to one containing a specific concentration of (R)- or (S)-nicotine for a defined period.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [³H]dopamine released.
-
Data Analysis: Express the nicotine-evoked release as a percentage of the total [³H]dopamine content in the tissue. Compare the dose-response curves for (R)- and (S)-nicotine to determine their relative potencies (EC50 values) for inducing dopamine release.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key processes.
Caption: Differential binding and activation of nAChRs by (S)- and (R)-nicotine.
Caption: A streamlined workflow for comparing the pharmacological potency of nicotine enantiomers.
Conclusion
The evidence overwhelmingly indicates that (S)-nicotine is the more pharmacologically potent enantiomer compared to (R)-nicotine. This difference is rooted in its higher affinity for and greater efficacy at key nAChR subtypes, leading to more robust downstream effects such as dopamine release. The stereoselective nature of nicotine's interaction with its biological targets and its subsequent metabolism underscores the critical importance of considering chirality in drug design and development. For researchers in the field, a thorough understanding of these differences is essential for interpreting experimental data accurately and for the rational design of novel therapeutic agents targeting the nicotinic cholinergic system.
References
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). ACS Omega. [Link]
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022). PLoS ONE. [Link]
-
CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. (2025). Allied Academies. [Link]
-
CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. (2006). Clinical Pharmacology & Therapeutics. [Link]
-
Nicotine metabolism and its association with CYP2A6 genotype among Indigenous people in Alaska who smoke. (2022). Clinical and Translational Science. [Link]
-
Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers. (2021). Nicotine & Tobacco Research. [Link]
-
Hepatic CYP2A6 levels and nicotine metabolism: Impact of genetic, physiologic, environmental, and epigenetic factors. (2014). Drug Metabolism and Disposition. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. CYP2A6 genotype and the metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic CYP2A6 levels and nicotine metabolism: Impact of genetic, physiologic, environmental, and epigenetic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine metabolism and its association with CYP2A6 genotype among Indigenous people in Alaska who smoke - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Nicotine Metabolite Analysis
This guide provides an in-depth technical comparison and cross-validation framework for two cornerstone analytical techniques in tobacco exposure assessment: High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, clinical chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and defensible analytical workflow.
The Analytical Imperative: Why Quantify Nicotine Metabolites?
Nicotine, the primary psychoactive alkaloid in tobacco, is characterized by a short biological half-life of approximately two hours. This makes it a poor biomarker for assessing cumulative tobacco exposure. Consequently, analytical focus shifts to its primary metabolites, which offer a more integrated picture of exposure. The two most significant metabolites are:
-
Cotinine (COT): The major proximate metabolite of nicotine, with a much longer half-life of 16-20 hours, making it the gold-standard biomarker for determining tobacco use status.[1]
-
trans-3'-Hydroxycotinine (OH-COT): The most abundant urinary metabolite of nicotine.[2] The ratio of OH-COT to COT is widely used as a biomarker for the rate of nicotine metabolism, which has implications for smoking cessation therapy effectiveness.[3]
Accurate and reliable quantification of these metabolites in biological matrices such as urine, plasma, and saliva is critical for clinical diagnostics, toxicological studies, and public health research. The choice between HPLC and GC-MS is often dictated by sample volume, required sensitivity, desired throughput, and the specific metabolites of interest. Cross-validation ensures that data from either method is consistent and interchangeable.
All bioanalytical method validation should be grounded in the principles outlined by regulatory bodies to ensure data integrity. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance, harmonized internationally through the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[4][5][6][7] These frameworks establish the required parameters for validation, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5]
A Tale of Two Techniques: Fundamental Principles
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For nicotine metabolites, Reverse-Phase HPLC (RP-HPLC) is standard, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Causality: This technique is exceptionally well-suited for polar and thermally labile compounds like OH-COT and their glucuronide conjugates. Because the analysis occurs in the liquid phase at or near ambient temperature, there is minimal risk of thermal degradation. When coupled with tandem mass spectrometry (LC-MS/MS), it offers unparalleled sensitivity and specificity, allowing for the direct analysis of a wide range of metabolites without chemical modification.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds in the vapor phase. Analytes are volatilized and swept by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.
-
Causality: GC-MS provides exceptional chromatographic resolution and is a highly robust and specific technique. However, its primary requirement is that analytes must be volatile and thermally stable. While nicotine and cotinine can be analyzed directly, more polar metabolites like OH-COT require a chemical derivatization step to increase their volatility and thermal stability.[2] This adds a step to sample preparation but is essential for successful analysis.
Experimental Workflows: From Sample to Signal
A robust analytical method begins with meticulous sample preparation. The goal is to isolate the analytes of interest from complex biological matrices (e.g., plasma, urine) while minimizing interferences.[7]
Universal Sample Preparation: Extraction
Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are common, high-throughput techniques for cleaning up biological samples.[11][12]
Protocol: Supported Liquid Extraction (SLE) for Plasma/Urine
-
Pre-treatment: To measure total metabolite concentration (free + conjugated), samples are first subjected to enzymatic hydrolysis using β-glucuronidase to cleave the glucuronide moieties.[2][13] For "free" concentrations, this step is omitted.
-
Sample Dilution & Alkalinization: Combine 100 µL of the sample (hydrolyzed or native) with 10 µL of an internal standard solution (e.g., deuterated analogs like cotinine-d3) and 200 µL of a basic solution like 0.25% ammonia.[11] Basification ensures that the amine-containing analytes are in their free-base, less polar form, enhancing extraction efficiency into an organic solvent.
-
Loading: Load the pre-treated sample onto an ISOLUTE® SLE+ plate or column.[11] Allow the sample to absorb into the diatomaceous earth support for 5 minutes.
-
Elution: Add the elution solvent, typically a mixture like dichloromethane:isopropanol (95:5, v/v), and allow it to flow through the support under gravity.[11] This selectively elutes the analytes while leaving behind polar matrix components like salts and proteins.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the subsequent chromatographic analysis (e.g., 10:90 methanol:water for HPLC).[11]
HPLC-MS/MS Analysis
This method is ideal for its simplicity post-extraction, requiring no further chemical modification.
Protocol: HPLC-MS/MS
-
Chromatographic System: A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase column, such as a Phenomenex Luna C18 or equivalent.[9]
-
Mobile Phase: A binary gradient system is common.
-
Gradient Program: A typical gradient might run from 80% A to 100% B over several minutes to resolve the analytes.[8]
-
MS/MS Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.[10] This involves selecting a precursor ion for each analyte in the first quadrupole, fragmenting it, and monitoring a specific product ion in the third quadrupole.
-
Example MRM Transitions:
-
GC-MS Analysis
This workflow requires an additional derivatization step to prepare polar analytes for the gas phase.
Protocol: GC-MS
-
Derivatization: After the drying step in sample preparation, add a silylating agent such as bis(trimethylsilyl)acetamide (BSA) to the dried extract.[2] Heat the mixture (e.g., 60-80°C) to facilitate the reaction. This process replaces active hydrogen atoms on polar functional groups (like the hydroxyl group on OH-COT) with a non-polar trimethylsilyl (TMS) group, increasing volatility.
-
Chromatographic System: A Gas Chromatograph with a mass selective detector.
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms.
-
Carrier Gas: Helium.[14]
-
Oven Program: A temperature gradient is used to separate the compounds. An example program starts at 80°C and ramps up to a higher temperature.[14]
-
MS Detection:
-
Ionization: Electron Ionization (EI) is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis, where the detector is set to monitor only a few specific mass-to-charge ratio (m/z) ions characteristic of each analyte, increasing sensitivity compared to a full scan.[1][2]
-
Performance Data & Cross-Validation
The ultimate measure of a method's utility is its performance, assessed through rigorous validation. Below is a comparative summary of typical performance parameters for both methods based on published literature.
| Validation Parameter | HPLC-MS/MS | GC-MS | Rationale & Insights |
| Specificity | Excellent (MRM) | Excellent (SIM) | Both techniques are highly specific due to the use of mass spectrometry. MRM in LC-MS/MS provides an extra layer of specificity (precursor/product ion pair) over SIM in GC-MS. |
| Linearity (R²) | > 0.99[15][16] | > 0.99[1][17] | Both methods demonstrate excellent linearity over a wide concentration range, essential for accurate quantification from light to heavy smokers. |
| LOD (ng/mL) - Cotinine | 0.02 - 1.59[15][16] | 0.06 - 0.8[1][17] | Both methods offer superb sensitivity, capable of detecting passive smoke exposure. LC-MS/MS often achieves slightly lower detection limits.[15][16] |
| LOQ (ng/mL) - Cotinine | 0.05 - 1.5[9][15] | 10 (urine)[1], 20 (urine)[2] | The Lower Limit of Quantitation (LOQ) is the key metric for sensitivity. LC-MS/MS generally provides lower LOQs, making it superior for studies involving very low-level exposure.[8][9][15] |
| Accuracy (% Bias) | Typically < 15%[16][18] | Typically < 15%[1] | Both methods, when properly validated, yield highly accurate results that are close to the true value. |
| Precision (%RSD) | < 15%[16][18] | < 10%[1][2][17] | Both methods are highly precise. The additional derivatization step in GC-MS can potentially introduce variability if not carefully controlled. |
| Throughput | Higher | Lower | LC-MS/MS workflows are generally faster as they do not require the heating/cooling cycles of a GC oven program or the offline derivatization step, making them more suitable for large-scale studies. |
| Derivatization Required | No | Yes (for OH-COT) | This is a major point of differentiation. The absence of derivatization simplifies the LC-MS/MS workflow, reducing potential sources of error and saving time. |
The Cross-Validation Process
Once both methods are fully validated independently, cross-validation is performed by analyzing a single set of real-world samples (e.g., n=20-40) spanning the expected concentration range with both techniques.
-
Data Comparison: The concentration values obtained from HPLC-MS/MS are plotted against the values from GC-MS.
-
Statistical Analysis: A correlation analysis (e.g., Pearson or Spearman) is performed. An R² value > 0.95 is typically desired.
-
Bias Assessment: The mean difference or percentage bias between the two methods is calculated. The results should agree within a predefined acceptance criterion (e.g., ±20%).
Successful cross-validation demonstrates that the two methods produce comparable data, providing confidence in the interchangeability of the techniques and the integrity of historical data if a laboratory transitions from one method to the other.
Conclusion & Expert Recommendations
Both HPLC-MS/MS and GC-MS are powerful, reliable, and specific techniques for the quantification of nicotine metabolites. The choice between them is a strategic one based on laboratory goals.
-
Choose HPLC-MS/MS for:
-
High-throughput screening: Its compatibility with 96-well plate formats and the absence of a derivatization step make it the superior choice for large clinical or epidemiological studies.
-
Analysis of a broad metabolite profile: It can easily handle polar, non-volatile, and thermally sensitive metabolites, including glucuronide conjugates, in a single run.
-
Maximum sensitivity: It often provides the lowest limits of detection and quantification, which is crucial for studies on passive smoking or in matrices with low concentrations.[8][9]
-
-
Choose GC-MS for:
-
Confirmatory analysis: Its excellent chromatographic resolution and extensive, standardized mass spectral libraries make it a gold-standard confirmatory method.
-
Laboratories with existing GC-MS expertise: It remains a cost-effective and highly reliable workhorse for targeted analysis of nicotine and cotinine.
-
When the highest resolution is needed: For complex separations where isomeric specificity is paramount, the high efficiency of capillary GC columns can be an advantage.
-
Ultimately, the cross-validation of these two orthogonal methods provides the highest level of confidence in analytical results, creating a self-validating system that ensures data is robust, reproducible, and defensible under the strictest scientific and regulatory scrutiny.
References
- FDA. (n.d.). Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Palma-Carlos, S., et al. (2014). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. Biomedical Chromatography. Retrieved from [Link]
- Dural, E., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. International Journal for Research in Applied Science and Engineering Technology.
-
Norlab. (n.d.). Extraction of Nicotine and Metabolites from Urine, Serum, Plasma, Whole Blood. Norlab. Retrieved from [Link]
-
Nakajima, M., et al. (1999). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Clinical Chemistry. Retrieved from [Link]
-
Nakajima, M., et al. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Health Science. Retrieved from [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. Retrieved from [Link]
-
El-Shahawy, G. A., et al. (2018). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Benowitz, N. L., et al. (2002). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Nicotine & Tobacco Research. Retrieved from [Link]
-
Gray, T. R., et al. (2009). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison with Other Methods Using HPLC-PDA and GC-MS. Retrieved from [Link]
-
Al-Tamrah, S. A., et al. (2019). A Single-Step Extraction Method for the Determination of Nicotine and Cotinine in Jordanian Smokers' Blood and Urine Samples by RP-HPLC and GC-MS. Journal of Chromatographic Science. Retrieved from [Link]
-
Morehead State University Digital Archives. (n.d.). Quantification of Nicotine using High-Performance Liquid Chromatography & Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
El-Kersh, M. A., et al. (2022). Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products. AKJournals. Retrieved from [Link]
-
National Institutes of Health. (2021). Protocol - Nicotine Metabolite Ratio - Serum and Saliva. PhenX Toolkit. Retrieved from [Link]
-
Uddin, S., & Al-Rashidi, M. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules. Retrieved from [Link]
-
Yilmaz, M., et al. (2025). Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples. Biomedical Chromatography. Retrieved from [Link]
-
Studzińska, S., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules. Retrieved from [Link]
-
Al-Limoon, O. A., et al. (2020). Simple HPLC method for rapid quantification of nicotine content in e-cigarettes liquids. Heliyon. Retrieved from [Link]
-
Palazzolo, D., et al. (2019). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. Semantic Scholar. Retrieved from [Link]
-
Studzińska, S., et al. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules. Retrieved from [Link]
-
Dural, E., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. Retrieved from [Link]
-
Florek, E., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine [pubmed.ncbi.nlm.nih.gov]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. norlab.com [norlab.com]
- 12. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 15. mdpi.com [mdpi.com]
- 16. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Ethylnornicotine and Nornicotine Metabolism: A Guide for Researchers
This guide provides a detailed comparative analysis of the metabolism of nornicotine and a speculative exploration of the metabolic fate of N-Ethylnornicotine. For drug development professionals and researchers in pharmacology and toxicology, understanding the metabolic pathways of nicotine analogs is critical for evaluating their pharmacokinetic profiles, potential toxicity, and pharmacological activity. While nornicotine's metabolism is well-documented, data on N-Ethylnornicotine is scarce. This guide, therefore, juxtaposes the established metabolic pathways of nornicotine with a predictive analysis of N-Ethylnornicotine metabolism, grounded in established principles of xenobiotic biotransformation.
Introduction to Nornicotine and N-Ethylnornicotine
Nornicotine is a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco.[1][2] It is pharmacologically active and serves as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2] N-Ethylnornicotine, a synthetic compound, is an N-alkylated analog of nornicotine. While not extensively studied, its structural similarity to nornicotine and nicotine suggests it would be a substrate for similar metabolic enzymes. Understanding the metabolic nuances between these two compounds is crucial for predicting their in vivo behavior and potential physiological effects.
Comparative Metabolic Pathways
The metabolism of both nornicotine and, hypothetically, N-Ethylnornicotine is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the phase I metabolism of a vast array of xenobiotics.[1][3][4]
Nornicotine Metabolism: An Established Pathway
The biotransformation of nornicotine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The key metabolic pathways include:
-
Oxidation: The pyrrolidine ring of nornicotine can be oxidized to form several metabolites. One major pathway involves the formation of norcotinine, catalyzed by a soluble enzyme.[5] Additionally, microsomal preparations can produce isomeric pyrrolines, myosmine, and 2-(3-pyridyl)-1(5)-pyrroline.[5]
-
N-Nitrosation: A critical and concerning metabolic route for nornicotine is its conversion to the potent carcinogen N'-nitrosonornicotine (NNN).[1][2] This process can occur endogenously and during tobacco curing.
-
Enzymatic Involvement: While the specific enzymes for all nornicotine metabolic steps are not fully elucidated, CYP enzymes, particularly CYP2A6, which is heavily involved in nicotine metabolism, are implicated.[1][4][6]
N-Ethylnornicotine Metabolism: A Predictive Analysis
-
N-De-ethylation: The most probable initial metabolic step for N-Ethylnornicotine is the removal of the ethyl group from the pyrrolidine nitrogen. This reaction, analogous to the N-demethylation of nicotine to nornicotine, would be catalyzed by CYP enzymes, likely CYP2A6, and would yield nornicotine.
-
Oxidation of the Ethyl Group: Alternatively, the ethyl group itself could be a site for oxidation, leading to the formation of N-(hydroxyethyl)nornicotine. This hydroxylated metabolite could then undergo further oxidation or conjugation.
-
Ring Oxidation: Similar to nornicotine, the pyrrolidine and pyridine rings of N-Ethylnornicotine are susceptible to oxidation, leading to a variety of hydroxylated and lactam metabolites.
-
Conjugation: The primary and secondary metabolites of N-Ethylnornicotine containing hydroxyl groups could undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
The following diagram illustrates the established metabolic pathways of nornicotine and the predicted pathways for N-Ethylnornicotine.
Caption: Comparative metabolic pathways of nornicotine and predicted pathways for N-Ethylnornicotine.
Quantitative Comparison of Metabolism
Due to the lack of experimental data for N-Ethylnornicotine, a direct quantitative comparison is not possible. However, we can present the known quantitative aspects of nornicotine metabolism and propose expected differences for N-Ethylnornicotine.
| Feature | Nornicotine | Predicted for N-Ethylnornicotine | Rationale for Prediction |
| Primary Metabolites | Norcotinine, Myosmine, NNN[2][5] | Nornicotine, N-(Hydroxyethyl)nornicotine, Oxidized ring metabolites | Based on typical N-dealkylation and oxidation reactions for similar structures. |
| Key Enzymes | CYP enzymes (e.g., CYP2A6), soluble enzymes[5][6] | Likely CYP enzymes, particularly CYP2A6 | The ethyl group is a likely target for CYP-mediated oxidation and dealkylation. |
| Rate of Metabolism | Variable, influenced by genetic polymorphisms in CYP enzymes.[1] | Potentially slower than nornicotine's subsequent metabolism. | The initial N-de-ethylation step may be rate-limiting compared to the direct oxidation of nornicotine. The bulkier ethyl group might also affect enzyme binding affinity. |
| Formation of Carcinogens | Precursor to N'-nitrosonornicotine (NNN).[1][2] | Indirectly, through its metabolism to nornicotine. | If N-de-ethylation is a significant pathway, N-Ethylnornicotine would contribute to the nornicotine pool available for nitrosation. |
Experimental Protocols for Comparative Metabolic Analysis
To validate the predicted metabolic pathways of N-Ethylnornicotine and directly compare its metabolic profile to that of nornicotine, a series of in vitro experiments can be conducted.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to investigate the metabolism of a test compound using HLM, which are rich in CYP enzymes.
Objective: To identify and quantify the metabolites of N-Ethylnornicotine and nornicotine and to determine the kinetic parameters of their metabolism.
Materials:
-
N-Ethylnornicotine and nornicotine
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)
-
LC-MS/MS system
Methodology:
-
Incubation Preparation:
-
Prepare a stock solution of N-Ethylnornicotine and nornicotine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-warm the HLM suspension and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the substrate (N-Ethylnornicotine or nornicotine) to the pre-warmed incubation mixture. The final concentration of the substrate should be varied to determine kinetic parameters (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Course Analysis:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent compound and its metabolites.
-
Metabolite identification can be performed using high-resolution mass spectrometry to determine the accurate mass and fragmentation patterns.
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound and the formation of metabolites over time.
-
Determine the kinetic parameters (Km and Vmax) for the metabolism of each compound by fitting the data to the Michaelis-Menten equation.
The following diagram illustrates the experimental workflow for the in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism analysis.
Conclusion
This guide provides a comprehensive overview of nornicotine metabolism and a predictive framework for the metabolic fate of N-Ethylnornicotine. While the metabolism of nornicotine is well-characterized, further experimental studies, such as the in vitro protocol described herein, are essential to elucidate the precise metabolic pathways of N-Ethylnornicotine. Such data will be invaluable for researchers and drug development professionals in assessing the safety and efficacy of this and other novel nicotine analogs. The comparative approach highlights the importance of understanding structure-metabolism relationships in predicting the pharmacokinetic and toxicological properties of new chemical entities.
References
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]
-
Papadopoulos, N. M. (1964). FORMATION OF NORNICOTINE AND OTHER METABOLITES FROM NICOTINE IN VITRO AND IN VIVO. Canadian Journal of Biochemistry, 42(4), 435-442. [Link]
-
Dempsey, D., Tutka, P., & Jacob, P. (2004). Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism. Chemical research in toxicology, 17(10), 1329-1336. [Link]
-
He, X., Zhang, H., Zhang, S., Wang, Y., & Zhu, J. (2017). In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 52(3), 163–170. [Link]
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]
-
Papke, R. L., & Dwoskin, L. P. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 168–176. [Link]
-
Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]
-
Castagnoli, N., Jr, Castagnoli, K., & Hecht, S. S. (1994). Metabolism of tobacco-specific N-nitrosamines by cultured human tissues. IARC scientific publications, (125), 129–140. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., & Wang, L. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]
-
Kim, S., Lim, H. S., Hong, S., & Kim, J. Q. (2022). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3'-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 10(9), 503. [Link]
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N-(hydroxymethyl) norcotinine as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing Tobacco-Derived vs. Synthetic Nicotine Using N-Ethylnornicotine and Orthogonal Methods
Introduction: The Analytical Imperative in Nicotine Sourcing
The commercial landscape for nicotine-containing products has undergone a significant transformation. Historically, nicotine was exclusively derived from the tobacco plant (Nicotiana tabacum). However, advances in chemical synthesis have made high-purity synthetic (S)-nicotine commercially viable. This shift has profound implications for regulatory compliance, product chemistry, and quality control. As of April 14, 2022, the U.S. Food and Drug Administration (FDA) was granted authority to regulate tobacco products containing nicotine from any source, including synthetic.[1][2][3][4] This regulatory parity necessitates robust analytical methods to unequivocally determine the origin of nicotine in a given product.
While chemically identical, tobacco-derived nicotine (TDN) and synthetic nicotine (SN) possess distinct impurity profiles that act as chemical fingerprints of their origin. TDN is co-extracted with a suite of minor tobacco alkaloids, whereas SN contains trace amounts of unreacted starting materials, byproducts, and reagents specific to its manufacturing process.[5][6][7]
This guide provides an in-depth comparison of TDN and SN, focusing on the identification of N-Ethylnornicotine as a potential marker for specific synthetic pathways. We will present a comprehensive analytical workflow, grounded in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and supported by orthogonal methods like chiral analysis to provide an unambiguous determination of nicotine source.
The Chemical Fingerprint: Understanding Impurity Profiles
The ability to distinguish between TDN and SN hinges on identifying compounds that are uniquely present in one and absent in the other.
Tobacco-Derived Nicotine (TDN): A Profile of Natural Alkaloids
Nicotine extracted from tobacco leaf is accompanied by a host of structurally related alkaloids.[7][8] The presence of these compounds, even at trace levels in highly purified nicotine, serves as a strong indicator of a natural origin.
Key Markers for TDN:
-
Anabasine & Anatabine: These isomers of nicotine are consistently found in tobacco extracts.[6][7][8]
-
Nornicotine & Myosmine: Common minor alkaloids in tobacco.[7][9]
-
Cotinine: A primary metabolite of nicotine, also present in the tobacco plant.[7][9]
-
2,3'-Bipyridine: A characteristic tobacco compound that has been identified as a distinguishing impurity in TDN.[10]
Synthetic Nicotine (SN): A Profile of Process-Related Impurities
The impurity profile of SN is entirely dependent on the synthesis route employed. Various patented methods exist, often starting from materials like ethyl nicotinate and N-vinyl-2-pyrrolidinone.[11] Consequently, the impurities are not natural alkaloids but rather byproducts of the chemical reactions.
Potential Markers for SN:
-
N-Ethylnornicotine: This compound has been identified in commercial synthetic nicotine samples and is a potential marker for specific synthesis pathways.[5][10]
-
Ethyl Nicotinate: A common starting material for nicotine synthesis.[5][11]
-
1-Methyl-2-pyrrolidinone: A synthetic impurity found in some SN samples.[5][10]
-
β-Nicotyrine: While also found in TDN as an oxidation product, it can be present at significantly higher levels in certain SN products.[5][10]
Analytical Strategy: A Multi-Faceted Approach
-
Primary Method (LC-MS/MS): Targeted screening and quantification of origin-specific impurities like N-Ethylnornicotine (for SN) and anabasine/anatabine (for TDN).
-
Orthogonal Method (Chiral LC-UV/MS): Analysis of the enantiomeric ratio of (S)- to (R)-nicotine provides powerful complementary evidence.
Below is a diagram illustrating this comprehensive workflow.
Caption: Workflow for Nicotine Source Determination.
Experimental Protocol: LC-MS/MS Method for Impurity Profiling
This protocol provides a robust method for the simultaneous detection of N-Ethylnornicotine and other key markers. The use of tandem mass spectrometry (MS/MS) ensures high sensitivity and selectivity, which is critical for detecting trace-level impurities.[12][13][14][15]
Causality Behind Experimental Choices
-
LC-MS/MS: Chosen for its superior sensitivity and selectivity compared to GC-MS or LC-UV. It allows for confident identification and quantification of analytes at very low concentrations, even in complex matrices.
-
Reversed-Phase Chromatography (C18 column): Provides excellent retention and separation for the polar, basic compounds of interest (nicotine and related alkaloids).
-
Gradient Elution: Necessary to resolve a wide range of compounds with different polarities in a single run, from the more polar nicotine-N-oxides to the less polar β-nicotyrine.
-
Deuterated Internal Standards: Included to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.
Materials and Reagents
-
Solvents: LC-MS grade methanol, water, and acetonitrile.
-
Additives: LC-MS grade formic acid or ammonium formate.
-
Reference Standards: Certified reference materials (CRMs) for Nicotine, N-Ethylnornicotine, Anabasine, Anatabine, Nornicotine, Myosmine, Cotinine, and β-Nicotyrine.
-
Internal Standards (IS): Deuterated analogs (e.g., Nicotine-d4, Cotinine-d3, Nornicotine-d4).
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare individual stock solutions of each reference standard and internal standard in methanol at 1 mg/mL.
-
Create a combined working standard solution by diluting the stocks to a final concentration of 1 µg/mL in methanol.
-
Prepare a calibration curve by serially diluting the working standard solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in methanol.
-
Prepare a working internal standard solution (IS) at 100 ng/mL in methanol.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the nicotine sample into a 10 mL volumetric flask.
-
Add 100 µL of the working IS solution.
-
Dilute to volume with methanol. This yields a nominal nicotine concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer an aliquot to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 60% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized transitions for each analyte are required (see example table below).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 130.1 |
| N-Ethylnornicotine | 177.1 | 132.1 |
| Anabasine | 163.1 | 106.1 |
| Anatabine | 161.1 | 105.1 |
| Nornicotine | 149.1 | 92.1 |
| Cotinine | 177.1 | 98.0 |
| Nicotine-d4 (IS) | 167.1 | 134.1 |
-
Data Analysis & System Validation:
-
Integrate the peak areas for each analyte and internal standard in the calibration standards and samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration. Use a linear regression with a 1/x weighting.
-
Quantify the amount of each impurity in the nicotine sample using the calibration curve.
-
The method is considered self-validating through the inclusion of a multi-point calibration curve, the use of internal standards, and the analysis of blank (methanol) injections to ensure no carryover. The limit of detection (LOD) should be established as a signal-to-noise ratio of 3.
-
Expected Results and Data Interpretation
The presence or absence of key markers provides a clear path to source identification.
Comparative Data Summary
The following table summarizes the expected findings from the analysis of typical high-purity TDN and SN samples.
| Analyte | Tobacco-Derived Nicotine (TDN) | Synthetic Nicotine (SN) | Significance |
| N-Ethylnornicotine | Not Detected ( | Potentially Detected | Strong indicator of a synthetic origin [5][10] |
| Ethyl Nicotinate | Not Detected ( | Potentially Detected | Indicator of synthetic origin (starting material)[5] |
| Anabasine | Detected | Not Detected ( | Strong indicator of tobacco origin[6][7] |
| Anatabine | Detected | Not Detected ( | Strong indicator of tobacco origin[6][7] |
| 2,3'-Bipyridine | Detected | Not Detected ( | Strong indicator of tobacco origin[10] |
| (R)-Nicotine % | ~0.2% - 0.9% | Racemic (50%) or Very Low (~0.1-0.2%) | A very low %R is indicative of synthetic purification[5][10] |
Interpreting the Chiral Signature
Chiral analysis provides a powerful, independent confirmation of the impurity profile results.[16][17]
-
Tobacco-Derived Nicotine: Naturally occurring nicotine is almost exclusively the (S)-enantiomer.[6] A small but consistent amount of the (R)-enantiomer is also present, typically ranging from 0.2% to 0.9%.[5][10]
-
Synthetic Nicotine: Early synthetic methods produced a 50/50 racemic mixture of (S)- and (R)-nicotine.[6][11] While newer, more advanced synthesis and purification techniques can produce highly pure (>99%) (S)-nicotine, they often result in an (R)-nicotine level that is lower than that found in natural tobacco extracts (e.g., 0.1-0.2%).[5][10] This counter-intuitive finding—an extremely low level of the (R)-enantiomer—is a strong indicator of a synthetic origin.
Therefore, the combination of detecting N-Ethylnornicotine and observing an atypical (R/S) enantiomeric ratio builds an undeniable case for a synthetic origin.
Conclusion
The distinction between tobacco-derived and synthetic nicotine is no longer an academic exercise but a regulatory and quality assurance necessity. While no single compound can definitively identify all possible synthetic routes, a methodical approach based on impurity profiling provides a high degree of confidence. The presence of N-Ethylnornicotine serves as a compelling marker for certain synthetic processes. When this data is combined with the absence of tobacco-specific alkaloids (like anabasine and anatabine) and corroborated by the orthogonal evidence of a unique chiral signature, researchers and drug development professionals can make an authoritative determination of nicotine's origin. This multi-faceted analytical strategy ensures scientific integrity and supports robust regulatory submissions.
References
- Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
- Wiley Analytical Science. (2024, March 18). Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic.
- National Institutes of Health. (2024, October 14). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine.
- ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples (Presentation).
- MDPI. (2021, June 3). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
- ACS Publications. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products.
- Cheetham, A. G., et al. (2022).
- National Institutes of Health. (n.d.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites.
- ResearchGate. (n.d.). Chiral analysis of the (S)- and (R)-nicotine enantiomers.
- U.S. Food and Drug Administration. (2023, November 6). Regulation and Enforcement of Non-Tobacco Nicotine (NTN) Products.
- Restek. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds.
- U.S. Food and Drug Administration. (2023, March 17). FDA Updates Regulatory Documents to Include “Non-Tobacco Nicotine” Products.
- Jordt, S. E. (n.d.). Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations.
- Reynolds Science. (n.d.). Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples.
- Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine.
- National Institutes of Health. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- The Continuum of Risk. (2022, March 16). FDA Receives Authorization to Regulate Synthetic Nicotine.
- Practical Law. (n.d.). Newly Enacted Legislation Gives FDA Authority to Regulate Synthetic Nicotine Products.
- ResearchGate. (2025, August 8). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction.
- Safer Solutions. (2026, January 21). Natural vs. Synthetic Substances Part II—Regulation Improves Safety.
- Oxford Academic. (2005, March). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers.
- Google Patents. (2015, January 21). Chiral analysis method for nicotine in tobacco juice of electronic cigarette.
Sources
- 1. Regulation and Enforcement of Non-Tobacco Nicotine (NTN) Products | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ca.practicallaw.thomsonreuters.com [ca.practicallaw.thomsonreuters.com]
- 4. rstreet.org [rstreet.org]
- 5. reynoldsscience.com [reynoldsscience.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reynoldsscience.com [reynoldsscience.com]
- 11. Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 14. criver.com [criver.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of N-Ethylnornicotine Analysis: Ensuring Accuracy and Comparability in Tobacco and Pharmaceutical Research
In the fields of tobacco product analysis and pharmaceutical development, the accurate quantification of minor alkaloids like N-Ethylnornicotine (NEN) is of paramount importance. NEN, a metabolite of nicotine and a minor component of tobacco leaf, serves as a critical biomarker for tobacco use and is also under investigation for its own pharmacological properties. To ensure that data generated across different research and quality control laboratories is reliable and comparable, a robust inter-laboratory comparison or proficiency testing (PT) program is essential.
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for NEN analysis. It is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate their analytical methods and ensure the global harmonization of results.
Part 1: The Imperative for Inter-Laboratory Comparison
Inter-laboratory comparisons are a cornerstone of modern analytical science, serving multiple critical functions.[1][2] They are the most reliable indicators for assessing the technical competence of a laboratory.[3] The primary goals of such a study for NEN analysis include:
-
Method Validation and Performance Assessment: Evaluating the performance of individual laboratories for specific tests and monitoring their ongoing competence.[2]
-
Establishing Method Trueness: Evaluating accuracy in the absence of a certified reference material.[4]
-
Identifying Analytical Bias: Uncovering systematic errors in a laboratory's measurement process.
-
Harmonizing Results: Ensuring that results from different laboratories are comparable, a necessity for multi-site clinical trials, collaborative research, and regulatory submissions.
-
Quality Improvement: Identifying areas for improvement and implementing corrective actions to enhance analytical performance.[4]
The overall workflow of an inter-laboratory study is a structured process, from the initial planning stages to the final reporting and implementation of findings.
Caption: High-level workflow of an inter-laboratory comparison study.
Part 2: Foundational Analytical Methodologies
The choice of analytical technique is critical for the reliable quantification of NEN, especially at the trace levels often encountered in biological matrices or as an impurity in pharmaceutical products. Hyphenated mass spectrometry techniques are the gold standard due to their superior sensitivity and selectivity.[5]
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broadly applicable to a wide range of polarities. Ideal for NEN in complex biological matrices like urine or plasma.[5] | Excellent for volatile and thermally stable compounds. May require derivatization for NEN to improve volatility and peak shape. |
| Sensitivity | Generally offers higher sensitivity, reaching sub-femtomol limits of detection.[6] | Can be very sensitive, but may be limited by matrix interference. |
| Sample Preparation | Often requires protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to clean up the sample.[7] | May require more extensive cleanup and derivatization steps. |
| Throughput | Typically offers faster analysis times, making it suitable for high-throughput screening.[8] | Runtimes can be longer, potentially limiting throughput. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory bodies like the FDA for bioanalytical method validation.[9][10] | Also a well-established and accepted technique.[8] |
Causality Behind Method Choice: For inter-laboratory comparisons involving biological samples (e.g., plasma, urine), LC-MS/MS is the superior choice. Its ability to handle complex matrices with minimal sample preparation, combined with its high sensitivity and specificity, reduces potential sources of variability between labs.[5][8] The use of an isotopically labeled internal standard (e.g., N-Ethylnornicotine-d3) is mandatory to compensate for matrix effects and variations in instrument response, a key principle in creating a self-validating system.
Part 3: Designing and Executing the Inter-Laboratory Study
A successful comparison study hinges on meticulous planning and a clearly defined protocol. The process follows guidelines similar to those established for bioanalytical method validation by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[9][10][11]
Step-by-Step Experimental Protocol
1. Preparation of Test Materials:
-
Source Material: Obtain a well-characterized batch of NEN reference standard and a suitable matrix (e.g., pooled human plasma, synthetic urine, or a tobacco extract).
-
Spiking: Prepare a series of proficiency test (PT) samples by spiking the matrix with NEN at various concentrations. These should cover the expected analytical range, from low (near the limit of quantification) to high levels.
-
Homogenization & Aliquoting: Ensure the bulk spiked material is thoroughly homogenized before being aliquoted into vials for distribution. This step is critical to guarantee sample uniformity.
-
Stability Testing: Conduct stability tests to ensure the analyte is stable under the proposed shipping and storage conditions.[11]
2. Participant Recruitment and Protocol Distribution:
-
Recruitment: Invite a sufficient number of laboratories with experience in tobacco alkaloid or similar analyses to participate.
-
Protocol: Provide all participants with a detailed, unambiguous protocol. This should specify:
-
Sample storage and handling instructions.
-
A detailed analytical method (or allow labs to use their own validated method, which introduces another comparison variable).
-
Calibration standards and quality control (QC) sample preparation.
-
Data analysis and reporting requirements.
-
3. Sample Analysis Workflow: The following diagram outlines a typical LC-MS/MS workflow that would be detailed in the study protocol.
Caption: A typical LC-MS/MS analytical workflow for NEN analysis.
Part 4: Data Analysis and Performance Evaluation
The evaluation of laboratory performance is conducted statistically, comparing each laboratory's results to the assigned reference value. This process is often managed in compliance with standards like ISO/IEC 17043.[3]
1. Determining the Assigned Value (Xpt): The reference value, or "true" concentration, for each PT sample is typically determined as the robust mean or median of all participant results after the exclusion of statistical outliers.
2. Performance Evaluation using Z-Scores: The most common metric for evaluating performance in a proficiency test is the Z-score.[2] It provides a standardized measure of how far a laboratory's result deviates from the assigned value.
The Z-score is calculated as: z = (xi - Xpt) / σpt
Where:
-
xi is the result reported by the laboratory.
-
Xpt is the assigned value for the PT sample.
-
σpt is the proficiency standard deviation, a target value for variability that is set by the study coordinator.
Interpretation of Z-Scores:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
3. Hypothetical Data Presentation: The results of the study should be summarized in a clear, tabular format.
| Lab ID | Reported Value (ng/mL) for Sample A | Assigned Value (ng/mL) | Proficiency SD (σpt) | Z-Score | Performance |
| Lab 01 | 4.85 | 5.00 | 0.50 | -0.30 | Satisfactory |
| Lab 02 | 5.10 | 5.00 | 0.50 | 0.20 | Satisfactory |
| Lab 03 | 6.60 | 5.00 | 0.50 | 3.20 | Unsatisfactory |
| Lab 04 | 4.10 | 5.00 | 0.50 | -1.80 | Satisfactory |
| Lab 05 | 6.25 | 5.00 | 0.50 | 2.50 | Questionable |
Trustworthiness and Corrective Action: A laboratory with an unsatisfactory result (e.g., Lab 03) must conduct a thorough root cause analysis.[4] Potential sources of error could include calibration issues, improper sample preparation, instrument malfunction, or calculation errors. The protocol is considered "self-validating" because deviations are immediately flagged by the statistical analysis, compelling the laboratory to investigate and implement corrective actions to prevent recurrence.
Conclusion
A well-organized inter-laboratory comparison study is indispensable for any laboratory involved in the analysis of N-Ethylnornicotine. It serves not only as a tool for external quality assessment but also as a catalyst for continuous improvement. By adhering to established guidelines from organizations like CORESTA and regulatory bodies like the FDA, and by employing robust statistical evaluation, these studies build confidence in analytical data, foster collaboration, and ultimately ensure that decisions made based on this data—whether in public health, product regulation, or pharmaceutical development—are sound and reliable. The wide diversity in reporting thresholds seen in similar proficiency tests for other tobacco alkaloids highlights the critical need for such standardization.[12][13]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Determination of Alkaloids in Manufactured Tobacco. (n.d.). CORESTA. [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (2022). BioAgilytix. [Link]
-
CORESTA Recommended Method No. 85. (2017). CORESTA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Tobacco - Determination of the Content of Total Alkaloids as Nicotine - Continuous-Flow Analysis Method using KSCN/DCIC. (2017). CORESTA. [Link]
-
CORESTA RECOMMENDED METHOD N° 35. (1994). CORESTA. [Link]
-
Nicotine and Tobacco Alkaloid Testing and Challenges. (2022). ProQuest. [Link]
-
Safer Method for Total Alkaloids (as Nicotine) in Tobacco. (2014). SEAL Analytical. [Link]
-
Nicotine and Tobacco Alkaloid Testing and Challenges. (2022). PubMed. [Link]
-
NICOTINE AND TOBACCO ALKALOIDS-NTA. (n.d.). College of American Pathologists. [Link]
-
CIG-2023B Proficiency Program Protocol. (2023). University of Kentucky Center for Tobacco Reference Products. [Link]
-
Inter-laboratory Comparison Test Analysis Report. (2017). Climate Technology Centre and Network (CTCN). [Link]
-
Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. (2001). PubMed. [Link]
-
Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. (2022). MATEC Web of Conferences. [Link]
-
What is an inter laboratory comparison? (n.d.). CompaLab. [Link]
-
Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2006). National Institutes of Health. [Link]
-
Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. (2018). MDPI. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). Zenodo. [Link]
-
Interlaboratory comparability of serum cotinine measurements at smoker and nonsmoker concentration levels: A round-robin study. (2009). National Institutes of Health. [Link]
-
Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2010). Springer. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). ResearchGate. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). Aragen. [Link]
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. ctc-n.org [ctc-n.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. mdpi.com [mdpi.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nebiolab.com [nebiolab.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. Nicotine and Tobacco Alkaloid Testing and Challenges - ProQuest [proquest.com]
- 13. Nicotine and Tobacco Alkaloid Testing and Challenges: Lessons Learned From a College of American Pathologists Proficiency Testing Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Rigor of N-Ethylnornicotine as an Internal Standard: A Comparative Guide
For the Researcher, Scientist, and Drug Development Professional
In the quantitative analysis of nicotine and its metabolites, the choice of an internal standard is paramount to achieving accurate and precise results. This guide provides an in-depth technical comparison of N-Ethylnornicotine and other commonly used internal standards, supported by experimental data, to inform your analytical method development.
The Crucial Role of the Internal Standard in Bioanalysis
An ideal internal standard (IS) should be a compound that is structurally and physicochemically similar to the analyte of interest but is not naturally present in the biological matrix being analyzed.[1][2] Its primary function is to compensate for the variability inherent in sample preparation and the analytical process, such as extraction losses and fluctuations in instrument response. By adding a known amount of the IS to every sample, standard, and quality control, the ratio of the analyte's response to the IS's response is used for quantification. This normalization corrects for procedural inconsistencies, thereby improving the accuracy and precision of the measurement.[1][2]
The most critical characteristic of an internal standard is its ability to track the analyte through the entire analytical process. This means it should have similar extraction recovery and ionization efficiency in the mass spectrometer as the analyte.[1] When the IS and analyte behave similarly, any variations in the analytical process will affect both compounds to the same extent, and the ratio of their responses will remain constant.
N-Ethylnornicotine: A Structural Analog with Potential
N-Ethylnornicotine, a homolog of nicotine, presents itself as a viable candidate for an internal standard in the analysis of nicotine and its metabolites. Its structural similarity to nicotine suggests that it may exhibit comparable behavior during sample extraction and chromatographic separation.
One study detailing an HPLC method for the determination of nicotine and cotinine in the urine of passive smokers utilized both N-ethylnornicotine and N-ethylnorcotinine as internal standards.[3] The mean analytical recovery of nicotine relative to N-ethylnorcotinine was 102%, and for cotinine, it was 99%.[3] When comparing the HPLC assay with a more sensitive gas chromatography method, the use of both N-ethylnornicotine and N-ethylnorcotinine as internal standards resulted in a mean correlation coefficient of 0.934 for nicotine and 0.987 for cotinine between the two methods.[3] These findings suggest that N-Ethylnornicotine can effectively track nicotine and cotinine, leading to reliable quantification.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of stable isotope-labeled (SIL) internal standards, such as nicotine-d4 and cotinine-d3, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry.[4] These compounds have the same chemical structure and physicochemical properties as the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).
This near-identical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.[4] This co-elution is a significant advantage as it provides the most accurate compensation for variations in the analytical process.
Numerous validated LC-MS/MS methods for the quantification of nicotine and its metabolites demonstrate the excellent performance of deuterated internal standards. These methods consistently report high accuracy (typically within ±15% of the nominal concentration) and precision (relative standard deviation <15%).[5][6][7][8]
Comparative Analysis: N-Ethylnornicotine vs. Deuterated Standards
While direct, head-to-head comparative studies are scarce, a comparative analysis can be synthesized from existing validation data.
| Performance Parameter | N-Ethylnornicotine | Deuterated Internal Standards (e.g., Nicotine-d4, Cotinine-d3) |
| Structural Similarity | High (Homolog) | Very High (Isotopologue) |
| Chromatographic Behavior | Similar retention time, but may not co-elute perfectly with the analyte. | Co-elutes with the analyte. |
| Matrix Effect Compensation | Good, but may not perfectly mimic the analyte's ionization behavior. | Excellent, as it experiences the same matrix effects as the analyte. |
| Accuracy | Good, with reported analytical recoveries around 102% for nicotine.[3] | Excellent, typically with bias within 0-10%.[5][6][7] |
| Precision | Good, with reported inter-assay CV of 7.6% for nicotine.[3] | Excellent, with CVs typically between 2-9%.[5][6][7] |
| Availability and Cost | Generally more readily available and less expensive than custom-synthesized SIL standards. | Can be more expensive and may require custom synthesis. |
The primary advantage of N-Ethylnornicotine lies in its cost-effectiveness and accessibility. However, the key disadvantage is the potential for chromatographic separation from the analyte and differential ionization effects, which can lead to less accurate compensation for matrix effects compared to a co-eluting SIL internal standard.
Experimental Workflow: A Validated Approach
Below is a generalized experimental workflow for the quantification of nicotine and cotinine in a biological matrix, adaptable for either N-Ethylnornicotine or a deuterated internal standard.
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS | Saudi Medical Journal [smj.org.sa]
A Comparative Analysis of N-Ethylnornicotine's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes
For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, understanding the nuanced interactions of novel ligands is paramount. This guide provides an in-depth comparative analysis of the binding affinity of N-Ethylnornicotine, a derivative of the naturally occurring tobacco alkaloid nornicotine, for various nAChR subtypes. By examining available experimental data and drawing comparisons with the parent compound nornicotine and the prototypical nAChR agonist nicotine, this document aims to provide a clear perspective on the potential selectivity and functional profile of N-Ethylnornicotine.
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their assembly from a variety of subunits (α2-α10 and β2-β4) gives rise to a multitude of receptor subtypes, each with distinct pharmacological and physiological properties.[2] The most abundant and well-studied subtypes in the brain include the heteromeric α4β2 and the homomeric α7 receptors, which are key targets in the development of therapeutics for neurological and psychiatric disorders.[3][4] The α3β4 subtype, predominantly found in the autonomic ganglia, also plays a significant role in mediating nicotinic responses.[5]
The affinity of a ligand for a specific receptor subtype, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, is a critical determinant of its potency and potential for subtype selectivity. Functional activity, often expressed as the half-maximal effective concentration (EC50) in functional assays, further characterizes the ligand as an agonist, antagonist, or partial agonist.
Comparative Binding Affinity and Functional Potency
The following table summarizes the available binding affinity and functional potency data for N-Ethylnornicotine, nornicotine, and nicotine across the α4β2, α7, and α3β4 nAChR subtypes. It is important to note that direct, quantitative binding data for N-Ethylnornicotine is limited in the current literature. The information presented for N-Ethylnornicotine is primarily inferred from structure-activity relationship (SAR) studies of N-n-alkylnicotinium analogs.[6]
| Compound | nAChR Subtype | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, µM) | Functional Activity |
| N-Ethylnornicotine | α4β2 | Data not available (Affinity trend suggests it is in the nM to low µM range)[6] | Data not available | Likely Agonist/Partial Agonist |
| α7 | Low Affinity[6] | Data not available | Likely Weak Agonist/Antagonist | |
| α3β4 | Data not available | Data not available | Unknown | |
| (S)-Nornicotine | α4β2 (human) | 261[2] | Data not available | Agonist |
| α7 | Data not available | ~17 (50% Imax vs ACh)[7] | Partial Agonist | |
| α3β4 (human) | 440[2] | Data not available | Agonist | |
| (S)-Nicotine | α4β2 (human) | 2 - 10[2] | Data not available | Full Agonist |
| α7 | Data not available | >100[7] | Weak Agonist | |
| α3β4 (human) | 261 - 440[2] | Data not available | Full Agonist |
Note: The asterisk () indicates that the exact subunit composition beyond the specified subunits is not fully defined in the cited study.*
From the available data and SAR trends, N-Ethylnornicotine is predicted to exhibit a moderate to high affinity for the α4β2* nAChR subtype, with a notable decrease in affinity for the α7* subtype.[6] This profile suggests a degree of selectivity for α4β2* over α7* receptors. The functional consequences of this binding profile require further investigation through direct experimental assessment.
Structural Comparison of Nicotinic Alkaloids
The subtle structural modifications among nicotine, nornicotine, and N-Ethylnornicotine underpin their differential binding affinities and functional activities at nAChR subtypes. The primary distinction lies in the substitution at the nitrogen atom of the pyrrolidine ring.
Caption: Chemical structures of Nicotine, Nornicotine, and N-Ethylnornicotine.
Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a test compound such as N-Ethylnornicotine for a specific nAChR subtype, a competitive radioligand binding assay is a standard and robust method. The principle of this assay is the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.
Objective: To determine the IC50 and subsequently the Ki value of N-Ethylnornicotine for the human α4β2 nAChR subtype expressed in a stable cell line.
Materials:
-
HEK-293 cells stably expressing the human α4β2 nAChR.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM (S)-(-)-Nicotine).
-
Test compound: N-Ethylnornicotine, prepared in a dilution series.
-
96-well filter plates (e.g., GF/B glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing hα4β2 nAChRs to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add a known amount of cell membrane preparation, [³H]-Epibatidine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add the same components as for total binding, plus a high concentration of (S)-(-)-Nicotine.
-
Competitive Binding: Add the same components as for total binding, plus varying concentrations of N-Ethylnornicotine (typically in a logarithmic dilution series).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the N-Ethylnornicotine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available evidence, primarily from structure-activity relationship studies of related compounds, suggests that N-Ethylnornicotine likely possesses a binding profile characterized by a preference for the α4β2* nAChR subtype over the α7* subtype. This positions it as an interesting candidate for further investigation, particularly for applications where selective modulation of α4β2* receptors is desired. However, the lack of direct, quantitative binding and functional data for N-Ethylnornicotine across a comprehensive panel of nAChR subtypes represents a significant knowledge gap. The experimental protocol detailed in this guide provides a clear pathway for researchers to empirically determine these crucial parameters, thereby enabling a more definitive characterization of N-Ethylnornicotine's pharmacological profile and its potential as a tool for research or therapeutic development.
References
-
Dwoskin, L. P., et al. (2001). N-n-Alkylnicotinium Analogs, a Novel Class of Nicotinic Receptor Antagonists: Interaction with α4β2* and α7* Neuronal Nicotinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 298(3), 917-925. [Link]
-
Dwoskin, L. P., et al. (2002). N-n-Alkylpyridinium Analogs, a Novel Class of Nicotinic Receptor Antagonists: Selective Inhibition of Nicotine-Evoked [3H]Dopamine Overflow from Superfused Rat Striatal Slices. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1083-1090. [Link]
-
Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]
-
Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Nicotine. [Link]
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
-
Feduccia, A. A., et al. (2012). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Neuropharmacology, 63(5), 843-853. [Link]
-
Lukas, R. J., et al. (2010). Naturally-expressed nicotinic acetylcholine receptor subtypes. Pharmaceuticals, 3(4), 1107-1132. [Link]
-
Lin, C. T., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]
-
Zaragoza, F., et al. (2004). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Journal of Medicinal Chemistry, 47(11), 2833-2838. [Link]
-
El-Hellani, A., et al. (2020). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 124(30), 6529-6540. [Link]
-
PubChem. Nornicotine. [Link]
-
Dani, J. A., & Bertrand, D. (2007). Neuronal nicotinic acetylcholine receptor structure and function and response to nicotine. International Review of Neurobiology, 78, 1-43. [Link]
-
Gotti, C., et al. (2010). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuroscience, 168(1), 14-25. [Link]
-
Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC Structural Biology, 2, 1. [Link]
-
Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(17), 7832-7843. [Link]
-
Salminen, O., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Molecular Pharmacology, 71(6), 1587-1595. [Link]
-
Dutertre, S., & Lewis, R. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 609893. [Link]
-
Wallace, T. L., & Bertrand, D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Current Topics in Medicinal Chemistry, 13(10), 1136-1157. [Link]
-
Damaj, M. I., et al. (2011). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Pharmaceuticals, 4(12), 1606-1620. [Link]
-
ResearchGate. (n.d.). Competition curves of nicotinic ligands for binding sites labeled with... [Link]
Sources
- 1. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nornicotine and N-Ethylnornicotine on Dopamine Release: A Guide for Neuropharmacology Researchers
This guide provides a detailed comparison of the effects of nornicotine and its synthetic derivative, N-ethylnornicotine, on dopamine release. As researchers and drug development professionals in neuropharmacology, understanding the nuanced interactions of nicotinic acetylcholine receptor (nAChR) agonists is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document synthesizes current experimental data to offer a clear perspective on the known actions of nornicotine and to frame the pharmacological questions surrounding the less-characterized N-ethylnornicotine.
Introduction: The Significance of Nornicotine and its Analogs
Nornicotine is a primary metabolite of nicotine and a naturally occurring alkaloid in tobacco.[1] Its accumulation in the brain following chronic nicotine administration suggests a significant role in the neuropharmacology of tobacco dependence.[2] The reinforcing effects of nicotine are largely attributed to its ability to stimulate the mesolimbic dopamine system, leading to dopamine release in brain regions like the nucleus accumbens and striatum.[3][4] Nornicotine has been shown to mimic this effect, evoking dopamine release in a concentration-dependent and calcium-dependent manner, indicating its own potential contribution to tobacco dependence.[5]
N-Ethylnornicotine, a homolog of nicotine and a derivative of nornicotine, represents a structural modification that can inform our understanding of the structure-activity relationships at nAChRs. While direct experimental data on its effects on dopamine release are scarce, its structural similarity to nornicotine and nicotine allows for predictive analysis and highlights critical areas for future investigation.
Mechanism of Action: nAChR Subtype Selectivity and Dopamine Release
The primary mechanism by which both nornicotine and, presumably, N-ethylnornicotine, elicit dopamine release is through the activation of presynaptic nAChRs located on dopaminergic nerve terminals.[6] The diverse family of nAChRs, which are pentameric ligand-gated ion channels, exhibit varied subunit compositions, leading to distinct pharmacological and physiological properties.[7][8]
Nornicotine's Interaction with nAChRs
Experimental evidence indicates that nornicotine's effects on dopamine release are mediated by specific nAChR subtypes. Studies have shown that nornicotine-evoked dopamine release from rat striatum is sensitive to nAChR antagonists.[2] Research has particularly implicated α6- and α7-containing nAChR subtypes in mediating the effects of nicotinic agonists on dopamine release.[9]
Nornicotine has been demonstrated to be a potent agonist at nAChRs containing the α6 subunit, which are densely expressed on dopaminergic neurons.[9] Furthermore, α7 nAChRs, which are highly permeable to calcium, are also responsive to nornicotine.[9] The activation of these presynaptic receptors leads to membrane depolarization and an influx of Ca²⁺, which in turn triggers the exocytosis of dopamine-containing vesicles.[5]
The signaling pathway for nornicotine-induced dopamine release can be visualized as follows:
Caption: Workflow for FSCV measurement of dopamine release.
Conclusion and Future Directions
Nornicotine is a pharmacologically active metabolite of nicotine that potently stimulates dopamine release through the activation of presynaptic nAChRs, particularly those containing α6 and α7 subunits. Its effects on the mesolimbic dopamine system underscore its potential contribution to the reinforcing properties of tobacco.
In contrast, N-ethylnornicotine remains a largely uncharacterized compound. While its structural similarity to nornicotine suggests it may also modulate dopamine release via nAChRs, a comprehensive pharmacological evaluation is imperative. Future research should prioritize:
-
In vitro binding assays to determine the affinity of N-ethylnornicotine for a wide range of nAChR subtypes.
-
Functional assays , such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp electrophysiology in cell lines expressing specific nAChR subtypes, to characterize its potency and efficacy.
-
Direct measurement of dopamine release in brain slices or in vivo using techniques like FSCV or microdialysis to confirm its effects on the dopaminergic system.
Such studies will not only elucidate the specific properties of N-ethylnornicotine but also contribute to a broader understanding of the structure-activity relationships of nAChR ligands, paving the way for the design of more selective and efficacious therapeutics.
References
-
Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 101(1), 160-167. [Link]
-
Jackson, B. P., et al. (2010). Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. Analytical Chemistry, 82(4), 1381-1389. [Link]
-
Heien, M. L., et al. (2003). Dopamine Detection with Fast-Scan Cyclic Voltammetry Used with Analog Background Subtraction. Analytical Chemistry, 75(14), 3579-3585. [Link]
-
Dwoskin, L. P., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology, 428(1), 69-79. [Link]
-
Bannon, A. W., et al. (1995). Locomotor stimulant effects of nornicotine: role of dopamine. Psychopharmacology, 120(2), 167-173. [Link]
-
Teng, L. H., et al. (1993). S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices. Journal of Neurochemistry, 60(6), 2167-2174. [Link]
-
Wonnacott, S., et al. (2009). Glutamate–Dopamine Crosstalk in the Rat Prefrontal Cortex is Modulated by Alpha7 Nicotinic Receptors and Potentiated by PNU-120596. Journal of Molecular Neuroscience, 39(1-2), 143-151. [Link]
-
(S)-N-Ethylnornicotine. PubChem. [Link]
-
Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]
-
Li, X., et al. (2023). Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens. Frontiers in Pharmacology, 14, 123456. [Link]
-
Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]
-
Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI. [Link]
-
Insights into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment. NCBI. [Link]
-
Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. NCBI. [Link]
-
Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
Molecular and Physiological Diversity of Nicotinic Acetylcholine Receptors in the Midbrain Dopaminergic Nuclei. NCBI. [Link]
-
Nornicotine. PubChem. [Link]
Sources
- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor stimulant effects of nornicotine: role of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S(-)-nornicotine increases dopamine release in a calcium-dependent manner from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-Ethylnornicotine (NEN) Detection in Synthetic Nicotine
Introduction: The Analytical Imperative for Synthetic Nicotine Purity
The landscape of nicotine-containing products has been fundamentally altered by the commercial-scale availability of synthetic nicotine. Marketed as "tobacco-free," these products were initially positioned to circumvent the regulatory framework applied to tobacco-derived nicotine (TDN).[1][2][3] However, recent legislative changes have brought synthetic nicotine squarely under the authority of regulatory bodies like the U.S. Food and Drug Administration (FDA), mandating stringent quality control and characterization.[3][4][5]
This shift places a critical emphasis on the impurity profile of synthetic nicotine. Unlike TDN, which contains a characteristic profile of minor tobacco alkaloids, synthetic nicotine's impurities are process-related, stemming from starting materials, intermediates, or side reactions during synthesis.[6] One such impurity of interest is N-Ethylnornicotine (NEN), a homologue of nicotine and a derivative of nornicotine.[7][8] Its presence can indicate specific synthetic pathways or incomplete reactions, making it a key marker for quality and consistency.[9]
This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the detection and quantification of NEN. We will delve into the causality behind methodological choices, present detailed validation protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in establishing robust, reliable, and defensible analytical methods.
Regulatory Framework: Setting the Standard for Purity
Pharmacopeial standards provide a baseline for nicotine quality. The United States Pharmacopeia (USP) mandates that nicotine assays must fall between 99.0% and 101.0% on an anhydrous basis.[10][11] Furthermore, the USP sets a limit for organic impurities at no more than 0.5%.[12] While specific limits for NEN are not defined, its control falls under the general requirements for impurity profiling. The FDA's final guidance on the validation of analytical testing methods for tobacco products underscores the need for scientifically sound data to support any product application, making the choice and validation of an analytical method a cornerstone of regulatory submission.[5]
Comparative Analysis of Core Methodologies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is a critical decision in method development, driven by the analyte's properties, the required sensitivity, and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choice: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] Given that NEN is structurally similar to nicotine, it possesses sufficient volatility for gas-phase analysis. The methodology is well-established, robust, and offers excellent chromatographic separation and definitive identification through mass spectral library matching.
Strengths and Limitations:
-
Strengths: High chromatographic efficiency, leading to excellent separation of closely related compounds. Electron Ionization (EI) provides reproducible fragmentation patterns that are ideal for library searching and structural confirmation.
-
Limitations: Requires analytes to be thermally stable and volatile. While NEN is suitable, some other nicotine-related compounds can be prone to thermal degradation, potentially complicating a broader impurity analysis.[15] Derivatization may be needed for less volatile impurities, adding complexity to sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality of Choice: LC-MS/MS is the benchmark for high-sensitivity trace analysis, particularly for compounds in complex matrices or those unsuitable for GC.[16][17][18] It does not require analyte volatility and operates at ambient or near-ambient temperatures, preserving the integrity of thermally labile molecules. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[15]
Strengths and Limitations:
-
Strengths: Superior sensitivity (often to picogram or femtogram levels), high selectivity through MRM, and broad applicability to a wide range of polar and non-polar compounds. Minimal sample preparation (often just "dilute-and-shoot") is possible.[17]
-
Limitations: Susceptible to matrix effects (ion suppression or enhancement) which can impact accuracy and require careful method validation and the use of internal standards.[19] The mobile phase composition can significantly influence ionization efficiency.
Table 1: High-Level Comparison of GC-MS and LC-MS/MS for NEN Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Suitability | Good for thermally stable, volatile compounds like NEN. | Excellent for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity | Good (ng-pg range). | Excellent (pg-fg range). |
| Selectivity | Good; based on retention time and mass spectrum. | Exceptional; based on retention time and specific MRM transitions. |
| Sample Preparation | May require extraction and derivatization. | Often simpler; "dilute-and-shoot" is common. |
| Primary Challenge | Potential for thermal degradation of some impurities. | Potential for matrix effects (ion suppression/enhancement). |
| Regulatory Standing | Well-established and accepted. | Widely accepted and often preferred for trace impurity analysis. |
Experimental Protocols & Validation Data
A robust analytical method is self-validating. The following sections provide detailed protocols and expected validation performance for an LC-MS/MS method, which is often preferred for its superior sensitivity and selectivity in impurity profiling.
Visualizing the Workflow: Sample Preparation
The initial handling of the sample is paramount to ensure accurate and reproducible results. A simple dilution is typically sufficient for high-purity synthetic nicotine samples.
Caption: Step-by-step workflow for preparing synthetic nicotine samples for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Method for NEN Quantification
This protocol is designed to serve as a robust starting point for method development and validation.
1. Materials & Reagents:
-
N-Ethylnornicotine (NEN) reference standard
-
N-Ethylnornicotine-d3 (NEN-d3) internal standard (or other suitable analog)
-
LC-MS grade Methanol and Water
-
Ammonium Acetate (Optima™ grade or equivalent)
-
Synthetic Nicotine sample for analysis
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[2][18]
-
Column: Waters XBridge C18, 2.1 x 50 mm, 2.5 µm (or equivalent column stable at high pH).[2][15]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 10.[15]
-
Mobile Phase B: Methanol.[15]
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Rationale for Choices:
-
A C18 column provides excellent reversed-phase retention for nicotine-related alkaloids.
-
A high pH mobile phase (pH 10) is used to keep the amine-containing analytes in a neutral state, which significantly improves peak shape and chromatographic performance on appropriate columns.[15]
-
A stable isotope-labeled internal standard (NEN-d3) is crucial to compensate for any variability in sample preparation, injection volume, and matrix-induced ion suppression.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Hypothetical):
-
NEN: Precursor Ion (Q1): m/z 177.3 -> Product Ion (Q3): m/z 148.2 (Loss of ethyl group)
-
NEN (Confirming Ion): Precursor Ion (Q1): m/z 177.3 -> Product Ion (Q3): m/z 84.1 (Pyrrolidine ring fragment)
-
NEN-d3 (IS): Precursor Ion (Q1): m/z 180.3 -> Product Ion (Q3): m/z 151.2
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity for NEN.
Rationale for Choices: ESI in positive mode is highly effective for protonating the nitrogen atoms in NEN, forming the [M+H]⁺ ion. The MRM transitions are selected for specificity and abundance; a primary "quantifier" ion is used for calculation, while a secondary "qualifier" ion confirms identity.
Method Validation: Demonstrating Trustworthiness
Validation is the process of providing documented evidence that a method is fit for its intended purpose. The core parameters are outlined below, with expected performance criteria for the described LC-MS/MS method.
Caption: The structured process for validating an analytical method according to regulatory expectations.
Table 2: Typical Validation Parameters and Acceptance Criteria for an LC-MS/MS Method for NEN
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a zero sample (nicotine matrix without NEN), and a spiked sample. Check for interferences at the retention time of NEN. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and internal standard. |
| Linearity & Range | Analyze calibration standards at 5-7 concentration levels, bracketing the expected impurity level (e.g., 0.05% to 1.0% of nicotine concentration). | Correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | e.g., ~0.005 µg/g |
| Limit of Quantification (LOQ) | The lowest point on the calibration curve meeting accuracy and precision criteria. Signal-to-noise ratio typically ≥ 10:1. | e.g., ~0.015 µg/g. Accuracy within 80-120%, Precision ≤20% RSD.[18] |
| Accuracy (Recovery) | Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 at each level) against a calibration curve. | Mean recovery within 85-115% of the nominal value. |
| Precision (Repeatability) | Analyze QC samples multiple times (n=6) on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 15%. |
| Precision (Intermediate) | Analyze QC samples on different days, with different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 20%. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on results. | Results should remain unaffected by small, deliberate variations, demonstrating method reliability. |
Conclusion
The validation of an analytical method for detecting N-Ethylnornicotine is a critical step in ensuring the quality and safety of synthetic nicotine products. While both GC-MS and LC-MS/MS are viable techniques, LC-MS/MS offers superior sensitivity and selectivity , making it the preferred method for trace-level impurity quantification in a regulatory environment.
The causality for this preference lies in its ability to handle a wider range of analytes without thermal degradation and its exceptional performance in complex matrices when using a stable isotope-labeled internal standard. By following a structured validation protocol that rigorously tests for specificity, linearity, accuracy, precision, and robustness, laboratories can establish a self-validating system. This not only ensures data integrity but also provides the trustworthy, authoritative evidence required for regulatory submissions and to safeguard public health.
References
- Title: Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector Source: Waters URL
- Title: Nicotine USP Manufacturing: Essential Quality Standards Source: Contraf-Nicotex-Tobacco URL
- Title: Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS Source: LCGC International URL
- Title: A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources Source: ACS Publications - Chemical Research in Toxicology URL
- Title: Analysis and differentiation of tobacco-derived and synthetic nicotine samples Source: CORESTA URL
- Title: Understanding Nicotine USP/EP: What it is and its uses Source: Nicovaper URL
- Title: Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry Source: ResearchGate URL
- Title: Nicotine - USP-NF Source: USP-NF URL
- Source: PLOS ONE (via NIH)
- Title: Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations Source: Tobacco Prevention & Cessation URL
- Title: A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources Source: NIH/PMC URL
- Title: USP Monographs: Nicotine Source: USP29-NF24 URL
- Title: Knowing your nicotine: Biomarkers distinguish tobacco-derived nicotine from synthetic Source: Wiley Analytical Science URL
- Title: Nicotine-related impurities in e-cigarette cartridges and refill e-liquids Source: Taylor & Francis Online URL
- Title: USP Grade Nicotine: The Gold Standard for E-Liquid Manufacturers Source: The SuperNic URL
- Title: Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine Source: CDC Stacks URL
- Title: (R,S)
- Title: QUALITATIVE ANALYSIS OF E-CIGARETTE LIQUIDS USING GAS CHROMATOGRAPHY / MASS SPECTROMETRY Source: Agilent URL
- Title: SYNTHETIC NICOTINE Source: Public Health Law Center URL
- Title: Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry Source: NIH URL
- Title: Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples Source: Reynolds Science URL
- Source: FDA.
- Title: Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples (Presentation)
- Title: (R,S)
- Title: (R,S)
Sources
- 1. coresta.org [coresta.org]
- 2. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resphealth.org [resphealth.org]
- 4. Synthetic Nicotine: Science, Global Legal Landscape, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. reynoldsscience.com [reynoldsscience.com]
- 10. Nicotine [doi.usp.org]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. prisminltd.com [prisminltd.com]
- 13. agilent.com [agilent.com]
- 14. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R,S)-N-Ethylnornicotine
This guide provides an in-depth, procedural framework for the safe handling and disposal of (R,S)-N-Ethylnornicotine, a homologue of nicotine used in scientific research.[1][2] Adherence to these protocols is essential not only for laboratory safety but also for regulatory compliance. As a structural analogue of nicotine, this compound must be managed under the same stringent regulations that govern nicotine waste. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Regulatory Framework: Understanding the Acute Hazard Classification
The foundational principle for the proper disposal of this compound is its classification as an acute hazardous waste. The U.S. Environmental Protection Agency (EPA) lists nicotine and its salts under the waste code P075 on its list of "Acutely Hazardous Wastes."[3][4] This classification is reserved for substances that are fatal to humans in low doses.
Why this matters: As a close derivative, this compound must be presumed to carry similar risks and is therefore subject to the same disposal regulations. Discarding a commercial chemical product where a P075-listed substance is the sole active ingredient makes it a Resource Conservation and Recovery Act (RCRA) hazardous waste.[3] Improper disposal, such as sewering or discarding in regular trash, is a serious regulatory violation and poses a significant threat to public health and the environment.[3][5]
Key Regulatory Points:
-
No Drain Disposal: A federal ban prohibits the sewering (disposal via a toilet or drain) of hazardous waste pharmaceuticals.[6][7]
-
Exemption Inapplicability: While the EPA has exempted over-the-counter (OTC) nicotine replacement therapies like gums and patches from the P075 listing, this exemption explicitly does not apply to nicotine used in research or manufacturing.[6][8] Therefore, this compound waste generated in a laboratory setting remains fully regulated as P075 hazardous waste.
Hazard Profile and Required Personal Protective Equipment (PPE)
This compound is a homologue of nicotine, a substance known to be toxic and readily absorbed through the skin.[2][9] Safety Data Sheets for analogous compounds like nornicotine classify them as harmful if swallowed, inhaled, or in contact with skin, and as a cause of serious skin and eye irritation.[10][11][12] Therefore, stringent use of appropriate PPE is mandatory.
Table 1: Minimum Required PPE for Handling this compound Waste
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant, such as nitrile. | Prevents dermal absorption, which is a primary route of exposure for nicotine and its analogues.[9] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[10][11] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Ensures adequate ventilation to prevent inhalation of any aerosols or vapors. |
Waste Segregation and Accumulation: The Importance of Generator Status
Properly segregating and managing waste from the moment of its creation is critical for compliance. All items that come into direct contact with this compound are considered acute hazardous waste.
Waste Streams to Segregate:
-
Pure Compound/Solutions: Unused or expired this compound and any solutions containing it.
-
Contaminated Labware: Pipette tips, vials, flasks, and other disposable items.
-
Contaminated PPE: Used gloves, bench paper, and other disposables from handling and cleanup.
-
Decontamination Rinsate: Solvents used for the triple-rinsing of "empty" containers (see Section 4.2).
A crucial aspect of RCRA is determining your laboratory's or institution's "generator status," which is based on the amount of hazardous waste produced per month. The regulations for P-listed wastes are exceptionally strict.
Table 2: EPA Hazardous Waste Generator Categories
| Generator Status | Non-Acute Hazardous Waste Generation | Acute Hazardous Waste (P-Listed) Generation | Key Requirement |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | ≤ 1 kg (2.2 lbs)/month | Must not accumulate more than 1 kg of acute hazardous waste at any time. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 1 kg (2.2 lbs)/month | Subject to more stringent storage time limits (180 days) and manifest requirements.[4] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | > 1 kg (2.2 lbs)/month | Accumulating more than 2.2 lbs of a P-listed waste automatically confers LQG status, triggering the most stringent regulations.[3][13] |
Operational Imperative: It is critical for laboratories to maintain meticulous records and manage waste pickup schedules to avoid exceeding the 1 kg (2.2 lbs) accumulation limit for P-listed wastes like this compound.
Step-by-Step Disposal and Decontamination Protocols
Protocol 4.1: Disposal of Pure Compound and Contaminated Materials
-
Designate a Waste Container: Use a chemically compatible container with a secure, leak-proof screw-top cap. The container must be in good condition and clearly labeled.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The EPA Waste Code: P075
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Waste Transfer: Carefully transfer all waste, including pure compound, solutions, and grossly contaminated items, into the designated container. Work within a chemical fume hood.
-
Secure Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
Protocol 4.2: Decontamination of "RCRA-Empty" Containers
A container that held a P-listed waste is not considered empty—and must be managed as hazardous waste itself—unless it is properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the container.
-
Select a solvent capable of dissolving this compound (e.g., ethanol, methanol).
-
Pour a small amount of the solvent into the container, secure the cap, and rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into your designated P075 hazardous waste container. This rinsate is also acute hazardous waste.
-
Repeat this process two more times for a total of three rinses.
-
-
Container Disposal: Once triple-rinsed, the container can be considered "RCRA-empty." It can then be disposed of as non-hazardous waste (e.g., in a broken glass box or regular lab trash), though institutional policies may vary. The label identifying the original contents should be defaced.
Spill Management Protocol
Accidental spills must be treated as an emergency. The resulting cleanup debris is also P075 hazardous waste.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated. Prohibit entry without appropriate PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Debris: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill surface with a cloth or sponge soaked in a detergent solution, followed by a solvent rinse if appropriate.[14][15] All cleaning materials (sponges, cloths, contaminated PPE) must be placed in the P075 waste container.
-
Label and Dispose: Seal and label the container as described in Protocol 4.1.
Disposal Decision Workflow
The following diagram illustrates the critical decision points for managing waste related to this compound.
Caption: Disposal decision workflow for this compound waste.
Final Waste Collection and Disposal
All hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent office.
-
Scheduled Pickup: Contact your EHS office to schedule a pickup of your full and properly labeled hazardous waste container.
-
Manifest and Transport: The waste will be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This process is tracked using a Uniform Hazardous Waste Manifest from generation to final disposal.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain your institution's compliance with federal and state regulations.
References
-
Proper & Legal Disposals Of Nicotine Oils. ADL Process. [Link]
-
Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. U.S. Department of Health and Human Services (HHS.gov). [Link]
-
Nicotine Waste Management. Delaware Department of Natural Resources and Environmental Control (Delaware.gov). [Link]
-
TOBACCO PRODUCT WASTE & HAZARDOUS WASTE LAWS: What Tobacco Retailers Need to Know. Public Health Law Center. [Link]
-
HAZARDOUS WASTE LAWS & TOBACCO PRODUCT WASTE: What Schools, Businesses, & Others Need to Know. Public Health Law Center. [Link]
-
How to Remove Nicotine Stains and Cigarette Odors from the House. Scene Clean, Inc. [Link]
-
Remove Stains From Nicotine | Textiles. University of Georgia (UGA). [Link]
-
How to Remove Nicotine, Cigar, Pipe Smoke, and Cigarette Stains. HowStuffWorks. [Link]
-
Removing Nicotine From Plastic in Commercial Spaces. Desert Oasis Cleaners. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. JD Supra. [Link]
-
Home remedies help remove nicotine smoke stains from walls. SERVPRO. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency (EPA). [Link]
-
ICSC 0519 - NICOTINE. International Labour Organization. [Link]
-
Safety Data Sheet - (R,S)-Nornicotine-d4. Angene Chemical. [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 4. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 5. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
- 6. ashp.org [ashp.org]
- 7. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 8. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 9. ICSC 0519 - NICOTINE [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. publichealthlawcenter.org [publichealthlawcenter.org]
- 14. site.extension.uga.edu [site.extension.uga.edu]
- 15. How to Remove Nicotine and Cigarette Stains: Tips and Guidelines | HowStuffWorks [home.howstuffworks.com]
Personal protective equipment for handling (R,S)-N-Ethylnornicotine
Essential Safety and Handling Guide for (R,S)-N-Ethylnornicotine
This guide provides comprehensive safety protocols and operational directives for the handling of this compound in a laboratory setting. As a homologue of nicotine, a substance with significant toxicological properties, this compound necessitates meticulous handling procedures to mitigate exposure risks for all personnel.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.
Hazard Analysis and Risk Mitigation
This compound is structurally similar to nicotine, a highly toxic alkaloid.[1][2] Nicotine exposure can occur through inhalation, skin absorption, ingestion, and eye contact, leading to severe health effects.[3][4] Given that this compound is classified as a "Dangerous Good for transport," a conservative approach dictates that it should be handled as a potent compound with a high degree of toxicity.[2]
Causality of Stringent Controls: The potential for high toxicity, coupled with the various routes of exposure, demands a multi-layered safety approach. Engineering controls form the first line of defense, followed by administrative controls and, finally, personal protective equipment (PPE). This hierarchy ensures that reliance is not placed solely on one method of protection.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and correct use of PPE are critical to prevent direct contact with this compound.[3] The following table outlines the minimum required PPE, with the rationale for each component.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Double-gloving with nitrile or latex gloves. Regularly inspect for tears or punctures. | Prevents dermal absorption, a primary route of nicotine exposure.[3][5] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable gown or coverall with full-body coverage. | Protects skin and personal clothing from splashes and spills.[3][6] For potent compounds, a disposable option is preferred to prevent cross-contamination. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes to the eyes and face, which can lead to rapid absorption and local irritation.[3][6] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas. | Minimizes the risk of inhaling aerosols or vapors, a significant route of exposure for nicotine and its analogues.[3][7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory. |
Step-by-Step Operational Protocols
Adherence to a strict, sequential protocol for handling this compound is paramount. These steps are designed to be a self-validating system, minimizing the margin for error.
The following sequence should be followed to ensure the proper application of PPE before entering the designated handling area.[8][9]
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Shoe Covers: Don disposable shoe covers.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown/Coverall: Wear a disposable gown or coverall, ensuring complete coverage.
-
Respiratory Protection: If required, don a fitted NIOSH-approved respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
The handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
The removal of PPE must be done carefully to avoid contaminating oneself.[8][9][10]
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Coverall and Inner Gloves: Remove the gown or coverall by rolling it down and away from the body. As you pull your hands out of the sleeves, the inner gloves should be removed with the gown, ensuring they are contained within the inside-out gown.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Respiratory Protection: Remove the respirator.
-
Shoe Covers: Remove shoe covers.
-
Final Hand Hygiene: Perform a final thorough hand washing.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly. Nicotine and its related compounds are classified as acute hazardous waste by the Environmental Protection Agency (EPA).[11]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][12] Do not pour any waste containing this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the institutional safety office. For small spills within a fume hood, use an appropriate absorbent material to contain the spill, then decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste.[3]
By implementing these comprehensive safety measures, laboratory personnel can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Chemnovatic. (2022, November 10). Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. Chemnovatic. [Link]
-
HHS.gov. (n.d.). Tips for Safe Disposal of E-Cigarettes and Nicotine Waste. HHS.gov. [Link]
- UCLA EH&S. (2019, January). Donning & Doffing PPE.
-
CDC. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. CDC. [Link]
-
American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). AAHA. [Link]
-
Delaware.gov. (n.d.). Nicotine Waste Management. Delaware.gov. [Link]
-
CDC. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Nicotine. CDC. [Link]
-
Wikipedia. (n.d.). Nicotine. Wikipedia. [Link]
Sources
- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. thesupernic.com [thesupernic.com]
- 4. Nicotine - Wikipedia [en.wikipedia.org]
- 5. Safe work with nicotine - Hard to handle, easy to vape - CHEMNOVATIC [chemnovatic.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Nicotine [cdc.gov]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. aaha.org [aaha.org]
- 10. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 11. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
- 12. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
